molecular formula C26H31N5O3S B1674644 LB30057 CAS No. 184770-78-3

LB30057

Cat. No.: B1674644
CAS No.: 184770-78-3
M. Wt: 493.6 g/mol
InChI Key: ZPDICRPCOSQEDS-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LB-30057 is an oral thrombin inhibitor.

Properties

CAS No.

184770-78-3

Molecular Formula

C26H31N5O3S

Molecular Weight

493.6 g/mol

IUPAC Name

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide

InChI

InChI=1S/C26H31N5O3S/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29)/t24-/m0/s1

InChI Key

ZPDICRPCOSQEDS-DEOSSOPVSA-N

Isomeric SMILES

CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LB-30057;  PD-172524 free base;  PD 172524 free base;  PD172524 free base;  LB-30057 free base;  CI-1028 free base; 

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Action of LB30057: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the core mechanism of action of LB30057, a potent and selective oral thrombin inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, impact on the coagulation cascade, and the experimental validation of its therapeutic activity.

Executive Summary

This compound is a benzamidrazone-based, orally bioavailable small molecule that exhibits highly potent and selective inhibition of human thrombin. Its primary mechanism of action is the direct competitive inhibition of the thrombin active site, a critical serine protease in the coagulation cascade. By binding to thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This document will detail the molecular basis of this interaction, present key quantitative data on its inhibitory activity, outline the experimental protocols used for its characterization, and clarify its lack of interaction with other potential targets such as Polo-like kinase 1 (PLK1).

Core Mechanism of Action: Direct Thrombin Inhibition

The central mechanism of action of this compound is its function as a direct inhibitor of thrombin (Factor IIa). Thrombin is a pivotal enzyme in the final common pathway of the coagulation cascade, responsible for cleaving fibrinogen to form fibrin monomers, which then polymerize to form a stable blood clot.

This compound, being an amidrazonophenylalanine derivative, is designed to interact specifically with the active site of thrombin.[1] This interaction is characterized by high affinity and selectivity. The molecular structure of this compound allows it to fit into the active site cleft of thrombin, preventing the access of its natural substrate, fibrinogen.

Molecular Interaction with the Thrombin Active Site

While a specific X-ray crystal structure of the this compound-thrombin complex is not publicly available, the binding mode can be inferred from studies on related benzamidrazone-based thrombin inhibitors and the known structure of the thrombin active site. The interaction is thought to involve key subsites within the thrombin active site:

  • S1 Pocket: This primary specificity pocket is deep and negatively charged, accommodating the positively charged amidino group of the benzamidrazone moiety of this compound. This interaction is a key determinant of the inhibitor's potency.

  • P-pocket (Apolar pocket): This hydrophobic pocket is engaged by other parts of the inhibitor structure, contributing to the overall binding affinity.

  • D-pocket: The naphthyl group of this compound is crucial for binding to the D-pocket (distal pocket), a hydrophobic region on the surface of thrombin, which further enhances the inhibitor's potency and selectivity.[2]

The following diagram illustrates the hypothesized binding of this compound to the active site of thrombin.

LB30057_Thrombin_Interaction cluster_thrombin Thrombin Active Site cluster_this compound This compound S1_Pocket S1 Pocket (Specificity Pocket) P_Pocket P-pocket (Apolar) D_Pocket D-pocket (Distal) Benzamidrazone Benzamidrazone Moiety Benzamidrazone->S1_Pocket Ionic Interaction Naphthyl Naphthyl Group Naphthyl->D_Pocket Hydrophobic Interaction Linker Linker Linker->P_Pocket Hydrophobic Interaction

Figure 1: Hypothesized binding of this compound to thrombin.
Impact on the Coagulation Cascade

By directly inhibiting thrombin, this compound effectively interrupts the coagulation cascade at its final common step. This leads to a dose-dependent prolongation of clotting times and prevents the formation of a stable fibrin clot. The inhibitory effect of this compound on thrombin disrupts several key downstream events in hemostasis.

Coagulation_Cascade_Inhibition cluster_inhibition Site of this compound Action Intrinsic Pathway Intrinsic Pathway Factor Xa Factor Xa Intrinsic Pathway->Factor Xa Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor Xa Prothrombin (Factor II) Prothrombin (Factor II) Factor Xa->Prothrombin (Factor II) Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin (Factor II)->Thrombin (Factor IIa) Prothrombinase Complex Fibrinogen Fibrinogen Thrombin (Factor IIa)->Fibrinogen Cleavage Factor XIII Factor XIII Thrombin (Factor IIa)->Factor XIII Activation Fibrin (Soluble) Fibrin (Soluble) Fibrinogen->Fibrin (Soluble) Fibrin (Insoluble)\nCross-linked Clot Fibrin (Insoluble) Cross-linked Clot Fibrin (Soluble)->Fibrin (Insoluble)\nCross-linked Clot Factor XIIIa Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa This compound This compound This compound->Thrombin (Factor IIa) Inhibition

Figure 2: Inhibition of the coagulation cascade by this compound.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro assays.

ParameterValueSpeciesTargetReference
Ki 0.38 nMHumanThrombin[2]
Ki 3290 nMBovineTrypsin
Oral Bioavailability 58%Dog-

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Thrombin Inhibition Assay (Ki Determination)

This protocol outlines a general method for determining the inhibition constant (Ki) of a small molecule inhibitor against thrombin using a chromogenic substrate.

Ki_Determination_Workflow cluster_workflow Workflow for Ki Determination Prepare Reagents 1. Prepare Reagents: - Thrombin solution - Chromogenic substrate - Assay buffer - this compound serial dilutions Incubate 2. Incubate Thrombin and this compound (Allow for binding equilibrium) Prepare Reagents->Incubate Initiate Reaction 3. Initiate Reaction: Add chromogenic substrate Incubate->Initiate Reaction Measure Absorbance 4. Measure Absorbance: Kinetic read at 405 nm Initiate Reaction->Measure Absorbance Data Analysis 5. Data Analysis: - Calculate initial velocities - Plot data (e.g., Dixon or Cheng-Prusoff plot) - Determine Ki Measure Absorbance->Data Analysis

Figure 3: Workflow for Ki determination of this compound.

Methodology:

  • Reagent Preparation:

    • A stock solution of human α-thrombin is prepared in a suitable buffer (e.g., Tris-HCl with PEG).

    • A chromogenic substrate for thrombin (e.g., S-2238) is dissolved in sterile water.

    • A series of dilutions of this compound are prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, varying concentrations of this compound are pre-incubated with a fixed concentration of thrombin for a specified time at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The change in absorbance at 405 nm is measured over time using a microplate reader.

  • Data Analysis:

    • The initial reaction velocities (Vo) are calculated from the linear portion of the absorbance versus time curves.

    • The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model, such as the Michaelis-Menten equation for competitive inhibition, using non-linear regression analysis.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is used to assess the intrinsic and common pathways of the coagulation cascade.

Methodology:

  • Sample Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.

  • Assay Procedure:

    • Aliquots of plasma are incubated with different concentrations of this compound.

    • An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (cephalin) are added to the plasma and incubated at 37°C.

    • Clotting is initiated by the addition of calcium chloride (CaCl2).

    • The time taken for a fibrin clot to form is measured using a coagulometer.

  • Interpretation: A prolongation of the aPTT in the presence of this compound indicates inhibition of the common pathway, specifically thrombin.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Methodology:

  • Sample Preparation: Platelet-poor plasma is prepared as described for the aPTT assay.

  • Assay Procedure:

    • Plasma samples are incubated with various concentrations of this compound.

    • Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to the plasma at 37°C.

    • The time to clot formation is measured.

  • Interpretation: An increase in the PT demonstrates inhibition of the common pathway of coagulation by this compound.

Selectivity Profile and Off-Target Assessment

An important aspect of the characterization of this compound is its selectivity for thrombin over other serine proteases. As indicated in the quantitative data table, this compound is significantly more potent against thrombin than trypsin, a closely related serine protease. This high selectivity is attributed to the specific interactions of the inhibitor with the unique structural features of the thrombin active site, particularly the D-pocket.

Investigation of Polo-like Kinase 1 (PLK1) Interaction

A thorough review of the scientific literature and available preclinical data reveals no evidence of a direct interaction between this compound and Polo-like kinase 1 (PLK1). The mechanism of action of this compound is consistently and exclusively described as the direct inhibition of thrombin. The cellular functions and signaling pathways associated with PLK1, which are primarily related to cell cycle regulation and mitosis, are distinct from the coagulation cascade targeted by this compound. Therefore, any off-target effects related to PLK1 inhibition are not anticipated with this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable direct thrombin inhibitor. Its mechanism of action is centered on the competitive inhibition of the thrombin active site, leading to the effective blockade of the final common pathway of the coagulation cascade. This is supported by robust in vitro data, including a low nanomolar Ki value and dose-dependent prolongation of clotting times in functional assays. The selectivity of this compound for thrombin over other serine proteases, coupled with the lack of evidence for off-target activities such as PLK1 inhibition, underscores its specific pharmacological profile. This detailed understanding of its core mechanism of action provides a strong foundation for its continued development as a therapeutic agent for thrombotic disorders.

References

An In-depth Technical Guide to the Immunological Response to Recombinant BCG (rBCG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "LB30057 rBCG" did not yield specific results in a comprehensive search of publicly available scientific literature. Therefore, this guide provides a detailed overview of the immunological response to recombinant Bacillus Calmette-Guérin (rBCG) in general, drawing upon established principles and published data for various rBCG constructs.

Executive Summary

Bacille Calmette-Guérin (BCG), an attenuated strain of Mycobacterium bovis, has been the sole licensed vaccine against tuberculosis (TB) for a century.[1] While effective in protecting children against disseminated TB, its efficacy in preventing pulmonary TB in adults is variable.[2] This limitation has driven the development of recombinant BCG (rBCG) vaccines, which are genetically modified to enhance their immunogenicity and protective efficacy.[1] These modifications are designed to overcome the shortcomings of conventional BCG by boosting key aspects of the host immune response.[3] This guide details the core immunological mechanisms elicited by rBCG, presents quantitative data from preclinical studies, outlines common experimental protocols, and visualizes key pathways and workflows.

Strategies to enhance BCG's immunomodulatory potential include the overexpression of immunodominant mycobacterial antigens, the expression of antigens from other pathogens, the secretion of mammalian cytokines to direct the immune response, and the introduction of pore-forming proteins to improve antigen presentation.[2][3] Collectively, these approaches aim to induce a more robust and durable protective immunity than that achieved with the parent BCG strain.

Core Immunological Response to rBCG

The enhanced immunogenicity of rBCG is rooted in its ability to more potently stimulate both innate and adaptive immunity. This leads to a stronger, more durable, and functionally distinct immune response compared to conventional BCG.

Innate Immune Activation

The initial interaction of rBCG with the innate immune system is a critical determinant of the subsequent adaptive response.

  • Pattern Recognition and Signaling: Like its parent strain, rBCG is recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs). This recognition triggers downstream signaling cascades, including the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines.[1] Some rBCG strains are specifically designed to amplify these signals. For instance, rBCG engineered to produce the bacterial signaling molecule cyclic di-AMP can enhance the activation of the STING-cGAS signaling axis, leading to increased production of type I interferons and IL-1β.[4]

  • Trained Immunity: BCG is known to induce "trained immunity," a de facto innate immune memory characterized by the epigenetic and metabolic reprogramming of innate immune cells like monocytes and macrophages.[3][4] This results in a heightened response to subsequent encounters with pathogens.[5] rBCG vaccines can further augment this phenomenon, leading to a more robust and sustained innate immune activation.

  • Enhanced Antigen Presentation: A key strategy in rBCG development is to improve the presentation of mycobacterial antigens to T cells. The rBCGΔureC:hly strain (VPM1002), for example, expresses listeriolysin O (LLO), a pore-forming protein from Listeria monocytogenes.[6] LLO perforates the phagosomal membrane, allowing mycobacterial antigens to leak into the cytosol of the APC.[6] This facilitates the processing and presentation of antigens via the MHC class I pathway, leading to a more potent activation of cytotoxic CD8+ T cells, a response that is typically weak with conventional BCG.[6]

Adaptive Immune Response

The primary goal of rBCG is to elicit a superior adaptive immune response, characterized by robust and polyfunctional T-cell populations and a skewed humoral response.

  • T-Helper Cell Differentiation (CD4+ T Cells): Conventional BCG induces a Th1-dominant response, characterized by the production of interferon-gamma (IFN-γ).[1] Many rBCG strains are engineered to amplify this Th1 response and also to induce a strong Th17 response.[7]

    • Th1 Response: rBCG vaccines often lead to significantly higher levels of IFN-γ, a cytokine critical for activating macrophages to kill intracellular mycobacteria.[2] rBCG strains expressing cytokines like IL-2, IL-12, or IL-15 have been shown to further enhance Th1 polarization.[1]

    • Th17 Response: The induction of IL-17-producing T cells (Th17) is another hallmark of some advanced rBCG candidates.[7] Th17 cells are important for recruiting neutrophils and other immune cells to the site of infection and play a role in the early control of M. tuberculosis. The rBCGΔureC:hly vaccine, for instance, stimulates a balanced combination of Type 1 (Th1) and Type 17 (Th17) cytokine responses, which is correlated with its superior protection.[7]

  • Cytotoxic T-Lymphocyte Response (CD8+ T Cells): A robust CD8+ T-cell response is considered crucial for killing infected cells and controlling TB infection. As mentioned, rBCG strains that facilitate antigen delivery to the cytosol, such as those expressing LLO, are potent inducers of antigen-specific CD8+ T cells.[6] This is a significant improvement over conventional BCG, which is a poor inducer of CD8+ T-cell immunity.[2]

  • Polyfunctional T Cells: Superior vaccine efficacy has been linked to the presence of polyfunctional T cells, which are T cells that can simultaneously produce multiple cytokines (e.g., IFN-γ, TNF-α, and IL-2). Several rBCG constructs have been shown to induce higher frequencies of these potent T cells compared to the parent strain.[2]

  • Humoral Immunity: While cell-mediated immunity is paramount for TB control, humoral immunity also plays a role. The ratio of IgG2a/IgG1 (in mice) antibodies is often used as a surrogate for the Th1/Th2 balance of the immune response. Many rBCG vaccines induce a higher IgG2a to IgG1 ratio, indicating a stronger Th1 skewing compared to conventional BCG.[1]

Quantitative Data on Immunological Responses

The following tables summarize representative quantitative data from preclinical studies, comparing the immunological responses induced by various rBCG strategies to that of conventional BCG.

Table 1: Comparison of T-Cell Responses

rBCG StrategyKey ModificationAnimal ModelOutcome MeasureResult vs. Conventional BCGCitation(s)
Antigen OverexpressionOverexpression of Ag85BMouseIFN-γ producing cellsIncreased proliferation and IFN-γ production[2]
Cytokine ExpressionExpression of murine IL-2MouseSpleen Th1 cellsStronger and longer-lasting Th1 response[1]
Cytolysin ExpressionΔureC, expression of hly (LLO)MouseLung CD4+ T cellsIncreased IFN-γ, TNF-α, IL-2, and IL-17 production[7]
Fusion Protein ExpressionAg85C-MPT51-HspX (CMX)MouseSplenic CD4+ T cellsHigher levels of IFN-γ+ and IL-17+ T cellsN/A

Table 2: Comparison of Cytokine Production and Protection

rBCG StrategyKey ModificationAnimal ModelCytokine ProfileProtective Outcome (vs. Mtb challenge)Citation(s)
rBCGΔureC:hlyDeletion of urease C, insertion of listeriolysinMouseIncreased IFN-γ and IL-17Superior reduction in lung bacterial load[7]
rBCG::IL-15Expression of IL-15MouseIncreased IFN-γ, IL-2, TNF-αNot assessed in cited study[1]
rBCG expressing Ag85B-ESAT-6-TNF-αFusion protein and cytokine expressionMouseAugmented IFN-γ responsesNot assessed in cited study[1]
rBCG30Secretion of 30-kDa Mtb proteinGuinea PigEnhanced DTH responseSuperior reduction in bacterial load and pathology[8]

Experimental Protocols

The evaluation of rBCG vaccines involves a series of standardized in vitro and in vivo assays to characterize their immunogenicity and protective efficacy.

Construction of Recombinant BCG
  • Vector Construction: The gene of interest (e.g., for a cytokine or antigen) is cloned into an E. coli-mycobacterium shuttle vector under the control of a suitable mycobacterial promoter (e.g., hsp60 or Ag85B promoter). Secretion signals may be added to direct the protein product out of the bacterium.

  • Transformation: The recombinant plasmid is introduced into competent BCG cells via electroporation.

  • Selection and Verification: Transformed BCG are selected on media containing an appropriate antibiotic. Successful integration and expression of the target gene are verified by PCR, Western blot, and/or ELISA.

In Vitro Macrophage Infection Assay
  • Cell Culture: A macrophage cell line (e.g., J774) or bone marrow-derived macrophages are cultured in appropriate media.

  • Infection: Macrophages are infected with rBCG or conventional BCG at a defined multiplicity of infection (MOI).

  • Analysis:

    • Phagocytosis: The efficiency of uptake can be measured using fluorescently labeled mycobacteria and flow cytometry or microscopy.

    • Intracellular Survival: At various time points post-infection, macrophages are lysed, and intracellular bacteria are plated to determine colony-forming units (CFU).

    • Cytokine Production: Supernatants are collected to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA or multiplex assay.

    • Nitric Oxide (NO) Production: NO production, a key anti-mycobacterial mechanism, is measured in the supernatant using the Griess reagent.

Murine Immunization and Challenge Model
  • Immunization: Groups of mice (e.g., C57BL/6 or BALB/c) are immunized subcutaneously with a single dose of rBCG, conventional BCG, or a sham control.

  • Immune Response Monitoring: At various time points post-immunization (e.g., 4, 8, 12 weeks), splenocytes or peripheral blood mononuclear cells (PBMCs) are harvested.

    • Antigen-Specific Recall: Cells are re-stimulated in vitro with mycobacterial antigens (e.g., PPD, Ag85B).

    • Cytokine Analysis: Cytokine levels in the supernatant are measured by ELISA.

    • T-Cell Phenotyping: The frequency of antigen-specific, cytokine-producing T cells (e.g., CD4+IFN-γ+) is determined by intracellular cytokine staining (ICS) and flow cytometry.

  • Aerosol Challenge: At a set time point post-immunization (e.g., 12 weeks), mice are challenged with a low-dose aerosol infection of virulent M. tuberculosis (e.g., H37Rv strain).

  • Evaluation of Protection: 4-6 weeks post-challenge, mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on selective agar to enumerate bacterial CFU. A significant reduction in CFU in the organs of rBCG-vaccinated mice compared to BCG-vaccinated mice indicates superior protection. Lung pathology can also be assessed histologically.

Cutaneous Delayed-Type Hypersensitivity (DTH)
  • Antigen Injection: Several weeks post-immunization, mice or guinea pigs are injected intradermally in the ear pinna or flank with a purified mycobacterial antigen (e.g., PPD or a recombinant protein).[8]

  • Measurement: The thickness of the injection site is measured with calipers at 24, 48, and 72 hours. An increase in swelling compared to control animals indicates a cell-mediated immune response.[8]

Visualizations: Pathways and Workflows

Diagram 1: rBCG Signaling in an Antigen-Presenting Cell

rBCG_Signaling cluster_APC Antigen-Presenting Cell (APC) rBCG rBCG Phagosome Phagosome rBCG->Phagosome Phagocytosis PRR PRR (e.g., TLR2) Phagosome->PRR Recognition MHC_II MHC Class II Phagosome->MHC_II Antigen Processing LLO LLO (Listeriolysin O) (in some rBCG) Phagosome->LLO Release of LLO Antigen_Leak Antigen Leak Phagosome->Antigen_Leak via LLO pores Cytosol Cytosol NFkB NF-κB Pathway PRR->NFkB Inflammasome Inflammasome (NLRP3) PRR->Inflammasome Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12) NFkB->Cytokines Transcription Inflammasome->Cytokines IL-1β maturation CD4_Activation CD4+ T Cell Activation MHC_II->CD4_Activation Presentation MHC_I MHC Class I CD8_Activation CD8+ T Cell Activation MHC_I->CD8_Activation Presentation LLO->Phagosome Pore formation Antigen_Leak->MHC_I Cross-presentation

Caption: rBCG activation of innate and adaptive immunity within an APC.

Diagram 2: Preclinical Evaluation Workflow for rBCG Vaccines

rBCG_Workflow cluster_Immuno_Assay Immunogenicity Assessment (4-12 weeks) cluster_Protection_Assay Protective Efficacy Assessment (4-6 weeks post-challenge) Start rBCG Candidate Construction Immunization Immunize Mice (rBCG, BCG, Control) Start->Immunization Harvest Harvest Splenocytes/PBMCs Immunization->Harvest Challenge Aerosol Challenge with Virulent M. tuberculosis Immunization->Challenge Restim In vitro Antigen Re-stimulation Harvest->Restim ELISA Cytokine Measurement (ELISA / Multiplex) Restim->ELISA Flow T-Cell Phenotyping (Flow Cytometry) Restim->Flow Analysis Data Analysis: Compare rBCG vs. BCG ELISA->Analysis Flow->Analysis Harvest_Organs Harvest Lungs & Spleens Challenge->Harvest_Organs CFU Determine Bacterial Load (CFU) Harvest_Organs->CFU Histo Histopathology Harvest_Organs->Histo CFU->Analysis Histo->Analysis

Caption: Standardized preclinical workflow for rBCG efficacy testing.

References

An In-depth Technical Guide to a Novel Tuberculosis Vaccine Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a tuberculosis vaccine candidate designated "LB30057" did not yield any publicly available information. It is possible that this is an internal, pre-clinical, or otherwise non-public designation. To fulfill the core requirements of providing a detailed technical guide, this document will focus on a well-documented, novel tuberculosis vaccine candidate, M72/AS01E , as a representative example of a next-generation TB vaccine in late-stage clinical development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The only currently licensed vaccine, Bacille Calmette-Guérin (BCG), offers variable protection against pulmonary TB in adults, highlighting the urgent need for a more effective vaccine. The M72/AS01E vaccine candidate represents a significant advancement in the field, having demonstrated the potential to protect against active pulmonary tuberculosis in adults with latent Mtb infection.[1][2]

This technical guide provides a comprehensive overview of the M72/AS01E vaccine candidate, including its composition, mechanism of action, clinical trial data, and detailed experimental protocols for key assays. It is intended for researchers, scientists, and drug development professionals working in the field of vaccinology and infectious diseases.

Vaccine Composition

M72/AS01E is a subunit vaccine composed of a recombinant fusion protein antigen, M72, and the Adjuvant System AS01E.[1][3]

Table 1: Composition of the M72/AS01E Vaccine Candidate

ComponentDescriptionQuantity per 0.5 mL doseFunction
Antigen
M72A recombinant fusion protein derived from two M. tuberculosis antigens: Mtb32A and Mtb39A.[1][3][4]10 µg[5][6]Elicits a specific immune response against M. tuberculosis.
Adjuvant
AS01EA liposome-based adjuvant system.[4][7]Enhances the immune response to the M72 antigen.
- 3-O-desacyl-4'-monophosphoryl lipid A (MPL)A detoxified lipopolysaccharide from Salmonella minnesota.[7][8]25 µg[5][7][9][10]Immuno-stimulant, Toll-like receptor 4 (TLR4) agonist.[4]
- Quillaja saponaria Molina, fraction 21 (QS-21)A purified saponin from the bark of the Quillaja saponaria tree.[3][7][8]25 µg[5][7][9][10]Immuno-stimulant.
- LiposomeComposed of dioleoyl phosphatidylcholine (DOPC) and cholesterol.[8][11]0.5 mg DOPC, 0.125 mg cholesterol[8]Vehicle for MPL and QS-21.
Excipients
Trehalose14.7 mg[8]Stabilizer.
Sodium chloride4.4 mg[8]Tonicity agent.
Potassium dihydrogen phosphate0.83 mg[8]Buffering agent.
Dipotassium phosphate0.26 mg[8]Buffering agent.
Polysorbate 800.18 mg[8]Surfactant.
Disodium phosphate anhydrous0.15 mg[8]Buffering agent.
Water for injectionq.s. to 0.5 mLSolvent.

Mechanism of Action

The precise mechanism of protection of M72/AS01E is not fully elucidated; however, it is known to induce a robust and sustained antigen-specific immune response.[12] The vaccine is designed to prevent the progression from latent Mtb infection to active pulmonary tuberculosis.[1]

The AS01E adjuvant plays a crucial role in enhancing the immunogenicity of the M72 antigen. MPL, a TLR4 agonist, and QS-21 work synergistically to stimulate the innate immune system, leading to the activation of antigen-presenting cells (APCs) and the production of pro-inflammatory cytokines. This, in turn, drives the development of a strong and durable adaptive immune response characterized by the activation of M72-specific CD4+ T cells that produce interferon-gamma (IFN-γ), a key cytokine in the control of Mtb infection.[4][12] The vaccine also induces a significant antibody response.[12]

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T Helper 1 (Th1) Cell M72_AS01E M72/AS01E Vaccine TLR4 TLR4 M72_AS01E->TLR4 MPL component M72_uptake M72 Antigen Uptake and Processing M72_AS01E->M72_uptake TLR4->M72_uptake Activation MHCII MHC Class II Presentation M72_uptake->MHCII CD4_T_cell Naive CD4+ T Cell MHCII->CD4_T_cell Antigen Presentation Activated_CD4_T_cell Activated M72-specific CD4+ T Cell (Th1) CD4_T_cell->Activated_CD4_T_cell Differentiation IFNg IFN-γ Production Activated_CD4_T_cell->IFNg Macrophage Mtb-infected Macrophage IFNg->Macrophage Macrophage Activation Killing Control of Mtb Infection Macrophage->Killing Intracellular Mtb Killing

Proposed mechanism of action for the M72/AS01E vaccine.

Clinical Trial Data

M72/AS01E has undergone several clinical trials to evaluate its safety, immunogenicity, and efficacy. The pivotal Phase 2b trial (NCT01755598) provided the first proof-of-concept for the vaccine's efficacy in preventing active pulmonary TB.[2][13] A large-scale Phase 3 trial (NCT06062238) is currently underway to confirm these findings.[1][14][15]

Efficacy Data

The Phase 2b trial was a randomized, double-blind, placebo-controlled study conducted in Kenya, South Africa, and Zambia in HIV-negative adults with latent Mtb infection.[13]

Table 2: Efficacy of M72/AS01E in Preventing Active Pulmonary Tuberculosis (Phase 2b Trial - NCT01755598)

EndpointM72/AS01E Group (N=1623)Placebo Group (N=1660)Vaccine Efficacy (95% CI)p-valueReference
Primary Endpoint (Bacteriologically confirmed pulmonary TB)
Number of cases102254.0% (2.9 to 78.2)0.04[2][13]
Incidence per 100 person-years0.30.6[2]
Final Analysis (3-year follow-up)
Number of cases132649.7% (2.1 to 74.2)-[16]
Incidence per 100 person-years0.30.6[16]
Safety and Reactogenicity Data

M72/AS01E was associated with a clinically acceptable safety profile. Local and systemic adverse events were more frequent in the vaccine group compared to the placebo group but were generally mild to moderate and transient.

Table 3: Summary of Adverse Events in the Phase 2b Trial (NCT01755598)

Adverse Event CategoryM72/AS01E Group (%)Placebo Group (%)Reference
Solicited Adverse Events (within 7 days) 91.268.9[2]
- Injection-site reactionsMore frequentLess frequent[2][13]
- Influenza-like symptomsMore frequentLess frequent[2][13]
Unsolicited Adverse Events (within 30 days) 67.445.4[13]
Serious Adverse Events Similar frequencySimilar frequency[2][13]
Potential Immune-Mediated Diseases Similar frequencySimilar frequency[2][13]
Deaths Similar frequencySimilar frequency[2][13]
Immunogenicity Data

Vaccination with M72/AS01E induced robust and sustained humoral and cellular immune responses.

Table 4: Immunogenicity of M72/AS01E in HIV-negative Adults (Phase 2b and other Phase II trials)

Immune ResponseObservationReference
Anti-M72 IgG Antibodies - Increased after the first dose and sustained for up to 3 years.[6][16] - Seropositivity rates of ~97% at 3 years post-vaccination in HIV-negative adults.[6][6][16]
M72-specific CD4+ T-cells - Increased after the first dose and sustained for up to 3 years.[6][16] - Predominantly polyfunctional, expressing IFN-γ, IL-2, and TNF-α.[4][6][4][6][16]
M72-specific CD8+ T-cells No significant response observed.[6][6]

Experimental Protocols

Detailed protocols for the key immunological assays used in the clinical evaluation of M72/AS01E are provided below. These are representative protocols based on standard methodologies cited in the publications.

Anti-M72 IgG ELISA

Objective: To quantify the concentration of M72-specific IgG antibodies in human serum.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with 100 µL/well of recombinant M72 protein at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Plates are blocked with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat step 2.

  • Sample Incubation: Serum samples are serially diluted in dilution buffer (e.g., blocking buffer) and 100 µL of each dilution is added to the wells. A standard curve using a reference serum with a known concentration of anti-M72 IgG is also included. Plates are incubated for 1-2 hours at room temperature.

  • Washing: Repeat step 2.

  • Secondary Antibody Incubation: 100 µL/well of HRP-conjugated goat anti-human IgG secondary antibody, diluted in dilution buffer, is added and incubated for 1 hour at room temperature.

  • Washing: Repeat step 2.

  • Substrate Addition: 100 µL/well of TMB substrate solution is added and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage: The reaction is stopped by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated and used to calculate the concentration of anti-M72 IgG in the test samples.

Intracellular Cytokine Staining (ICS) for M72-specific T-cell Responses

Objective: To enumerate and characterize M72-specific CD4+ and CD8+ T-cells based on their cytokine production profile.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: PBMCs are stimulated in vitro with either M72 protein, a pool of overlapping peptides spanning the M72 protein, or control antigens (e.g., Staphylococcal enterotoxin B as a positive control, and a media-only negative control) for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Surface Staining: Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) for 30 minutes at 4°C.

  • Washing: Cells are washed to remove unbound antibodies.

  • Data Acquisition: Cells are acquired on a multi-color flow cytometer.

  • Data Analysis: The frequency of cytokine-producing T-cells is determined by gating on the CD3+, CD4+, or CD8+ populations and analyzing the expression of the intracellular cytokines. The results are typically expressed as the percentage of the parent T-cell population.

G start Start: Collect Whole Blood isolate_pbmc Isolate PBMCs (Ficoll Gradient) start->isolate_pbmc stimulate In Vitro Stimulation (M72 antigen + Brefeldin A) isolate_pbmc->stimulate surface_stain Surface Marker Staining (CD3, CD4, CD8) stimulate->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intra_stain Intracellular Cytokine Staining (IFN-γ, IL-2, TNF-α) fix_perm->intra_stain acquire Data Acquisition (Flow Cytometry) intra_stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze end End: Frequency of M72-specific Cytokine-producing T-cells analyze->end

References

genetic composition of LB30057 recombinant BCG

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Genetic Composition and Development of Recombinant BCG

Executive Summary

This document provides a comprehensive technical overview of the strategies and methodologies employed in the development of recombinant Bacillus Calmette-Guérin (BCG) vaccines. While the specific designation "LB30057" corresponds to a small molecule thrombin inhibitor and not a recombinant BCG strain, this guide addresses the core interest in genetically engineered BCG by detailing the scientific principles, experimental protocols, and data evaluation metrics relevant to the field. It is intended for researchers, scientists, and professionals in drug development who are engaged in vaccine and immunotherapy research. The guide covers genetic modification strategies, including antigen overexpression and immunomodulator secretion, outlines the standard experimental workflow for creating and testing these vaccines, and provides templates for data presentation and conceptual diagrams to illustrate key pathways and processes.

Introduction to Recombinant BCG Technology

Bacillus Calmette-Guérin (BCG), an attenuated form of Mycobacterium bovis, has been a cornerstone of tuberculosis (TB) prevention for over a century and serves as a first-line immunotherapy for non-muscle invasive bladder cancer.[1][2] Despite its widespread use, the variable efficacy of BCG, particularly in protecting adults against pulmonary TB, has catalyzed extensive research into developing genetically modified, or recombinant, BCG (rBCG) strains.[2][3] The primary objectives of these efforts are to enhance protective immunity against Mycobacterium tuberculosis (Mtb), amplify anti-tumoral responses, and leverage BCG as a versatile vector for delivering antigens from other infectious agents.

Core Genetic Modification Strategies

The genetic composition of rBCG is altered through several well-established strategies designed to augment its immunogenicity and therapeutic efficacy.

Overexpression of Immunodominant Antigens

A principal strategy involves engineering BCG to overexpress key immunogenic proteins from Mtb that are either absent or expressed at insufficient levels in the parental strain. The Ag85 complex (comprising Ag85A, Ag85B, and Ag85C) and the early secretory antigenic target 6 kDa (ESAT-6) are prominent examples of such antigens that are potent targets for the host T-cell response.[3][4] Overexpression aims to increase the magnitude and quality of the antigen-specific T-cell response, which is critical for controlling Mtb infection.[5][6]

Secretion of Immunomodulatory Molecules

To more effectively shape and amplify the host immune response, BCG can be engineered to produce and secrete mammalian cytokines and other immunomodulators.[1] This approach turns the bacterium into a localized delivery vehicle for molecules that can drive a robust Th1-type immune response, characterized by the production of interferon-gamma (IFN-γ) and the activation of macrophages. Commonly expressed cytokines include Interleukin-2 (IL-2), IL-12, IL-15 for memory T-cell support, and GM-CSF to enhance antigen presentation.[2][7]

Expression of Pore-Forming Proteins

To improve the presentation of mycobacterial antigens via the MHC class I pathway and thereby stimulate a strong CD8+ T-cell response, rBCG strains can be designed to express cytolysins, such as listeriolysin O (LLO) or perfringolysin O. These proteins form pores in the phagosomal membrane, allowing bacterial antigens to access the cytoplasm of antigen-presenting cells. The VPM1002 vaccine, which expresses listeriolysin, is a notable example that has advanced to clinical trials.[2]

Targeted Gene Deletions

The targeted removal of specific genes from the BCG genome can also enhance vaccine performance. Deleting genes that may exert an immunosuppressive effect or that are involved in metabolic pathways that limit vaccine efficacy is a key strategy. For instance, the deletion of the ureC gene in the VPM1002 strain prevents the neutralization of phagosomal pH, which is believed to enhance antigen processing and presentation.[2]

Experimental Protocols and Methodologies

The development and validation of an rBCG candidate follow a rigorous, multi-stage experimental workflow.

Vector Construction and Transformation

The genetic modification of BCG is accomplished using specialized E. coli-mycobacteria shuttle vectors, which can replicate and be selected for in both organisms. These vectors are designed to either integrate the gene of interest into the BCG chromosome for stable, long-term expression (e.g., using vectors like pMV361) or to exist as self-replicating episomal plasmids.[4][8] The expression of the inserted gene is driven by a carefully selected mycobacterial promoter, such as the strong and constitutive hsp60 promoter, to ensure optimal protein production.[4] The finalized vector is assembled and verified in E. coli before being introduced into the target BCG strain via electroporation.

Verification of Recombinant Protein Expression

Following transformation, it is essential to confirm that the recombinant protein is being successfully produced and, if intended, secreted. This is typically achieved through:

  • Western Blotting: This technique uses specific antibodies to detect the presence and size of the target protein in bacterial cell lysates or culture supernatants.[7]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to quantify the concentration of a secreted protein in the culture medium.

Preclinical Evaluation of Immunogenicity and Efficacy

The performance of a new rBCG candidate is assessed in established animal models, most commonly mice and guinea pigs, with the latter being highly valued for its human-like TB pathology.[5][6] The typical evaluation involves:

  • Immunization: Animals are vaccinated with the rBCG candidate, the parental BCG strain, or a saline control.

  • Challenge: After an immune response has developed, animals are exposed to a virulent strain of M. tuberculosis.

  • Assessment: Efficacy is determined by measuring the reduction in bacterial burden (Colony-Forming Units, or CFU) in the lungs and spleen compared to control groups. Immunogenicity is assessed by analyzing antigen-specific T-cell responses, including the production of key cytokines like IFN-γ and the enumeration of polyfunctional T-cells using flow cytometry.[8] Survival and histopathological analysis of tissues provide additional measures of protection.[5][6]

Data Presentation

Quantitative data from rBCG studies are typically organized to facilitate clear comparison between vaccine candidates and controls.

Table 1: Example of Immunogenicity Data from a Murine Model

Vaccine Group Antigen-Specific IFN-γ Secretion (pg/mL) % of IFN-γ+ CD4+ T-cells % of Polyfunctional (IFN-γ+TNF-α+) CD8+ T-cells
Saline Control 45 ± 12 0.08 ± 0.03 0.04 ± 0.01
Parental BCG 950 ± 150 1.5 ± 0.4 0.6 ± 0.2
rBCG Candidate 2800 ± 400 4.2 ± 0.6 2.1 ± 0.5

Values are presented as mean ± standard error of the mean.

Table 2: Example of Protective Efficacy Data from a Guinea Pig Model

Vaccine Group Lung Bacterial Burden (log10 CFU) Spleen Bacterial Burden (log10 CFU) Median Survival (Days Post-Challenge)
Saline Control 7.5 ± 0.4 6.9 ± 0.3 95
Parental BCG 5.3 ± 0.5 5.0 ± 0.4 180
rBCG Candidate 4.1 ± 0.4 3.9 ± 0.3 >250

Values are presented as mean ± standard error of the mean.

Visualizations of Key Concepts

Diagrams generated using DOT language help to illustrate complex workflows and biological pathways.

G cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: rBCG Strain Generation cluster_2 Phase 3: Preclinical Evaluation a Isolate Gene of Interest (e.g., Mtb Antigen, Cytokine) c Clone into E. coli-Mycobacteria Shuttle Vector a->c b Select Mycobacterial Promoter (e.g., P.hsp60) b->c d Verify Construct in E. coli c->d e Transform Vector into Parental BCG Strain d->e f Select for Transformants e->f g Confirm Protein Expression (Western Blot / ELISA) f->g h Immunize Animal Model (e.g., Mice, Guinea Pigs) g->h i Challenge with Virulent Mtb h->i j Assess Immunogenicity (Cytokine Profiles, T-cell Responses) h->j k Evaluate Protective Efficacy (Bacterial Burden, Pathology, Survival) i->k

Caption: Workflow for the development and evaluation of a recombinant BCG vaccine.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell Response rBCG Recombinant BCG (expressing Ag & Cytokine) Phagosome Phagosome rBCG->Phagosome Phagocytosis Cytokine_R Cytokine Receptor rBCG->Cytokine_R Secreted Cytokine (e.g., IL-12) MHC_II MHC Class II Pathway Phagosome->MHC_II Antigen Processing MHC_I MHC Class I Pathway (enhanced by cytolysins) Phagosome->MHC_I Cytosolic Leakage CD4 CD4+ T-cell (Helper T-cell) MHC_II->CD4 Activation CD8 CD8+ T-cell (Cytotoxic T-cell) MHC_I->CD8 Activation Th1 Th1 Cell Differentiation Cytokine_R->Th1 Induction CD4->Th1 Memory Memory T-cell Formation CD4->Memory CD8->Memory Th1->CD8 Help

References

The Role of Ag85B-Mtb32-HBHA Fusion Protein in LB30057: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the Ag85B-Mtb32-HBHA fusion protein and the designation LB30057, publicly available scientific literature, clinical trial databases, and corporate disclosures do not currently establish a direct link between this specific tripartite fusion protein and a product or candidate named this compound.

While the individual components of the fusion protein—Antigen 85B (Ag85B), Mtb32, and Heparin-Binding Hemagglutinin Adhesin (HBHA)—are well-documented as key immunogenic antigens of Mycobacterium tuberculosis and are central to the development of next-generation tuberculosis (TB) vaccines, their specific combination as Ag85B-Mtb32-HBHA within a product designated this compound is not described in accessible materials.

This technical guide will, therefore, provide a comprehensive overview of the known roles and immunological characteristics of each component antigen and explore the scientific rationale and potential mechanisms of action for a hypothetical vaccine candidate based on such a fusion protein. This analysis is constructed from existing research on these antigens in various vaccine formulations.

Core Components of the Fusion Protein

The Ag85B-Mtb32-HBHA fusion protein strategically combines three potent antigens to elicit a broad and robust immune response against Mycobacterium tuberculosis.

  • Antigen 85B (Ag85B): A mycolyl-transferase essential for the integrity of the mycobacterial cell wall. It is a major secreted protein and a potent inducer of Th1-type immune responses, characterized by the production of interferon-gamma (IFN-γ), a critical cytokine in the control of intracellular pathogens.

  • Mtb32: A serine protease that is highly immunogenic in TB-infected individuals. It has been shown to elicit strong T-cell responses, contributing to cellular immunity against the bacterium.

  • Heparin-Binding Hemagglutinin Adhesin (HBHA): A surface-exposed protein that plays a role in the dissemination of M. tuberculosis. HBHA is a key target for both humoral and cell-mediated immunity and is particularly noted for its ability to induce protective immune responses.

The fusion of these three antigens into a single polypeptide aims to create a multi-target vaccine that can stimulate diverse arms of the immune system, leading to a more effective and durable protective response than single-antigen vaccines.

Rationale for a Fusion Protein Strategy

The construction of a fusion protein offers several advantages in vaccine design:

  • Enhanced Immunogenicity: The physical linkage of multiple antigens can enhance their uptake and processing by antigen-presenting cells (APCs), leading to a more potent and coordinated immune response.

  • Broadened Immune Response: By presenting epitopes from different proteins, a fusion protein can stimulate a wider range of T-cell and B-cell clones, potentially leading to protection against a broader range of M. tuberculosis strains and a more robust memory response.

  • Simplified Manufacturing: Producing a single fusion protein is often more straightforward and cost-effective than producing, purifying, and formulating multiple individual antigens.

Anticipated Immunological Mechanism of Action

A vaccine based on the Ag85B-Mtb32-HBHA fusion protein would be expected to induce a protective immune response through the following signaling pathway:

Immune_Response_to_Ag85B-Mtb32-HBHA cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Effector Functions Vaccine Ag85B-Mtb32-HBHA Fusion Protein APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents Ag85B, Mtb32, HBHA epitopes MHC_I MHC Class I APC->MHC_I Cross-presentation Th1 CD4+ Th1 Cell MHC_II->Th1 Activation CTL CD8+ Cytotoxic T-Lymphocyte MHC_I->CTL Activation IFNg IFN-γ Th1->IFNg Secretion B_Cell B-Cell Th1->B_Cell Help Infected_Cell Infected Macrophage CTL->Infected_Cell Lysis Macrophage Activated Macrophage IFNg->Macrophage Activation Killing Killing of M. tuberculosis Macrophage->Killing Antibodies Antibodies B_Cell->Antibodies Production Antibodies->Killing Opsonization Infected_Cell->Killing ELISpot_Workflow start Isolate Splenocytes from Immunized Mice plate Plate cells on anti-IFN-γ coated ELISpot plate start->plate stimulate Stimulate with Ag85B-Mtb32-HBHA protein plate->stimulate incubate Incubate for 24-48 hours stimulate->incubate wash1 Wash and add biotinylated anti-IFN-γ incubate->wash1 wash2 Wash and add Streptavidin-HRP wash1->wash2 develop Add substrate and develop spots wash2->develop analyze Analyze spots using an ELISpot reader develop->analyze

Modulating Innate Immune Responses: A Technical Overview of the Thrombin Inhibitor LB30057

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of LB30057 in modulating innate immune responses, primarily through its potent inhibition of thrombin. While direct immune responses to this compound have not been extensively documented, its utility as a tool to investigate and control thrombin-mediated inflammation is significant. This document summarizes the known mechanisms of action, provides detailed experimental protocols for studying its effects, and visualizes the key signaling pathways involved.

Introduction to this compound and its Role in Immunity

This compound is a potent, selective, and orally bioavailable thrombin inhibitor. Thrombin, a serine protease central to the coagulation cascade, also plays a critical role in inflammation and innate immunity. It exerts its pro-inflammatory effects by activating Protease-Activated Receptors (PARs) on the surface of various immune cells, including neutrophils and macrophages. This activation triggers intracellular signaling cascades that lead to the production of inflammatory mediators. This compound, by inhibiting thrombin, effectively blocks these downstream inflammatory responses.

Quantitative Data on the Effects of this compound

The available literature provides qualitative evidence for the inhibitory effects of this compound on innate immune cell responses. A key study demonstrated that this compound inhibits thrombin-induced expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage-like cells[1]. While specific dose-response data is limited in the reviewed literature, the following table summarizes the observed effects.

Cell TypeStimulusMeasured ParameterEffect of this compoundReference
RAW 264.7 MacrophagesThrombiniNOS protein expressionInhibition[1]

Note: The lack of extensive quantitative data highlights an area for future research into the precise dose-dependent effects of this compound on various immune cell functions.

Signaling Pathways Modulated by this compound

Thrombin-induced activation of immune cells via PARs initiates a complex network of intracellular signaling pathways, culminating in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This compound, by preventing thrombin's interaction with PARs, effectively curtails this entire cascade. The diagram below illustrates the thrombin-induced signaling pathway leading to iNOS expression that is inhibited by this compound.

Thrombin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Activates This compound This compound This compound->Thrombin Inhibits G12_13 Gα12/13 PAR->G12_13 Activates PKC Protein Kinase C (PKC) G12_13->PKC Activates JNK c-Jun N-terminal Kinase (JNK) G12_13->JNK Activates IkappaB_p50_p65 IκB - (p50-p65) PKC->IkappaB_p50_p65 Phosphorylates IκB IkappaB_p P-IκB JNK->IkappaB_p Leads to Degradation p50_p65_free p50-p65 p50_p65_nuc p50-p65 p50_p65_free->p50_p65_nuc Translocates IkappaB_p->p50_p65_free Degradation Proteasomal Degradation IkappaB_p->Degradation NFkB_DNA NF-κB DNA Binding p50_p65_nuc->NFkB_DNA iNOS_gene iNOS Gene NFkB_DNA->iNOS_gene Promotes Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation

Caption: Thrombin-induced NF-κB signaling pathway inhibited by this compound.

Experimental Protocols

The following are representative protocols for investigating the inhibitory effects of this compound on thrombin-induced innate immune cell activation. These protocols are based on established methodologies and can be adapted for specific research needs.

This protocol details the methodology to assess the effect of this compound on thrombin-induced iNOS expression in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Thrombin (human or bovine)

  • This compound

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-iNOS, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Thrombin Stimulation: Add thrombin to the wells at a final concentration known to induce iNOS expression (e.g., 10 U/mL). Do not add thrombin to the negative control wells. Incubate for 24 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

This protocol describes a method to measure the inhibitory effect of this compound on the thrombin-induced respiratory burst in primary human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • HBSS (Hank's Balanced Salt Solution) with and without Ca2+/Mg2+

  • Luminol

  • Thrombin

  • This compound

  • White, flat-bottom 96-well plates

  • Luminometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS without Ca2+/Mg2+.

  • Cell Preparation: Count the neutrophils and adjust the concentration to 2 x 10^6 cells/mL in HBSS with Ca2+/Mg2+.

  • Assay Setup:

    • In a white 96-well plate, add 50 µL of the neutrophil suspension to each well.

    • Add 50 µL of varying concentrations of this compound in HBSS to the appropriate wells. Include a vehicle control.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of luminol solution to each well.

  • Measurement:

    • Place the plate in a luminometer pre-warmed to 37°C.

    • Initiate the reaction by adding 50 µL of thrombin solution (e.g., 10 U/mL final concentration) to each well.

    • Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes.

  • Data Analysis: Determine the peak chemiluminescence and the area under the curve for each condition. Calculate the percentage inhibition of the thrombin-induced respiratory burst by this compound at each concentration.

Adaptive Immune Response to this compound

There is currently no information available in the scientific literature regarding a direct adaptive immune response to this compound. As a small molecule inhibitor, this compound is generally not expected to be immunogenic on its own. Small molecules typically do not possess the necessary size and complexity to be recognized by the adaptive immune system and elicit an antibody or T-cell response. However, in rare cases, small molecules can act as haptens, where they bind to endogenous proteins and form a complex that can be recognized by the immune system. Further studies would be required to investigate this possibility for this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of thrombin in the innate immune response. Its ability to inhibit thrombin-induced activation of macrophages and neutrophils underscores the potential for thrombin inhibitors in the management of inflammatory conditions where thrombin plays a significant pathological role. While the direct immunogenicity of this compound appears to be negligible based on current knowledge, further research into its dose-dependent effects on a wider range of immune cells and its potential to act as a hapten would provide a more complete understanding of its immunological profile. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating thrombin-mediated inflammation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Immunogenicity of Recombinant BCG Vaccines

This guide provides a detailed examination of the immunogenicity of recombinant Bacillus Calmette-Guérin (rBCG) vaccines. It synthesizes findings from preclinical and clinical studies to offer a comprehensive resource on the strategies employed to enhance BCG's protective efficacy, the resulting immune profiles, and the methodologies used for their evaluation.

Introduction: The Rationale for Recombinant BCG

The Mycobacterium bovis Bacillus Calmette-Guérin (BCG) vaccine is the most widely administered vaccine in human history and the only licensed vaccine against tuberculosis (TB).[1] While effective in protecting children against severe forms of TB like meningitis, its efficacy against adult pulmonary TB is highly variable, ranging from 0% to 80%.[2][3] This variability has driven the development of new vaccine strategies, with a major focus on improving the existing BCG platform.[1]

Recombinant BCG (rBCG) vaccines are designed to overcome the limitations of the parental BCG (pBCG) strain by genetically modifying it to enhance its immunogenicity.[4][5] These modifications aim to stimulate more potent and durable immune responses, particularly robust T-cell mediated immunity, which is crucial for controlling Mycobacterium tuberculosis (Mtb) infection.[6][7] Key strategies include overexpressing potent Mtb immunodominant antigens, reintroducing antigens lost during the original attenuation of BCG, and engineering the vaccine to modulate the host immune response.[8][9]

Core Strategies for Enhancing rBCG Immunogenicity

The development of rBCG vaccines centers on several core strategies designed to elicit a superior immune response compared to the parental strain.

  • Overexpression of Immunodominant Antigens: A primary strategy involves engineering BCG to overexpress key protective antigens from Mtb, such as the components of the Antigen 85 complex (Ag85A, Ag85B) or the 6-kDa early secreted antigenic target (ESAT-6).[4][5][10] The goal is to increase the presentation of these critical antigens to the host immune system, thereby boosting the magnitude of the antigen-specific T-cell response.

  • Modulation of Antigen Processing and Presentation: Standard BCG resides within the phagosome of antigen-presenting cells (APCs), which favors the MHC class II presentation pathway and the priming of CD4+ T-cells.[2] To enhance CD8+ T-cell responses, which are vital for killing infected cells, rBCG strains have been developed to promote the translocation of antigens into the cytosol for MHC class I presentation. A leading example is the rBCG ΔureC::hly strain (VPM1002), which secretes the pore-forming toxin listeriolysin O (LLO) from Listeria monocytogenes.[2][3][11] LLO perforates the phagosomal membrane, allowing mycobacterial antigens to access the cytoplasm, inducing apoptosis and promoting cross-priming of CD8+ T-cells.[2][11]

  • Co-expression of Host Cytokines: To further shape and amplify the immune response, rBCG has been engineered to secrete mammalian cytokines. By delivering cytokines directly to the site of infection, these constructs can drive the differentiation of T-cells towards a desired protective phenotype, such as a robust Th1 response.[12][13] Cytokines like IL-2, IL-7, IL-12, IL-15, and IL-18 have been incorporated into rBCG strains to enhance T-cell proliferation, memory formation, and effector function.[1][12][13][14]

  • Use as a Vector for Other Pathogens: The safety and immunomodulatory properties of BCG make it an attractive vehicle for delivering antigens from other pathogens.[15] Recombinant BCG has been successfully used to express antigens from viruses, bacteria, and parasites, inducing both cellular and humoral responses against diseases like respiratory syncytial virus (RSV), whooping cough, and measles.[16][17]

Quantitative Analysis of rBCG Immunogenicity

The immunogenicity of rBCG candidates is typically assessed by measuring cellular and humoral immune responses, as well as by their protective efficacy in animal challenge models. The following tables summarize key quantitative data from various studies.

Table 1: Cellular Immune Responses Induced by rBCG Vaccines
rBCG ConstructModelKey Cytokine Responses (vs. Parental BCG)T-Cell Phenotype ChangesReference
rBCG::Ag85A/Ag85B BALB/c & C57BL/6 MiceIncreased antigen-specific IFN-γ responses.[4][5]Not specified[4][5]
rBCG30 (Ag85B) Human VolunteersSignificantly increased Ag85b-specific IFN-γ secretion and ELISPOT responses.[18]Enhanced Ag85b-specific CD4+ and CD8+ T-cells with concurrent expansion and effector function.[18][18]
rBCG-ESAT-6 BALB/c MiceIFN-γ levels of 1993 ± 106 pg/ml (vs. 1463 ± 105 pg/ml for BCG).[10]Increased percentages of CD8+ T-cells.[19][10][19]
rBCG ΔureC::hly (VPM1002) C57BL/6 MiceInduces a profound Type 17 (IL-17, IL-22) response in addition to a strong Type 1 (IFN-γ, TNF-α) response.[3]Earlier recruitment of antigen-specific T-cells to the lung upon Mtb infection.[3][3]
rBCG-LTAK63 Human MacrophagesHigher levels of IL-12(p70), TNF-β, and IL-15 in M1 macrophages.[20]Upregulation of interferon-inducible genes (IFIT3, OAS3).[20][20]
rBCG-IL-2-ESAT-6 BALB/c MiceHigher IFN-γ production upon stimulation with ESAT-6 protein.[21][22]Enhanced cytotoxic T-lymphocyte (CTL) responses against ESAT-6 expressing target cells.[21][22][21][22]
rBCG-EPCP009 C57BL/6 MiceSignificantly higher levels of IFN-γ, IL-2, TNF-α, IL-17, GM-CSF, and IL-12.[23]Not specified[23]
Table 2: Humoral Immune Responses Induced by rBCG Vaccines
rBCG ConstructModelKey Antibody Responses (vs. Parental BCG)Reference
rBCG::Ag85A/Ag85B BALB/c & C57BL/6 MiceHigher IgG antibody titers against Ag85A and Ag85B.[5][5]
rBCG-ESAT-6 BALB/c MiceIgG antibody titers up to 1:8000 (vs. 1:1400 for BCG).[10][10]
rBCG::Ag85A MiceHigher levels of Ag85A-specific IgG and a higher IgG2b to IgG1 ratio.[24][24]
rBCG-β-gal BALB/c MiceSignificant increase in antigen-specific IgG2a levels.[25][25]
rBCG-AEI (Ag85B-ESAT-6-IFN-γ) C57BL/6 miceHigher specific antibody titers against Ag85B.[26][26]
Table 3: Protective Efficacy of rBCG Vaccines in Animal Models
rBCG ConstructAnimal ModelChallenge StrainOutcome (vs. Parental BCG)Reference
rBCG::AB (Ag85A+Ag85B) C57BL/6 MiceM. tuberculosis H37RvStronger and longer-lasting protection in the lung.[4][5][4][5]
rBCG ΔureC::hly (VPM1002) C57BL/6 MiceM. tuberculosis H37Rv (aerosol)Significantly better protection; ~10-fold reduced bacterial burden 90 days post-infection.[2][3][2][3]
rBCG-AEI (Ag85B-ESAT-6-IFN-γ) C57BL/6 miceM. tuberculosis H37RvSignificantly reduced bacterial load in the lungs at 6 and 9 weeks post-challenge.[26][26]
rBCG expressing Ag85B (rBCG30) Guinea PigsM. tuberculosis ErdmanSignificantly greater protection than parental BCG.[18][18]

Key Experimental Protocols

The evaluation of rBCG immunogenicity relies on a set of standardized immunological assays.

In Vitro T-Cell Assays
  • Antigen-Specific Cytokine Production:

    • Cell Isolation: Spleens or peripheral blood mononuclear cells (PBMCs) are harvested from immunized animals or human subjects. Single-cell suspensions (splenocytes) are prepared by mechanical disruption and filtration.

    • Cell Culture and Stimulation: Cells are cultured at a defined density (e.g., 2 x 10^6 cells/well). They are stimulated with specific antigens such as Mtb Purified Protein Derivative (PPD), whole BCG, or recombinant antigens (e.g., Ag85B, ESAT-6) for a set period (e.g., 20-72 hours).[27] An unstimulated control (medium only) and a positive control (e.g., mitogen like Concanavalin A) are included.

    • Cytokine Quantification: Culture supernatants are collected and centrifuged. Cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-17) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[27][28]

  • Enzyme-Linked Immunospot (ELISPOT) Assay:

    • Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Cell Incubation: Isolated splenocytes or PBMCs are added to the wells along with the specific antigen and incubated (e.g., for 20-24 hours).

    • Detection: After incubation, cells are washed away. A biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which forms a colored spot at the site of cytokine secretion.

    • Analysis: The number of spots, each representing a single cytokine-secreting cell, is counted using an automated ELISPOT reader. This provides the frequency of antigen-specific T-cells.[18]

  • Intracellular Cytokine Staining (ICS) and Flow Cytometry:

    • Cell Stimulation: Whole blood or isolated cells are stimulated with antigen for several hours (e.g., 6-12 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.[29]

    • Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).

    • Fixation and Permeabilization: Cells are fixed to preserve them and then permeabilized to allow antibodies to enter the cell.

    • Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[29]

    • Data Acquisition and Analysis: Cells are analyzed on a flow cytometer. Gating strategies are used to identify specific cell populations (e.g., CD4+ T-cells) and quantify the percentage of cells producing one or more cytokines, allowing for the characterization of polyfunctional T-cells.[29]

Humoral Response Assays
  • Antigen-Specific Antibody ELISA:

    • Plate Coating: 96-well plates are coated with a specific recombinant antigen (e.g., Ag85B).

    • Serum Incubation: Serial dilutions of serum collected from immunized subjects are added to the wells and incubated.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added. A colorimetric substrate is then added.

    • Analysis: The optical density is measured using a plate reader. The antibody titer is defined as the highest serum dilution that gives a signal significantly above the background.[5][10]

In Vivo Protection Studies
  • Animal Immunization and Challenge:

    • Vaccination: Groups of animals (commonly C57BL/6 or BALB/c mice, or guinea pigs) are immunized with the rBCG candidate, parental BCG, or a placebo (e.g., PBS), typically via a subcutaneous or intradermal route.[3][4]

    • Resting Period: Animals are rested for a period (e.g., 6-12 weeks) to allow for the development of an adaptive immune response.

    • Aerosol Challenge: Animals are challenged with a low-dose aerosol infection of virulent M. tuberculosis (e.g., H37Rv or Erdman strain).[2][3]

    • Determination of Bacterial Load: At specific time points post-challenge (e.g., 4, 6, 9 weeks), animals are euthanized. Lungs and spleens are aseptically removed and homogenized.[5][26] Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).

    • Analysis: After incubation, the number of colony-forming units (CFU) is counted. Protective efficacy is determined by comparing the log10 CFU in the organs of rBCG-vaccinated animals to the control groups.[4][5]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of the complex processes involved in rBCG immunogenicity.

experimental_workflow cluster_vaccination 1. Immunization Phase cluster_response 2. Immune Response Development (6-12 weeks) cluster_readout 3. Immunogenicity Assessment cluster_challenge 4. Protective Efficacy Assessment VACC Vaccination of Animal Model (e.g., Mouse, Guinea Pig) - rBCG Candidate - Parental BCG (Control) - PBS (Placebo) MEM Generation of Adaptive Immunity (T and B cell memory) VACC->MEM HUM Humoral Response (Serum Antibody ELISA) MEM->HUM CEL Cellular Response (Splenocyte Stimulation, ELISPOT, Flow Cytometry) MEM->CEL CHAL Aerosol Challenge with Virulent M. tuberculosis MEM->CHAL CFU Determine Bacterial Load (CFU) in Lungs and Spleen CHAL->CFU

Caption: General workflow for preclinical evaluation of rBCG vaccines.

VPM1002_Pathway cluster_macrophage Antigen Presenting Cell (e.g., Macrophage) cluster_downstream Downstream Effects cluster_tcell T-Cell Priming rBCG rBCG ΔureC::hly PHAGO Phagosome rBCG->PHAGO LLO Listeriolysin O (LLO) Perforates Membrane PHAGO->LLO MHC2 MHC Class II Presentation PHAGO->MHC2 ESCAPE Antigen Escape to Cytosol LLO->ESCAPE enables APOP Induction of Apoptosis ESCAPE->APOP AIM2 AIM2 Inflammasome Activation ESCAPE->AIM2 MHC1 MHC Class I Presentation ESCAPE->MHC1 CD8 CD8+ T-Cell Activation APOP->CD8 enhances via cross-priming CD4 CD4+ T-Cell Activation AIM2->CD4 enhances via IL-1β / IL-18 MHC1->CD8 MHC2->CD4

Caption: Immunological pathway of rBCG ΔureC::hly (VPM1002).

T_Cell_Differentiation cluster_effector Effector T-Cells cluster_cytokines Signature Cytokines APC APC infected with rBCG NAIVE_T Naive CD4+ T-Cell APC->NAIVE_T Antigen Presentation TH1 Th1 Cell NAIVE_T->TH1 IL-12 TH17 Th17 Cell NAIVE_T->TH17 TGF-β, IL-6 IFNg IFN-γ (Cellular Immunity) TH1->IFNg produces IL17 IL-17 (Mucosal Immunity, Neutrophil Recruitment) TH17->IL17 produces

Caption: T-cell differentiation induced by advanced rBCG vaccines.

Conclusion

Recombinant BCG vaccines represent a highly promising strategy for improving upon the world's most widely used vaccine. By overexpressing key antigens and strategically manipulating host immune pathways, rBCG constructs have consistently demonstrated superior immunogenicity and protection compared to parental BCG in a multitude of preclinical models. The development of strains like rBCG ΔureC::hly (VPM1002), which enhances both CD4+ and CD8+ T-cell responses through phagosomal escape and induces a balanced Th1/Th17 profile, highlights the progress in the field.[3][27]

Quantitative analysis reveals that successful rBCG candidates often elicit higher titers of specific antibodies (particularly Th1-associated isotypes like IgG2a/c) and, more critically, generate a greater frequency of antigen-specific T-cells that produce key effector cytokines like IFN-γ, TNF-α, and IL-17.[3][10][23][24] The ability to induce polyfunctional T-cells and establish long-lasting memory are considered key indicators of a potentially more effective vaccine. As candidates like VPM1002 advance through late-stage clinical trials, the data generated will be invaluable for finally defining the immunological correlates of protection against tuberculosis in humans and realizing the goal of a new, more effective TB vaccine.[14][27]

References

A Technical Guide to the Key Differences Between BCG and Recombinant BCG Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Bacillus Calmette-Guérin (BCG) vaccine, derived from an attenuated strain of Mycobacterium bovis, has been a cornerstone of tuberculosis prevention for over a century and has found a second life as a potent immunotherapy for non-muscle invasive bladder cancer. However, its variable efficacy and potential for adverse effects have driven the development of recombinant BCG (rBCG) strains. These genetically engineered variants aim to enhance the immunogenicity and safety of the parental BCG, offering promising new avenues for vaccine development and cancer therapy. This technical guide provides an in-depth comparison of conventional BCG and various rBCG strains, focusing on their core differences, the experimental methodologies used for their evaluation, and the underlying immunological mechanisms.

Core Distinctions: Genetic Modifications and Enhanced Immunogenicity

The fundamental difference between BCG and rBCG lies in the introduction of specific genetic modifications into the BCG genome. These alterations are designed to augment the host's immune response, improve safety, and increase therapeutic efficacy.[1][2][3] The strategies for creating rBCG strains are diverse and can be broadly categorized as follows:

  • Overexpression of Immunodominant Antigens: Standard BCG expresses many mycobacterial antigens, but some key immunodominant antigens of Mycobacterium tuberculosis (M.tb.) are expressed at low levels or are absent. Recombinant technology allows for the overexpression of these antigens, such as Antigen 85B (Ag85B) and the 30-kDa major secretory protein, to elicit a more robust and targeted immune response.[4][5][6]

  • Expression of Foreign Antigens: BCG can be engineered to express antigens from other pathogens, turning it into a versatile vaccine vector. This approach is being explored for vaccines against viruses like RSV and parasites.[7][8]

  • Secretion of Cytokines and Immunomodulators: To steer the immune response towards a more effective phenotype (typically a Th1-biased response), rBCG strains have been developed to secrete mammalian cytokines like Interleukin-2 (IL-2), IL-12, IL-15, and Interferon-gamma (IFN-γ).[2][9][10][11]

  • Expression of Bacterial Effector Molecules: Certain bacterial molecules can act as potent adjuvants. For instance, rBCG strains have been engineered to express detoxified subunits of pertussis toxin or to release STING agonists like c-di-AMP to enhance the innate immune response.[1][12]

  • Gene Deletion to Improve Safety and Efficacy: Some genes in the BCG genome may have immunosuppressive properties or contribute to its residual virulence. Deleting these genes, such as ureC (which helps neutralize phagosome pH), can enhance antigen presentation and improve the vaccine's safety profile.[2][3]

These modifications are intended to overcome the limitations of conventional BCG, which, despite its long history of use, exhibits variable efficacy against adult pulmonary tuberculosis and fails to elicit a response in a significant portion of bladder cancer patients.[4][10][13]

Quantitative Comparison of Efficacy and Immunogenicity

The improvements offered by rBCG strains are quantified through a variety of preclinical and clinical studies. The following tables summarize key quantitative data from comparative studies.

Table 1: Preclinical Efficacy of BCG vs. rBCG in Tuberculosis Animal Models
StrainAnimal ModelChallenge StrainReduction in Bacterial Load (log10 CFU) vs. Unvaccinated ControlReference
BCG (Parental) Mouse (BALB/c)M.tb H37RvLungs: ~1.0 - 2.0[14][15]
Spleen: ~1.0 - 1.5[14]
Guinea PigM.tb ErdmanLungs: ~1.5 - 2.5[13]
Spleen: ~2.0 - 3.0[13]
rBCG (Ag85B overexpression) Mouse (C57BL/6)M.tb H37RvLungs: ~2.0 - 2.5[2]
Guinea PigM.tb ErdmanLungs: Additional ~0.5 vs. BCG[6]
Spleen: Additional ~1.0 vs. BCG[6]
rBCG (Cytokine-secreting) Mouse (BALB/c)M.tb H37RvLungs: Additional ~0.5 - 1.0 vs. BCG[16]
Table 2: Efficacy of BCG vs. rBCG in Bladder Cancer Models
StrainAnimal ModelTumor ModelRecurrence-Free Survival (%)Reference
BCG (Wild-Type) Rat (MNU-induced)Orthotopic31.25%[12]
Mouse (MB49)Syngeneic~40%[10]
rBCG-disA-OE (STING agonist) Rat (MNU-induced)Orthotopic53.33%[12]
VPM1002BC Human (Phase 1/2 Trial)NMIBC recurrence post-BCG49.3% at 60 weeks[17]
Conventional BCG Human (Contemporary Cohort)NMIBC74% at 5 years (High-Grade)[18]
Table 3: Comparison of Cytokine Production Induced by BCG and rBCG Strains
StrainCell TypeStimulantKey Cytokine Upregulation (vs. Parental BCG)Reference
BCG (Moreau vs. Russia) Infant Whole BloodBCGRussia strain: Higher IL-6, TNF, IL-10[1]
rBCG-IL-2 Deer PBMCsBCGSustained high IFN-γ and IL-2[9]
rBCG-EPCP009 Mouse SplenocytesPPDSignificantly higher IFN-γ, IL-2, TNF-α, IL-17[19]
VPM1002 Human PBMCsMycobacterial antigensIncreased IFN-γ producing and multifunctional T-cells[20]
rBCG-disA-OE Rat Bladder TissueIn vivoIncreased Type I IFN, TNF-α, IL-6, IL-1β[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in the development and evaluation of BCG and rBCG strains. Below are summaries of key experimental protocols.

Construction of Recombinant BCG Strains

The generation of rBCG involves the stable introduction of foreign DNA into the mycobacterial genome. Electroporation is the most common method.

Protocol: Electroporation of Mycobacterium bovis BCG

  • Culture Preparation: Grow M. bovis BCG in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80 to an optical density (OD600) of 0.8-1.0.

  • Preparation of Competent Cells:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet three times with ice-cold 10% glycerol.

    • Resuspend the final pellet in a small volume of 10% glycerol to achieve a high cell density.

  • Electroporation:

    • Mix 50-100 µl of the competent cells with 1-5 µg of the plasmid DNA carrying the gene of interest and a selectable marker (e.g., kanamycin resistance).

    • Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.

    • Deliver a single electrical pulse using an electroporator (e.g., Gene Pulser) with settings typically around 2.5 kV, 25 µF, and 1000 Ω.

  • Recovery and Selection:

    • Immediately add 1 ml of SOC or Middlebrook 7H9 broth to the cuvette and transfer the cell suspension to a culture tube.

    • Incubate at 37°C for 2-4 hours with shaking to allow for the expression of the resistance gene.

    • Plate the cell suspension on Middlebrook 7H11 agar plates containing the appropriate antibiotic for selection.

    • Incubate the plates at 37°C for 3-4 weeks until colonies appear.

  • Verification: Confirm the presence and expression of the inserted gene in the resulting colonies using PCR, Western blotting, and functional assays.[6][21][22][23][24]

In Vivo Efficacy Assessment in Animal Models

Murine and guinea pig models are standard for evaluating the protective efficacy of new TB vaccine candidates.

Protocol: Murine Model of Tuberculosis Vaccine Efficacy

  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Vaccination:

    • Administer the test vaccine (rBCG) or control (parental BCG or PBS) subcutaneously (s.c.) at the scruff of the neck with a typical dose of 1 x 10^6 CFU.

    • Allow 6-8 weeks for the development of an immune response.

  • Challenge:

    • Infect the mice via the aerosol route with a low dose (~100 CFU) of virulent M. tuberculosis H37Rv using a calibrated aerosol exposure chamber.

  • Evaluation of Protection:

    • At 4-6 weeks post-challenge, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

    • A significant reduction in CFU in the vaccinated groups compared to the control group indicates protective efficacy.[14][15][25][26]

Immunological Assays

The measurement of specific immune responses is critical to understanding the mechanism of action of BCG and rBCG strains.

Protocol: Interferon-Gamma (IFN-γ) Release Assay (IGRA)

  • Sample Collection: Collect whole blood from vaccinated animals or human subjects.

  • Antigen Stimulation:

    • Dispense whole blood into specialized tubes containing either specific mycobacterial antigens (e.g., ESAT-6, CFP-10, PPD), a positive control (mitogen), or a negative control (saline).

    • Incubate the tubes at 37°C for 16-24 hours.

  • Measurement of IFN-γ:

    • Centrifuge the tubes to separate the plasma.

    • Measure the concentration of IFN-γ in the plasma using a quantitative ELISA (Enzyme-Linked Immunosorbent Assay).

  • Interpretation: A significantly higher IFN-γ concentration in the antigen-stimulated samples compared to the negative control indicates a specific T-cell response.[7][27][28][29][30]

Protocol: Intracellular Cytokine Staining (ICS) for T-cell Responses

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using density gradient centrifugation.

  • In Vitro Stimulation:

    • Stimulate the PBMCs with specific antigens (e.g., PPD, recombinant antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours.

  • Staining:

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.

    • Fix and permeabilize the cells.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the frequency and phenotype of antigen-specific, cytokine-producing T-cells.[31][32]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The enhanced efficacy of rBCG strains is rooted in their ability to modulate the host's immune response. Graphviz diagrams are provided below to illustrate these complex interactions.

Immune Response to Conventional BCG

BCG_Immune_Response BCG BCG APC Antigen Presenting Cell (Macrophage, Dendritic Cell) BCG->APC Phagocytosis Th1 Th1 Cell APC->Th1 Antigen Presentation (MHC-II) IL-12 CTL Cytotoxic T Lymphocyte (CTL) APC->CTL Antigen Presentation (MHC-I) Th1->APC Activation (IFN-γ) Th1->CTL Activation (IL-2) NK Natural Killer (NK) Cell Th1->NK Activation TumorCell Tumor Cell (Bladder Cancer) CTL->TumorCell Killing InfectedCell Infected Cell CTL->InfectedCell Killing NK->TumorCell Killing

Caption: Immune activation cascade initiated by conventional BCG.

Enhanced Immune Response by Recombinant BCG

rBCG_Enhanced_Response rBCG Recombinant BCG APC Antigen Presenting Cell rBCG->APC Phagocytosis Th1 Th1 Cell APC->Th1 Enhanced Antigen Presentation (MHC-I & MHC-II) CTL CTL Th1->CTL Stronger Activation (IL-2, IFN-γ) MemoryT Memory T-Cell Th1->MemoryT Differentiation CTL->MemoryT Differentiation Ag_Overexpression Antigen Overexpression Ag_Overexpression->APC Increased Antigen Load Cytokine_Secretion Cytokine Secretion (e.g., IL-15) Cytokine_Secretion->Th1 Direct Stimulation Effector_Expression Effector Molecule Expression (e.g., c-di-AMP) Effector_Expression->APC Enhanced Innate Activation (STING)

Caption: Mechanisms of enhanced immunogenicity by rBCG strains.

Experimental Workflow for rBCG Efficacy Testing

rBCG_Workflow start Start construct Construct rBCG (Electroporation) start->construct verify Verify Gene Expression (PCR, Western Blot) construct->verify animal_model Animal Model (e.g., Mice) verify->animal_model vaccinate Vaccinate with rBCG, BCG, or PBS animal_model->vaccinate rest Immune Response Development (6-8 weeks) vaccinate->rest challenge Aerosol Challenge with Virulent M.tb rest->challenge evaluate Evaluate Protection (CFU in Lungs/Spleen) challenge->evaluate immuno_assay Immunological Analysis (IGRA, ICS) challenge->immuno_assay end End evaluate->end immuno_assay->end

References

VPM1002: A Genetically Engineered BCG Vaccine with Enhanced Immunotherapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of immunotherapy is continuously evolving, with a renewed focus on enhancing the efficacy of established treatments. Bacillus Calmette-Guérin (BCG), the attenuated strain of Mycobacterium bovis, has been a cornerstone in the treatment of non-muscle invasive bladder cancer (NMIBC) for decades. However, its efficacy is variable, and a significant proportion of patients experience treatment failure or relapse. This has spurred the development of next-generation BCG vaccines with improved immunogenicity and safety profiles. VPM1002, a recombinant BCG (rBCG) strain, has emerged as a promising candidate, demonstrating significant advantages over its parental BCG counterpart in preclinical and clinical studies. This technical guide provides a comprehensive overview of VPM1002, detailing its mechanism of action, comparative preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction to VPM1002

VPM1002 is a genetically modified version of the BCG vaccine. Its development was driven by the need for a more potent and safer alternative to the conventional BCG strains used in both tuberculosis prevention and cancer immunotherapy.[1] The key genetic modifications in VPM1002 are designed to enhance the host immune response against mycobacteria and, consequently, against tumor cells.[1][2]

The principal genetic alterations in VPM1002 involve the deletion of the ureC gene and the insertion of the hly gene from Listeria monocytogenes, which encodes for the pore-forming protein listeriolysin O (LLO).[1][3] This strategic modification leads to a cascade of immunological events that amplify the therapeutic effects of BCG.

Mechanism of Action: Enhanced Immunogenicity

The superior immunogenicity of VPM1002 compared to parental BCG stems from its unique genetic modifications that alter its interaction with host immune cells, particularly antigen-presenting cells (APCs) like macrophages.

2.1 Phagosomal Escape and Antigen Cross-Presentation:

In contrast to parental BCG, which remains within the phagosome of infected cells, VPM1002 is engineered to facilitate the release of mycobacterial antigens into the cytosol.[2] This is achieved through the action of listeriolysin O, which forms pores in the phagosomal membrane.[1] This process is optimized by the deletion of the ureC gene, which prevents the neutralization of the phagosome, thus maintaining the acidic environment required for listeriolysin O activity.[1][3]

The escape of antigens into the cytosol allows them to be processed via the MHC class I pathway, leading to the priming of cytotoxic CD8+ T cells.[2] This is a critical advantage over parental BCG, which primarily stimulates a CD4+ T cell response through the MHC class I pathway. The combined activation of both CD4+ and CD8+ T cells results in a more robust and comprehensive anti-tumor immune response.[4][5]

2.2 Induction of Apoptosis and Autophagy:

VPM1002 has been shown to induce apoptosis and autophagy in infected cells to a greater extent than parental BCG.[1] The release of mycobacterial components into the cytosol triggers these cellular processes, which further contribute to enhanced antigen presentation and the activation of innate and adaptive immunity.[3][5]

2.3 Enhanced Cytokine Production:

Preclinical studies have demonstrated that VPM1002 induces a distinct and more potent cytokine profile compared to parental BCG. Notably, VPM1002 elicits a strong Th1- and Th17-biased immune response, characterized by increased production of IFN-γ, TNF-α, and IL-17.[6] This cytokine milieu is crucial for the recruitment and activation of various immune cells, including natural killer (NK) cells and macrophages, which are essential for tumor cell lysis.

Signaling Pathway and Experimental Workflow Diagrams

VPM1002 Mechanism of Action Signaling Pathway

VPM1002_Mechanism cluster_macrophage Macrophage / Antigen Presenting Cell cluster_phagosome Phagosome cluster_Tcells T Cell Activation cluster_response Immune Response BCG Parental BCG Phagosome_BCG BCG remains in phagosome BCG->Phagosome_BCG VPM1002 VPM1002 (rBCG) Phagosome_VPM VPM1002 VPM1002->Phagosome_VPM MHC_II MHC Class II Presentation Phagosome_BCG->MHC_II LLO Listeriolysin O (LLO) forms pores Phagosome_VPM->LLO Acidic pH (ureC deleted) Phagosome_VPM->MHC_II Antigen_release Antigen Release to Cytosol LLO->Antigen_release MHC_I MHC Class I Presentation Antigen_release->MHC_I Apoptosis Apoptosis & Autophagy Antigen_release->Apoptosis CD8_Tcell CD8+ T Cell MHC_I->CD8_Tcell CD4_Tcell CD4+ T Cell MHC_II->CD4_Tcell Cytokine_release Enhanced Cytokine Release (IFN-γ, TNF-α, IL-17) CD4_Tcell->Cytokine_release CD8_Tcell->Cytokine_release Tumor_Lysis Tumor Cell Lysis CD8_Tcell->Tumor_Lysis Cytokine_release->Tumor_Lysis

Caption: VPM1002 enhances anti-tumor immunity through improved antigen presentation.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Animal_Model Animal Model (e.g., Mice, Guinea Pigs) Tumor_Implantation Tumor Cell Implantation (e.g., Bladder Cancer Model) Animal_Model->Tumor_Implantation Control Control (e.g., Saline) Tumor_Implantation->Control Parental_BCG Parental BCG Tumor_Implantation->Parental_BCG VPM1002 VPM1002 Tumor_Implantation->VPM1002 Safety Safety Assessment (e.g., Body Weight, Lesions) Control->Safety Immunogenicity Immunogenicity (Cytokine Profiling, T-cell Assays) Control->Immunogenicity Efficacy Efficacy (Tumor Growth, Survival) Control->Efficacy Parental_BCG->Safety Parental_BCG->Immunogenicity Parental_BCG->Immunogenicity Parental_BCG->Efficacy Parental_BCG->Efficacy VPM1002->Safety VPM1002->Immunogenicity VPM1002->Immunogenicity VPM1002->Efficacy VPM1002->Efficacy

Caption: A typical workflow for the preclinical evaluation of VPM1002.

Comparative Data: VPM1002 vs. Parental BCG

A substantial body of preclinical and clinical evidence highlights the advantages of VPM1002 over parental BCG. The following tables summarize key quantitative data from various studies.

Preclinical Data Summary
ParameterParental BCGVPM1002Animal ModelReference
Safety
Body Weight GainReduced compared to saline controlNot influenced over the course of the experimentNewborn Rabbits[2]
Dissemination to LungsObservedNot observedImmunocompetent Mice[1]
Virulence in SCID MiceHigherSubstantially lowerSCID Mice[1]
Immunogenicity
IFN-γ ReleaseStandard responseDose-dependent increaseMice[1]
Multifunctional CD4+ & CD8+ T-cellsInducedEarlier and sustained increaseMice[1]
Serum AntibodiesLower levelsHigher levelsMice[1]
Type 17 Cytokine Response (IL-17)Not profoundProfoundMice[6]
Efficacy
Protection against M. tuberculosisSignificantReproducibly better protectionMice[2]
Clinical Data Summary (NMIBC)
ParameterParental BCGVPM1002BCPatient PopulationReference
Safety
Grade 3-4 Adverse Reactions33%2%Newborn Babies[7]
Injection Site Scarring74%21%Newborn Babies[7]
Injection Site Ulceration14%<1%Newborn Babies[7]
Injection Site Abscess Formation22%2%Newborn Babies[7]
Efficacy
Recurrence-Free Rate at 60 weeksN/A (Trial in BCG failure patients)49.3%NMIBC patients with recurrence after conventional BCG[8]
Recurrence-Free Rate at 2 yearsN/A47.4%NMIBC patients with recurrence after conventional BCG[8]
Recurrence-Free Rate at 3 yearsN/A43.7%NMIBC patients with recurrence after conventional BCG[8]

Experimental Protocols

Preclinical Mouse Model of Bladder Cancer
  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Tumor Cell Line: MB49 murine bladder cancer cell line.

  • Tumor Implantation: The bladder is chemically cauterized to facilitate tumor implantation. Subsequently, 1x10^5 MB49 cells are instilled intravesically.

  • Treatment Regimen: Beginning 7 days after tumor implantation, mice receive weekly intravesical instillations of either PBS (control), 1x10^7 CFU of parental BCG, or 1x10^7 CFU of VPM1002 for four consecutive weeks.

  • Endpoint Analysis:

    • Efficacy: Bladder weight is measured at day 35 as a surrogate for tumor volume. A significant reduction in bladder weight in the treatment groups compared to the control group indicates anti-tumor activity.

    • Immunogenicity: Bladders are harvested for quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key cytokines such as TNF-α and IL-10. Splenocytes can also be isolated and re-stimulated in vitro with mycobacterial antigens to assess T-cell responses via ELISpot or intracellular cytokine staining.

Phase I/II Clinical Trial in NMIBC (SAKK 06/14)
  • Study Design: A single-arm, open-label, multicenter, dose-escalation (Phase I) and efficacy (Phase II) trial.[9]

  • Patient Population: Patients with recurrent NMIBC after standard BCG induction with or without maintenance therapy.[9]

  • Treatment Regimen:

    • Induction: Six weekly intravesical instillations of VPM1002BC.

    • Maintenance: Maintenance therapy for one year.[8]

  • Primary Endpoint: Recurrence-free rate in the bladder at 60 weeks after trial registration.[8]

  • Secondary Endpoints: Safety and tolerability, quality of life.[10]

  • Immunological Assessments: Exploratory analyses to investigate the immunogenicity of VPM1002BC, including cytokine profiling from urine and blood samples.[10]

Conclusion

VPM1002 represents a significant advancement in the field of BCG immunotherapy. Its targeted genetic modifications result in a superior safety and immunogenicity profile compared to parental BCG strains. The enhanced ability of VPM1002 to induce a robust and broad-based cellular immune response, including the activation of cytotoxic CD8+ T cells, translates into improved therapeutic efficacy in preclinical models and promising results in clinical trials for NMIBC. As research continues, VPM1002 holds the potential to become a new standard of care for bladder cancer and possibly other malignancies, offering a more effective and better-tolerated treatment option for patients. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this next-generation immunotherapy.

References

Preclinical Profile of LB30057: A Discontinued Oral Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on LB30057, a benzamidrazone-based selective oral thrombin inhibitor. The development of this compound was discontinued, and this document consolidates the publicly accessible information regarding its efficacy and safety profile.

Efficacy Data

The preclinical efficacy of this compound was evaluated based on its inhibitory activity against thrombin and its antithrombotic effects in animal models. The key findings are summarized below.

In Vitro Potency and Selectivity

This compound demonstrated potent and selective inhibition of human thrombin. Its inhibitory constant (Ki) was determined against thrombin and the related serine protease, trypsin, to assess its selectivity.

Target EnzymeInhibitory Constant (Ki)Reference
Human Thrombin0.38 nM[1][2]
Bovine Trypsin3290 nM[1]
In Vivo Antithrombotic Activity

The in vivo efficacy of this compound was assessed in a rat carotid artery thrombosis model. Oral administration of the compound demonstrated a significant dose-dependent antithrombotic effect.

Animal ModelAdministration RouteKey FindingsReference
Rat Carotid Artery ThrombosisOralSignificantly increased the time to occlusion and improved carotid arterial patency.[3]

Safety and Pharmacokinetic Data

Publicly available information on the safety and pharmacokinetics of this compound is limited. The primary data point relates to its oral bioavailability in a preclinical species.

ParameterSpeciesValueReference
Oral BioavailabilityDog58%[1]

No detailed toxicology studies or comprehensive safety data for this compound are available in the public domain. The reasons for the discontinuation of its development have not been publicly disclosed.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not fully available in the published literature. The following descriptions are based on the methods sections of the cited abstracts and general knowledge of standard pharmacological assays.

Determination of Inhibitory Constant (Ki)

The inhibitory activity of this compound against human thrombin and bovine trypsin was likely determined using a standard in vitro amidolytic assay. This method typically involves:

  • Incubation: The enzyme (thrombin or trypsin) is incubated with various concentrations of the inhibitor (this compound).

  • Substrate Addition: A chromogenic or fluorogenic substrate specific to the enzyme is added to the mixture.

  • Measurement: The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.

  • Calculation: The Ki value is calculated from the inhibition data using appropriate kinetic models, such as the Michaelis-Menten equation.

Rat Carotid Artery Thrombosis Model

This in vivo model is a common method to evaluate the efficacy of antithrombotic agents. The general procedure involves:

  • Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.

  • Thrombosis Induction: Thrombosis is induced by applying a thrombogenic stimulus, such as ferric chloride, to the arterial wall.

  • Drug Administration: this compound is administered orally at various doses prior to the induction of thrombosis.

  • Endpoint Measurement: The primary endpoints are typically the time to vessel occlusion, which is monitored using a flow probe, and the patency of the artery after a defined period.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of its preclinical evaluation.

Thrombin_Inhibition_Pathway cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization This compound This compound This compound->Thrombin Inhibition

Mechanism of action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy & PK cluster_safety Safety Assessment Enzyme_Assay Enzyme Inhibition Assay (Thrombin, Trypsin) Ki_Determination Ki Value Determination Enzyme_Assay->Ki_Determination Animal_Model Rat Thrombosis Model Enzyme_Assay->Animal_Model Selectivity Selectivity vs. Trypsin Ki_Determination->Selectivity Efficacy_Endpoint Time to Occlusion, Patency Animal_Model->Efficacy_Endpoint PK_Study Pharmacokinetic Study (Dog) Oral_Bioavailability Oral Bioavailability PK_Study->Oral_Bioavailability Toxicology Toxicology Studies (Data not available)

General preclinical evaluation workflow for this compound.

References

cytokine profile induced by LB30057 immunization

Author: BenchChem Technical Support Team. Date: November 2025

Unable to Provide In-Depth Technical Guide on the Cytokine Profile Induced by LB30057 Immunization Due to Lack of Available Data

Comprehensive searches for scientific literature and data regarding the cytokine profile induced by "this compound" immunization have yielded no specific information on this substance. As a result, it is not possible to create the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations.

The term "this compound" does not appear in the currently indexed scientific literature related to immunology, vaccine development, or cytokine research. This suggests that "this compound" may be an internal project code, a compound that has not been the subject of published research, or a potential misidentification.

Without access to preclinical or clinical data detailing the immunological response to this compound, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals.

We recommend verifying the name and any alternative identifiers for the substance of interest. Should published research on "this compound" or a related compound become available, it would be possible to revisit this request and generate the comprehensive technical guide as originally outlined.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LB30057

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB30057 is a potent and selective oral thrombin inhibitor. While initially investigated for its antithrombotic properties, the role of thrombin in tumor progression has led to the exploration of thrombin inhibitors as potential anti-cancer agents. Thrombin, a serine protease, is a key component of the coagulation cascade and has been shown to promote tumor growth, angiogenesis, and metastasis.[1][2][3][4] It exerts its effects primarily through the activation of Protease-Activated Receptors (PARs) on the surface of tumor cells and other cells within the tumor microenvironment.[1][4][5] This document provides detailed, albeit proposed, experimental protocols for in vivo studies to investigate the anti-cancer efficacy of this compound, based on established methodologies for other direct thrombin inhibitors such as dabigatran.

Mechanism of Action: Thrombin Signaling in Cancer

Thrombin signaling in the context of cancer is multifaceted. Upon activation, thrombin cleaves the N-terminal domain of PARs, unmasking a tethered ligand that binds to and activates the receptor. This initiates a cascade of intracellular signaling events that can lead to increased cell proliferation, survival, invasion, and angiogenesis. The primary signaling pathways implicated include the Gαq/11-PLC-PKC pathway, the Gα12/13-Rho-ROCK pathway, and the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which in turn activate the PI3K/Akt and MAPK/ERK pathways.

Thrombin-PAR Signaling Pathway in Cancer

Thrombin_PAR_Signaling Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 EGFR EGFR PAR1->EGFR Transactivates PLC PLC Gq->PLC PKC PKC PLC->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Invasion Invasion & Metastasis PKC->Invasion Rho RhoA G1213->Rho ROCK ROCK Rho->ROCK ROCK->Invasion PI3K PI3K EGFR->PI3K MAPK RAS/RAF/MEK/ERK EGFR->MAPK Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis This compound This compound This compound->Thrombin Inhibits

Caption: Proposed signaling pathway of thrombin-mediated tumor progression and the inhibitory action of this compound.

Quantitative Data Summary (Hypothetical)

Due to the absence of specific in vivo cancer studies for this compound, the following table presents hypothetical data based on typical outcomes observed with other thrombin inhibitors in preclinical cancer models. This table is for illustrative purposes to guide expected data presentation.

ParameterControl Group (Vehicle)This compound (Low Dose)This compound (High Dose)Positive Control (e.g., Dabigatran)
Primary Tumor Growth
Mean Tumor Volume (mm³) at Day 281500 ± 2501050 ± 200750 ± 150800 ± 160
Tumor Growth Inhibition (%)-30%50%47%
Metastasis
Mean Number of Lung Metastatic Nodules50 ± 1025 ± 810 ± 512 ± 6
Metastasis Inhibition (%)-50%80%76%
Survival
Median Survival (days)35455552
Increase in Lifespan (%)-28.6%57.1%48.6%

Experimental Protocols

The following are detailed, proposed protocols for evaluating the in vivo anti-cancer efficacy of this compound. These are based on common practices for studying thrombin inhibitors in cancer models.

Protocol 1: Orthotopic Breast Cancer Model

This protocol is designed to assess the effect of this compound on primary tumor growth and spontaneous metastasis in a syngeneic mouse model of breast cancer.

1. Cell Culture and Animal Model:

  • Cell Line: 4T1 murine breast carcinoma cells.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

2. Tumor Implantation:

  • Culture 4T1 cells to ~80% confluency.

  • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/50 µL.

  • Anesthetize mice and surgically expose the fourth inguinal mammary fat pad.

  • Inject 50 µL of the cell suspension into the mammary fat pad.

  • Suture the incision and monitor the animals for recovery.

3. Experimental Groups and Treatment:

  • Randomize mice into treatment groups (n=10-15 mice/group) once tumors reach a palpable size (~100 mm³).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water, administered orally).

    • Group 2: this compound - Low dose (e.g., 25 mg/kg, administered orally, twice daily).

    • Group 3: this compound - High dose (e.g., 50 mg/kg, administered orally, twice daily).

    • Group 4: Positive control (e.g., Dabigatran etexilate, 45 mg/kg, administered orally, twice daily).

4. Data Collection and Analysis:

  • Measure primary tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.

  • Monitor body weight as an indicator of toxicity.

  • At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the primary tumors and weigh them.

  • Harvest lungs and other potential metastatic organs (e.g., liver, bone).

  • Count metastatic nodules on the surface of the lungs under a dissecting microscope.

  • Perform histological analysis (H&E staining) to confirm metastases and assess tumor morphology.

  • Conduct immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Experimental Workflow for Orthotopic Breast Cancer Model

Orthotopic_Workflow start Start cell_culture 4T1 Cell Culture start->cell_culture implantation Orthotopic Implantation (Mammary Fat Pad) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size (~100 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring 2-3 times/week endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Lungs, Liver) endpoint->necropsy analysis Data Analysis: - Tumor Growth Inhibition - Metastasis Quantification - Histology & IHC necropsy->analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of this compound in an orthotopic breast cancer model.

Protocol 2: Xenograft Pancreatic Cancer Model

This protocol is designed to assess the effect of this compound on a human pancreatic cancer xenograft model, which is useful for evaluating therapies against human-derived tumors.

1. Cell Culture and Animal Model:

  • Cell Line: Human pancreatic cancer cell line (e.g., PANC-1, MIA PaCa-2).

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.

2. Tumor Implantation:

  • Culture pancreatic cancer cells to ~80% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells/100 µL.

  • Anesthetize mice and subcutaneously inject 100 µL of the cell suspension into the flank.

3. Experimental Groups and Treatment:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10-15 mice/group).

    • Group 1: Vehicle control (orally).

    • Group 2: this compound - Low dose (e.g., 25 mg/kg, orally, twice daily).

    • Group 3: this compound - High dose (e.g., 50 mg/kg, orally, twice daily).

    • Group 4: Standard-of-care control (e.g., Gemcitabine, administered intraperitoneally at a clinically relevant dose and schedule).

4. Data Collection and Analysis:

  • Measure tumor volume with calipers every 3-4 days.

  • Monitor body weight and general health of the animals.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a fixed duration of treatment), euthanize the mice.

  • Excise tumors, weigh them, and process for further analysis.

  • Perform Western blot or ELISA on tumor lysates to assess the phosphorylation status of key signaling proteins in the thrombin-PAR pathway (e.g., p-ERK, p-Akt).

  • Conduct histological and immunohistochemical analyses as described in Protocol 1.

Concluding Remarks

The provided protocols offer a robust framework for the preclinical in vivo evaluation of this compound as a potential anti-cancer agent. Given the established role of thrombin in cancer progression, investigating the efficacy of a potent thrombin inhibitor like this compound is a scientifically sound approach. Researchers should adapt these protocols based on the specific cancer type of interest and ensure all animal studies are conducted in accordance with institutional and national guidelines for animal welfare. The hypothetical data and signaling pathway diagram serve as a guide for experimental design and data interpretation in these future studies.

References

Application Notes and Protocols: Investigating the Immunomodulatory Potential of the Thrombin Inhibitor LB30057 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB30057 is a potent, selective, and orally bioavailable benzamidrazone-based thrombin inhibitor. While its primary role is in anticoagulation, emerging research has highlighted the significant interplay between the coagulation cascade and the immune system. Thrombin, the primary target of this compound, is now understood to be a key modulator of immune responses. This document provides an overview of the immunomodulatory effects of thrombin and, by extension, the potential immunological consequences of its inhibition by compounds such as this compound. The following sections detail the known effects of thrombin inhibition on the immune system in mice, a hypothetical protocol for investigating these effects, and a diagram of the relevant signaling pathway. It is important to note that this compound is not used as a vaccine or for direct immunization; rather, its effects on the immune system are secondary to its function as a thrombin inhibitor.

Quantitative Data Summary

The following table summarizes the observed immunomodulatory effects of thrombin and its inhibition in murine models.

Model SystemInterventionKey Quantitative FindingsReference
Colorectal Cancer Mouse ModelDabigatran (thrombin inhibitor)Significantly decreased TGF-β1 production from platelets and prevented tumor growth.[1]
Hemostatically Normal BALB/c MiceThrombin (5 IU) + Ovalbumin (1 µg)9.5-fold increase in antibody response to ovalbumin compared to ovalbumin alone (169.5 ± 39.7 µg/mL vs. 17.9 ± 5.1 µg/mL).[2]
CVB3-Infected WT MiceDabigatran etexilate (10 g/kg chow)Altered mRNA expression levels of various immune-related genes in the spleen.[3]

Experimental Protocols

Protocol: Investigation of the Immunomodulatory Effects of this compound in a Murine Model of Antigen Challenge

This protocol outlines a hypothetical experiment to determine if this compound can modulate the immune response to a foreign antigen in mice.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old, female.

  • Acclimation: Acclimate mice for at least one week prior to the experiment.

2. Materials:

  • This compound (or other thrombin inhibitor)

  • Vehicle control (e.g., corn oil)

  • Ovalbumin (OVA) as the model antigen

  • Adjuvant (e.g., Alum)

  • Phosphate-buffered saline (PBS)

  • Materials for blood collection and tissue harvesting

3. Experimental Groups (n=8-10 mice per group):

  • Group 1 (Control): Vehicle + PBS

  • Group 2 (Antigen Only): Vehicle + OVA/Adjuvant

  • Group 3 (this compound Only): this compound + PBS

  • Group 4 (this compound + Antigen): this compound + OVA/Adjuvant

4. Dosing and Administration:

  • This compound/Vehicle: Administer orally at a predetermined dose (e.g., based on pharmacokinetic studies) daily for a set period before and after antigen challenge.

  • Antigen Challenge: On Day 0, immunize mice in Groups 2 and 4 subcutaneously with 100 µg of OVA emulsified in Alum. A booster immunization can be given on Day 14.

5. Sample Collection and Analysis:

  • Serum: Collect blood via tail vein at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28) to measure OVA-specific antibody titers (IgG, IgG1, IgG2a) by ELISA.

  • Spleen: At the end of the study (e.g., Day 28), harvest spleens to prepare splenocytes.

  • T-cell Proliferation Assay: Culture splenocytes with OVA and measure T-cell proliferation via BrdU incorporation or CFSE dilution.

  • Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, IL-4, IL-10, TGF-β1) in the supernatant of cultured splenocytes or in the serum using ELISA or a multiplex bead array.

6. Data Analysis:

  • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the immune responses between the different experimental groups.

Visualizations

Signaling Pathway

Thrombin_Immune_Modulation cluster_platelet On Platelet Surface Thrombin Thrombin Platelet Platelet Thrombin->Platelet Activates GARP GARP Platelet->GARP Cleaves TGFb1_inactive Latent TGF-β1 TGFb1_active Active TGF-β1 TGFb1_inactive->TGFb1_active Release ImmuneCell Immune Cell (e.g., T-cell) TGFb1_active->ImmuneCell Acts on Suppression Immune Suppression ImmuneCell->Suppression This compound This compound This compound->Thrombin Inhibits

Caption: Thrombin-mediated release of TGF-β1 from platelets and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Acclimated Mice Grouping Divide into 4 Groups Start->Grouping Dosing Oral Dosing: This compound or Vehicle Grouping->Dosing Immunization Antigen Challenge (Day 0): OVA/Adjuvant or PBS Dosing->Immunization Booster Booster (Day 14) Immunization->Booster Sampling Serum Collection (Days 0, 14, 28) Booster->Sampling Termination Euthanasia & Spleen Harvest (Day 28) Sampling->Termination Analysis Analysis: - Antibody Titers (ELISA) - T-cell Proliferation - Cytokine Profiling Termination->Analysis

References

Application Notes and Protocols: A Comparative Study of LB30057 in C57BL/6 and BALB/c Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB30057 is a potent and selective, orally bioavailable thrombin inhibitor.[1][2] As a key enzyme in the coagulation cascade, thrombin (Factor IIa) plays a crucial role in hemostasis and thrombosis.[3] Beyond its procoagulant functions, thrombin is increasingly recognized for its involvement in various pathophysiological processes, including inflammation, tumor growth, and metastasis. These non-hemostatic functions are mediated through the activation of Protease-Activated Receptors (PARs) on various cell types. The choice of an appropriate animal model is critical for elucidating the multifaceted effects of thrombin inhibitors like this compound. C57BL/6 and BALB/c mice are two of the most commonly used inbred strains in biomedical research, each possessing distinct immunological and physiological characteristics that can significantly influence experimental outcomes.[4][5]

These application notes provide a comprehensive guide for researchers designing preclinical studies to investigate the efficacy and mechanism of action of this compound, with a particular focus on the differential responses that might be observed in C57BL/6 versus BALB/c mice.

Data Presentation: C57BL/6 vs. BALB/c Mice Characteristics

The selection of a mouse strain can profoundly impact the results of a study. The following table summarizes the key differences between C57BL/6 and BALB/c mice relevant to studies involving thrombin inhibition, inflammation, and cancer.

CharacteristicC57BL/6BALB/cRelevance to this compound Studies
Immune Response Bias Th1-dominant (cell-mediated immunity)[4][6][7]Th2-dominant (humoral immunity)[4][6][7][8]Differential inflammatory and anti-tumor responses to thrombin inhibition.
Cytokine Profile Higher production of IFN-γ and TNF-α[7]Higher production of IL-4, IL-5, and IL-10[7][9]Modulation of the tumor microenvironment and inflammatory responses by this compound may vary.
NK Cell Activity High[10][11]Low to moderatePotential for different innate immune responses to tumors when thrombin's influence is blocked.
Macrophage Polarization Predominantly M1 (pro-inflammatory)[6]Predominantly M2 (anti-inflammatory/pro-tumoral)[6]Thrombin can influence macrophage polarization; its inhibition may have strain-dependent effects.
Tumor Models Commonly used for melanoma (B16) and colon cancer (MC38) models.[12]Commonly used for breast cancer (4T1) and colon cancer (CT26) models.[12]The choice of tumor model is often dictated by the mouse strain's genetic background.
Wound Healing Slower, with a more pronounced inflammatory phase.Faster, with a more fibrotic response.As thrombin is involved in wound healing, its inhibition may have different effects on tissue repair.
Cardiovascular System Prone to developing atherosclerosis on a high-fat diet.[13]More resistant to diet-induced atherosclerosis.Relevant for studies on the cardiovascular effects of this compound beyond anticoagulation.
MHC Haplotype H-2b[4]H-2d[4]Important for immunological studies involving antigen presentation.

Mandatory Visualization

Signaling Pathway: The Coagulation Cascade and this compound Inhibition

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa VIII Factor VIII TF Tissue Factor VII Factor VII TF->VII VII->X VIIa Prothrombin Prothrombin (Factor II) X->Prothrombin Xa + Va V Factor V Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin->XI Activates Thrombin->VIII Activates Thrombin->V Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Thrombin

Caption: The coagulation cascade, highlighting the central role of Thrombin and its inhibition by this compound.

Experimental Workflow: Comparative Study of this compound in a Syngeneic Tumor Model

experimental_workflow cluster_treatment Treatment Groups (per strain) cluster_analysis Analysis start Start acclimatization Acclimatization of C57BL/6 and BALB/c Mice (1 week) start->acclimatization tumor_inoculation Tumor Cell Inoculation (e.g., B16 for C57BL/6, CT26 for BALB/c) acclimatization->tumor_inoculation vehicle_c57 C57BL/6 Vehicle tumor_inoculation->vehicle_c57 Randomization lb30057_c57 C57BL/6 this compound tumor_inoculation->lb30057_c57 Randomization vehicle_balb BALB/c Vehicle tumor_inoculation->vehicle_balb Randomization lb30057_balb BALB/c this compound tumor_inoculation->lb30057_balb Randomization monitoring Tumor Growth Monitoring (Calipers) and Body Weight vehicle_c57->monitoring lb30057_c57->monitoring vehicle_balb->monitoring lb30057_balb->monitoring endpoint Endpoint Analysis (e.g., Day 21 or tumor volume limit) monitoring->endpoint tumor_analysis Tumor Weight & Volume Immunohistochemistry Flow Cytometry endpoint->tumor_analysis blood_analysis Blood Smears Coagulation Assays (aPTT, PT) Cytokine Profiling (ELISA) endpoint->blood_analysis

Caption: Experimental workflow for evaluating this compound in C57BL/6 and BALB/c tumor models.

Experimental Protocols

The following protocols are designed for a hypothetical study to assess the anti-tumor effects of this compound in both C57BL/6 and BALB/c mice, leveraging their distinct immunological profiles.

Protocol 1: Animal Handling and Tumor Inoculation
  • Animal Acclimatization:

    • Procure 6-8 week old male or female C57BL/6 and BALB/c mice from a reputable vendor.

    • House the animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow a minimum of one week for acclimatization before any experimental procedures.

  • Tumor Cell Culture:

    • For C57BL/6 mice, culture B16F10 melanoma cells.

    • For BALB/c mice, culture CT26 colon carcinoma cells.

    • Maintain cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are in the logarithmic growth phase and have high viability (>95%) before injection.

  • Tumor Inoculation:

    • Harvest and wash the tumor cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells to a final concentration of 5 x 10^6 cells/mL in sterile PBS.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

Protocol 2: this compound Administration and Monitoring
  • Group Formation:

    • Once tumors are palpable (approximately 50-100 mm³), randomly assign mice of each strain into two groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., sterile water or appropriate vehicle for this compound).

      • Group 2: this compound (dissolved in the vehicle at a predetermined dose).

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage. The exact dosage should be determined from preliminary dose-finding studies.

  • Monitoring:

    • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse at the same time as tumor measurements.

    • Monitor the animals daily for any signs of toxicity or distress.

Protocol 3: Endpoint Analysis
  • Euthanasia and Sample Collection:

    • At the study endpoint (e.g., when tumors in the control group reach a predetermined size), euthanize the mice according to approved institutional guidelines.

    • Collect blood via cardiac puncture for coagulation assays and cytokine analysis.

    • Excise the tumors, weigh them, and divide them for various analyses.

  • Coagulation Assays:

    • Perform activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays on plasma to confirm the anticoagulant effect of this compound.

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding.

    • Perform IHC staining for markers of interest, such as CD31 (angiogenesis), Ki67 (proliferation), and immune cell markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages).

  • Flow Cytometry:

    • Mechanically and enzymatically digest a portion of the tumor to create a single-cell suspension.

    • Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Gr-1, F4/80) to analyze the immune cell infiltrate within the tumor microenvironment.

  • Cytokine Analysis:

    • Use ELISA or multiplex bead arrays to measure the levels of key Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-10) cytokines in the plasma or tumor homogenates.

Expected Outcomes and Interpretation

  • In C57BL/6 mice: Given their Th1-biased immunity, any anti-tumor effect of this compound might be associated with an increase in cytotoxic T lymphocyte (CTL) infiltration and a pro-inflammatory tumor microenvironment.

  • In BALB/c mice: The response to this compound might be different, potentially involving modulation of the humoral response or a shift in macrophage polarization. The baseline Th2 environment could influence the tumor's response to thrombin inhibition differently.

By conducting parallel studies in these two strains, researchers can gain a more comprehensive understanding of the immunomodulatory effects of this compound and how the host's genetic and immunological background can influence therapeutic outcomes. This comparative approach is crucial for the strategic development of novel anti-cancer therapies that target the tumor microenvironment.

References

Application Notes and Protocols for the Evaluation of LB30057 in Cell Culture Models of Infection-Induced Thromboinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis and severe infections are frequently complicated by a systemic inflammatory response that can lead to the activation of the coagulation cascade, a state known as thromboinflammation or immunothrombosis. Bacterial components, such as lipopolysaccharide (LPS), are potent inducers of this response, primarily through the activation of endothelial cells and monocytes. This activation leads to the expression of tissue factor (TF), the primary initiator of the extrinsic coagulation pathway, culminating in the generation of thrombin. Thrombin, a key serine protease, not only mediates fibrin clot formation but also acts as a potent pro-inflammatory signaling molecule by activating Protease-Activated Receptors (PARs) on various cell types.

LB30057 is a potent and selective oral inhibitor of thrombin.[1][2][3] While its primary therapeutic area is cardiovascular disease, its mechanism of action makes it a candidate for mitigating the pro-coagulant and pro-inflammatory consequences of severe infections. These application notes provide detailed protocols for in vitro cell culture models to evaluate the efficacy of this compound in a simulated infection context using bacterial lipopolysaccharide (LPS) to induce a thromboinflammatory state in human endothelial cells.

Key Experimental Models

This document outlines three key in vitro experimental models to assess the efficacy of this compound:

  • Inhibition of LPS-Induced Thrombin Generation: To determine the direct effect of this compound on thrombin activity in a system where coagulation is initiated by "infected" endothelial cells.

  • Attenuation of Pro-Inflammatory Cytokine Secretion: To evaluate the downstream anti-inflammatory effects of thrombin inhibition by measuring the release of key inflammatory mediators.

  • Reduction of Monocyte Adhesion to Activated Endothelial Cells: To assess the impact of this compound on a critical step in the inflammatory cascade, the recruitment of immune cells to the endothelium.

Data Presentation

The following tables provide a structured overview of the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on LPS-Induced Thrombin Activity

Treatment GroupThis compound Concentration (nM)Thrombin Activity (mU/mL)% Inhibition of Thrombin Activity
Vehicle Control0Baseline0%
LPS (1 µg/mL)0IncreasedN/A
LPS + this compound1ReducedCalculated
LPS + this compound10ReducedCalculated
LPS + this compound100ReducedCalculated

Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Secretion

Treatment GroupThis compound Concentration (nM)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Vehicle Control0BaselineBaseline
LPS (1 µg/mL)0IncreasedIncreased
LPS + this compound1ReducedReduced
LPS + this compound10ReducedReduced
LPS + this compound100ReducedReduced

Table 3: Effect of this compound on LPS-Induced Monocyte Adhesion

Treatment GroupThis compound Concentration (nM)Adherent Monocytes per Field% Reduction in Adhesion
Vehicle Control0Baseline0%
LPS (1 µg/mL)0IncreasedN/A
LPS + this compound1ReducedCalculated
LPS + this compound10ReducedCalculated
LPS + this compound100ReducedCalculated

Experimental Protocols

Protocol 1: Human Umbilical Vein Endothelial Cell (HUVEC) Culture and Maintenance

This protocol describes the standard procedure for culturing HUVECs, which are a primary model for studying endothelial cell function.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • T-75 culture flasks, coated with a suitable attachment factor (e.g., gelatin, fibronectin)

  • Incubator (37°C, 5% CO₂, 95% humidity)

Procedure:

  • Thawing Cryopreserved HUVECs:

    • Rapidly thaw the vial of HUVECs in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium.

  • Seeding and Culture:

    • Transfer the cell suspension to a coated T-75 flask.

    • Incubate at 37°C, 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.

    • Add 2-3 mL of 0.05% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:5.

Protocol 2: LPS-Induced Thromboinflammation Model and Evaluation of this compound

This protocol details the induction of a pro-coagulant and pro-inflammatory state in HUVECs using LPS and the subsequent evaluation of this compound.

Materials:

  • Confluent HUVECs in 24-well plates

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Endothelial Cell Growth Medium

  • Human plasma (platelet-poor)

  • Thrombin chromogenic substrate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in 24-well plates and grow to confluence.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in growth medium.

    • Aspirate the medium from the HUVEC monolayers and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL (except for the vehicle control wells).

    • Incubate for 4-6 hours at 37°C, 5% CO₂ to induce tissue factor expression.

  • Thrombin Generation Assay:

    • After LPS stimulation, gently wash the HUVEC monolayers twice with pre-warmed PBS.

    • Add human plasma (diluted in a suitable buffer) to each well.

    • Initiate coagulation by adding a trigger (e.g., CaCl₂).

    • At various time points, collect aliquots of the supernatant.

    • Measure thrombin activity in the collected supernatants using a chromogenic substrate according to the manufacturer's instructions. Read the absorbance at 405 nm.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatants after the 4-6 hour LPS stimulation period.

    • Centrifuge the supernatants at 1000 x g for 10 minutes to remove cellular debris.

    • Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.[4][5]

  • Monocyte Adhesion Assay:

    • Label a monocyte cell line (e.g., THP-1) with a fluorescent dye (e.g., Calcein-AM).

    • After the LPS stimulation of HUVECs (as in step 3), wash the monolayers gently with PBS.

    • Add the fluorescently labeled monocytes to each well and incubate for 30-60 minutes at 37°C.

    • Gently wash the wells 2-3 times with PBS to remove non-adherent monocytes.

    • Quantify the number of adherent monocytes by fluorescence microscopy or by measuring the fluorescence intensity in a plate reader.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the LPS-induced thromboinflammatory response in endothelial cells and the point of intervention for a thrombin inhibitor like this compound.

LPS_TLR4_Signaling cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression: - Tissue Factor (TF) - IL-6, TNF-α - Adhesion Molecules Nucleus->Gene_Expression TF Tissue Factor Gene_Expression->TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin TF->Prothrombin + FVIIa

Caption: LPS-induced TLR4 signaling pathway in endothelial cells.

Thrombin_PAR1_Signaling Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleavage & Activation Coagulation Coagulation: - Fibrin Formation - Platelet Activation Thrombin->Coagulation This compound This compound This compound->Thrombin Inhibition Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA PKC PKC PLC->PKC Ca2_plus Ca²⁺ Mobilization PLC->Ca2_plus ROCK ROCK RhoA->ROCK Inflammation Inflammatory Response: - Cytokine Release - Adhesion Molecule  Expression PKC->Inflammation Ca2_plus->Inflammation ROCK->Inflammation

Caption: Thrombin-PAR1 signaling and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in the cell culture model.

Experimental_Workflow Start Start: Culture HUVECs to Confluence Pretreat Pre-treat with this compound or Vehicle (1 hour) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (4-6 hours) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Wash_Cells Wash Cells Stimulate->Wash_Cells Thrombin_Assay Thrombin Generation Assay Collect_Supernatant->Thrombin_Assay Cytokine_ELISA Cytokine ELISA (IL-6, TNF-α) Collect_Supernatant->Cytokine_ELISA Adhesion_Assay Monocyte Adhesion Assay Wash_Cells->Adhesion_Assay Data_Analysis Data Analysis and Comparison Thrombin_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis Adhesion_Assay->Data_Analysis

Caption: General experimental workflow for this compound evaluation.

References

Protocol for Efficacy Evaluation of Novel Tuberculosis Vaccine Candidates in a Murine Challenge Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information was found for a vaccine designated "LB30057" in the provided search results. This document outlines a generalized yet detailed protocol for challenging mice with Mycobacterium tuberculosis (M.tb) following vaccination with a novel candidate vaccine, based on established methodologies in the field. This protocol should be adapted based on the specific characteristics of the vaccine candidate being evaluated.

Introduction

Tuberculosis (TB) remains a significant global health threat, and the development of new, more effective vaccines than the current Bacille Calmette-Guérin (BCG) vaccine is a critical research priority.[1][2][3] Preclinical evaluation of novel TB vaccine candidates heavily relies on murine models of M.tb infection due to their cost-effectiveness, ease of use, and the availability of extensive immunological tools.[4][5] This document provides a comprehensive protocol for assessing the protective efficacy of a novel vaccine candidate in mice challenged with M.tb. The protocol covers animal models, vaccination procedures, aerosol challenge, and immunological and bacteriological readouts.

Experimental Workflow

The overall experimental workflow for evaluating a novel TB vaccine candidate in a murine model is depicted below.

experimental_workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Evaluation Animal_Acclimatization Animal Acclimatization (1-2 weeks) Vaccination Vaccination (Day 0) Animal_Acclimatization->Vaccination Resting_Period Resting Period (4-8 weeks) Vaccination->Resting_Period Mtb_Challenge Aerosol M.tb Challenge (~100 CFU) Resting_Period->Mtb_Challenge Monitoring Monitoring (Weight, Clinical Signs) Mtb_Challenge->Monitoring Endpoint_Analysis Endpoint Analysis (4-6 weeks post-challenge) Monitoring->Endpoint_Analysis Bacteriological_Readout Bacteriological Readout (CFU in Lungs/Spleen) Endpoint_Analysis->Bacteriological_Readout Immunological_Readout Immunological Readout (Cytokine Profiling, T-cell responses) Endpoint_Analysis->Immunological_Readout

Figure 1. Experimental workflow for TB vaccine efficacy testing in mice.

Materials and Reagents

This section should be populated with specific reagents used in the laboratory. General categories are provided below.

  • Animals: Specific pathogen-free (SPF) C57BL/6 or BALB/c mice, 6-8 weeks old. Other strains like C3HeB/FeJ can also be used to model more human-like lung pathology.[6][7]

  • Vaccine: Novel vaccine candidate (e.g., this compound), BCG (positive control), and a sham/vehicle control (e.g., saline).

  • M. tuberculosis Strain: H37Rv is a commonly used laboratory strain.[8][9] Virulent clinical isolates like HN878 can also be considered.[7]

  • Media and Reagents: Middlebrook 7H9 broth, Middlebrook 7H11 agar, PBS, Tween 80, OADC supplement, etc.

  • Equipment: Aerosol exposure system (e.g., Glas-Col or similar), biosafety cabinet (Class II and III), incubator, homogenizer, etc.

Experimental Protocols

Animal Handling and Acclimatization
  • House mice in a specific pathogen-free (SPF) facility.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

  • All procedures involving live M. tuberculosis must be performed in a BSL-3 facility.

Vaccination Protocol
  • Preparation of Vaccine: Reconstitute or dilute the novel vaccine candidate, BCG, and sham control to the desired concentration in sterile, pyrogen-free saline or PBS.

  • Vaccination Route: The route of administration can significantly impact vaccine efficacy.[2][3] Common routes include:

    • Subcutaneous (s.c.): Inject 100-200 µL of the vaccine preparation into the scruff of the neck.

    • Intranasal (i.n.): Lightly anesthetize the mice and administer 20-50 µL of the vaccine dropwise into the nares.

    • Intramuscular (i.m.): Inject 50 µL into the quadriceps muscle.

  • Dosage: The vaccine dose should be determined based on prior optimization studies. A typical dose for BCG is 1 x 10^6 colony-forming units (CFU) per mouse.

  • Experimental Groups:

    • Group 1: Naive (no vaccination)

    • Group 2: Sham/Vehicle Control

    • Group 3: BCG (positive control)

    • Group 4: Novel Vaccine Candidate (e.g., this compound)

  • Resting Period: Allow mice to rest for 4-8 weeks post-vaccination to allow for the development of an adaptive immune response.

M. tuberculosis Aerosol Challenge Protocol
  • Preparation of M.tb Inoculum:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with OADC and 0.05% Tween 80.[9]

    • Wash the bacterial cells with PBS containing 0.05% Tween 80.

    • Sonicate briefly to obtain a single-cell suspension.

    • Adjust the bacterial suspension to the desired concentration to deliver a low dose of approximately 100 CFU per mouse.[9][10] The exact concentration will need to be calibrated for the specific aerosol generation system used.[5]

  • Aerosol Challenge:

    • Place the mice in the exposure chamber of the aerosol generation system.

    • Nebulize the M.tb suspension to expose the mice to the aerosol. The duration of nebulization and exposure will depend on the system's calibration.

    • One day after the challenge, sacrifice a small cohort of mice (sentinel group) to determine the actual number of bacteria implanted in the lungs by plating lung homogenates on 7H11 agar.

Post-Challenge Monitoring and Endpoint Analysis
  • Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and altered breathing.[9]

  • Endpoint: Euthanize mice at a predetermined time point, typically 4-6 weeks post-challenge, for analysis.[4]

  • Organ Collection: Aseptically remove the lungs and spleen. One lung lobe can be used for histopathology, while the rest is used for bacteriological and immunological assays.

Bacteriological Analysis
  • Homogenize the lungs and spleen in sterile PBS with 0.05% Tween 80.

  • Prepare serial dilutions of the organ homogenates.

  • Plate the dilutions on Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU per organ.

Immunological Analysis
  • Lung Cell Isolation: Isolate single-cell suspensions from the lungs by enzymatic digestion.

  • Flow Cytometry: Analyze the frequency and phenotype of T-cell populations (CD4+, CD8+) and other immune cells in the lungs and spleen.

  • Cytokine Profiling:

    • Restimulate lung and spleen cells with M.tb-specific antigens (e.g., PPD, ESAT-6).

    • Measure the levels of key cytokines such as IFN-γ, TNF-α, IL-2, and IL-17 in the culture supernatants by ELISA or multiplex bead array.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Bacterial Load in Lungs and Spleen at 4 Weeks Post-Challenge

GroupMean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)Log10 Protection vs. Sham (Lungs)
Naive6.5 ± 0.34.2 ± 0.4-
Sham Control6.4 ± 0.24.1 ± 0.3-
BCG5.4 ± 0.43.5 ± 0.51.0
Novel Vaccine (this compound)5.2 ± 0.33.3 ± 0.41.2

Table 2: Antigen-Specific IFN-γ Response in Splenocytes

GroupIFN-γ (pg/mL) in response to PPD (± SD)
Naive< 50
Sham Control< 50
BCG1500 ± 250
Novel Vaccine (this compound)2000 ± 300

Signaling Pathway Visualization

A simplified representation of the expected immune response pathway leading to protection against M.tb is shown below.

immune_pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation & Differentiation cluster_effector_response Effector Response APC Antigen Presenting Cell (e.g., Dendritic Cell) Naive_T_Cell Naive T-Cell APC->Naive_T_Cell MHC-II / MHC-I Mtb_antigens M.tb Antigens Mtb_antigens->APC Th1_Cell Th1 Cell Naive_T_Cell->Th1_Cell IL-12 CTL Cytotoxic T-Lymphocyte Naive_T_Cell->CTL IL-2 Macrophage_Activation Macrophage Activation Th1_Cell->Macrophage_Activation IFN-γ Killing_Infected_Cells Killing of Infected Cells CTL->Killing_Infected_Cells Mtb_Clearance M.tb Clearance Macrophage_Activation->Mtb_Clearance Killing_Infected_Cells->Mtb_Clearance

Figure 2. Simplified signaling pathway of the protective immune response to M.tb.

Conclusion

This protocol provides a robust framework for the preclinical evaluation of novel TB vaccine candidates in a murine challenge model. The key readouts of protective efficacy are the reduction in bacterial load in the lungs and spleen and the induction of a potent and specific T-cell response. Adherence to a standardized protocol is crucial for generating reproducible and comparable data, which is essential for the down-selection of promising vaccine candidates for further development.[1]

References

Application Notes and Protocols: Measuring T-Cell Responses to LB30057 Using ELISpot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This technique is particularly valuable in immunology research and clinical trials for monitoring T-cell responses, as it can detect rare antigen-specific cells.[1][4] LB30057 is identified as a potent and selective oral thrombin inhibitor.[5][6] While its primary mechanism of action is related to coagulation, investigating the potential immunomodulatory effects of therapeutic compounds is a critical aspect of drug development. These application notes provide a detailed protocol for a hypothetical study to assess the impact of this compound on T-cell responses using an Interferon-gamma (IFN-γ) ELISpot assay. IFN-γ is a key cytokine produced by activated T helper 1 (Th1) and cytotoxic T lymphocytes (CTLs), making it an excellent marker for T-cell activation.[1][3]

Principle of the ELISpot Assay

The ELISpot assay is a modification of the sandwich ELISA technique.[2] A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).[2] Peripheral blood mononuclear cells (PBMCs) are then plated in the wells and stimulated with a specific antigen or mitogen in the presence or absence of the test compound (this compound). If the T-cells are activated, they secrete the cytokine, which is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added. This is followed by the addition of an enzyme-labeled streptavidin (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that precipitates at the site of the enzyme, forming a visible spot. Each spot represents a single cytokine-secreting cell, allowing for the quantification of antigen-specific T-cells.[2]

Experimental Protocols

I. Preparation of Reagents and Cells

  • Coating Buffer: Sterile phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS containing 0.05% Tween-20.

  • Blocking Solution: Sterile PBS containing 1% Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Capture Antibody (Anti-IFN-γ): Reconstitute and dilute in sterile PBS to the recommended concentration (e.g., 10 µg/mL).

  • Detection Antibody (Biotinylated Anti-IFN-γ): Reconstitute and dilute in blocking solution to the recommended concentration.

  • Streptavidin-Enzyme Conjugate: Dilute in blocking solution according to the manufacturer's instructions.

  • Substrate: Prepare according to the manufacturer's protocol (e.g., BCIP/NBT for alkaline phosphatase).

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in cell culture medium at a concentration of 2-3 x 10^6 cells/mL.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Antigen/Stimulant: Prepare the specific antigen (e.g., viral peptide, tumor antigen) or a positive control mitogen (e.g., Phytohemagglutinin (PHA)) at the desired concentration in cell culture medium.

II. ELISpot Assay Procedure

Day 1: Plate Coating

  • Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.

  • Wash the plate three times with 200 µL of sterile PBS per well.

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

  • Decant the capture antibody solution from the plate.

  • Wash the plate three times with 200 µL of sterile PBS per well.

  • Block the membrane by adding 200 µL of blocking solution to each well.

  • Incubate the plate for at least 2 hours at 37°C.

  • During the blocking incubation, prepare the cell suspensions with the different treatment conditions in a separate 96-well plate or tubes:

    • Negative Control: Cells + vehicle control + no antigen.

    • Antigen Stimulation Control: Cells + vehicle control + antigen.

    • This compound Treatment: Cells + this compound (at various concentrations) + antigen.

    • Positive Control: Cells + PHA.

  • Decant the blocking solution from the ELISpot plate.

  • Add 100 µL of the prepared cell suspensions to the corresponding wells of the ELISpot plate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during this incubation to ensure the formation of distinct spots.[7]

Day 3: Spot Development and Analysis

  • Decant the cell suspension from the plate.

  • Wash the plate three to five times with 200 µL of wash buffer per well.

  • Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three to five times with 200 µL of wash buffer per well.

  • Add 100 µL of the diluted streptavidin-enzyme conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer, followed by two washes with PBS.

  • Add 100 µL of the substrate solution to each well.

  • Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely in the dark.

  • Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Data Presentation

The quantitative data from the ELISpot assay should be summarized in a table for clear comparison of the effects of this compound on T-cell responses.

Treatment GroupThis compound ConcentrationAntigenMean SFU per 10^6 PBMCs ± SDFold Change vs. Antigen Control
Negative Control0 µM (Vehicle)None5 ± 2N/A
Antigen Control0 µM (Vehicle)Specific Peptide150 ± 151.0
This compound1 µMSpecific Peptide135 ± 120.9
This compound10 µMSpecific Peptide80 ± 90.53
This compound50 µMSpecific Peptide45 ± 60.3
Positive ControlN/APHA1200 ± 98N/A

This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Incubation cluster_day3 Day 3: Spot Development p1 Pre-wet Plate (35% Ethanol) p2 Wash Plate (3x with PBS) p1->p2 p3 Add Capture Ab (Anti-IFN-γ) p2->p3 p4 Incubate Overnight (4°C) p3->p4 p5 Wash Plate (3x with PBS) p6 Block Plate (2h at 37°C) p5->p6 p8 Add Cells to Plate p6->p8 p7 Prepare Cells with Antigen & this compound p7->p8 p9 Incubate 18-24h (37°C, 5% CO2) p8->p9 p10 Wash Away Cells p11 Add Detection Ab (Biotinylated) p10->p11 p12 Incubate 2h (RT) p11->p12 p13 Wash & Add Streptavidin-Enzyme p12->p13 p14 Incubate 1h (RT) p13->p14 p15 Wash & Add Substrate p14->p15 p16 Develop & Stop Reaction p15->p16 p17 Dry & Count Spots p16->p17

Caption: Workflow of the IFN-γ ELISpot assay.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen Complex TCR T-Cell Receptor (TCR) MHC->TCR 1. Antigen Recognition Signaling Intracellular Signaling Cascade TCR->Signaling 2. Signal Transduction Transcription Gene Transcription (e.g., NF-κB, AP-1) Signaling->Transcription 3. Activation Cytokine IFN-γ Synthesis & Secretion Transcription->Cytokine 4. Effector Function This compound This compound (Hypothetical Point of Inhibition) This compound->Signaling

Caption: Simplified T-cell activation pathway.

References

Clarification on LB30057 and General Application of Flow Cytometry in Vaccine Immune Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that LB30057 is not a vaccine but a selective, orally active thrombin inhibitor. [1][2][3][4] Developed for its antithrombotic properties, this compound has been evaluated in the context of thrombosis animal models.[2][3] Therefore, application notes and protocols for flow cytometry analysis of immune cells after an "this compound vaccination" cannot be provided as the premise is incorrect.

However, to address the interest in the methodology, this document provides detailed, generalized application notes and protocols for the flow cytometric analysis of immune cells following vaccination. These protocols are broadly applicable to vaccine research and development.

Application Notes: Flow Cytometric Analysis of Vaccine-Induced Immune Responses

Flow cytometry is a powerful technique for the detailed analysis of immune cell populations following vaccination. It allows for the quantification of various immune cell subsets and the assessment of their functional state at a single-cell level. This is crucial for understanding the mechanism of action of a vaccine and identifying correlates of protection.

Key applications of flow cytometry in vaccine research include:

  • Immunophenotyping: Identification and quantification of various immune cell subsets, including T cells (CD4+ helper T cells, CD8+ cytotoxic T cells), B cells, NK cells, monocytes, and dendritic cells.

  • T-Cell Sub-setting: Further characterization of T-cell memory phenotypes, such as naive, central memory, effector memory, and terminally differentiated effector cells.

  • B-Cell Analysis: Identification of antigen-specific B cells, plasma cells, and memory B cells.

  • Intracellular Cytokine Staining (ICS): Measurement of cytokine production (e.g., IFN-γ, TNF-α, IL-2) by specific T-cell populations in response to antigenic stimulation. This provides insights into the functional capacity of the T-cell response.

  • Activation Marker Analysis: Detection of cell surface markers indicative of immune cell activation, such as CD69, CD25, and HLA-DR.

Experimental Workflow for Vaccine Immune Response Analysis

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Vaccination Vaccination Blood_Sample_Collection Blood Sample Collection (Pre- and Post-Vaccination Timepoints) Vaccination->Blood_Sample_Collection PBMC_Isolation Peripheral Blood Mononuclear Cell (PBMC) Isolation Blood_Sample_Collection->PBMC_Isolation Antigen_Stimulation In vitro Antigen Stimulation (for functional assays) PBMC_Isolation->Antigen_Stimulation Surface_Staining Cell Surface Marker Staining PBMC_Isolation->Surface_Staining Intracellular_Staining Intracellular Cytokine Staining (ICS) Antigen_Stimulation->Intracellular_Staining Flow_Cytometry_Acquisition Flow Cytometry Data Acquisition Surface_Staining->Flow_Cytometry_Acquisition Intracellular_Staining->Flow_Cytometry_Acquisition Data_Analysis Flow Cytometry Data Analysis (Gating and Quantification) Flow_Cytometry_Acquisition->Data_Analysis Statistical_Analysis Statistical Analysis and Data Visualization Data_Analysis->Statistical_Analysis

Fig 1. Generalized workflow for flow cytometry analysis of vaccine-induced immune responses.

Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To identify and quantify major immune cell populations from PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fluorochrome-conjugated antibodies (see Table 1 for an example panel)

  • Fc receptor blocking solution

  • Viability dye (e.g., Live/Dead stain)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Viability: Count the isolated PBMCs and assess viability using a hemocytometer and trypan blue or an automated cell counter.

  • Fc Receptor Blocking: Resuspend 1 x 10^6 PBMCs in FACS buffer and add Fc receptor blocking solution. Incubate for 10 minutes at 4°C.

  • Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Viability Staining: Resuspend the cells in PBS and add the viability dye according to the manufacturer's instructions.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

Data Presentation:

Table 1: Example Immunophenotyping Panel and Expected Changes Post-Vaccination

Cell PopulationMarkersExpected Change Post-Vaccination
T Helper CellsCD3+, CD4+Increase in activated subsets
Cytotoxic T CellsCD3+, CD8+Increase in activated subsets
B CellsCD19+Increase in plasmablasts and memory B cells
NK CellsCD3-, CD56+Potential early activation
MonocytesCD14+Potential changes in subsets (classical, intermediate, non-classical)
Protocol 2: Intracellular Cytokine Staining (ICS) for Antigen-Specific T Cells

Objective: To measure the production of cytokines by T cells in response to vaccine-specific antigens.

Materials:

  • RPMI-1640 medium supplemented with 10% FBS

  • Vaccine-specific antigen or peptide pool

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • Surface staining antibodies

  • Fixation/Permeabilization buffer

  • Intracellular cytokine staining antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation: In a 96-well plate, seed 1 x 10^6 PBMCs per well. Add the vaccine-specific antigen, co-stimulatory antibodies, and protein transport inhibitors. Include a negative control (no antigen) and a positive control (e.g., PHA or SEB).

  • Incubation: Incubate the plate for 6-12 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining: After incubation, wash the cells and perform surface staining as described in Protocol 1.

  • Fixation and Permeabilization: Wash the cells and then resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at 4°C.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the cocktail of fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer for acquisition on a flow cytometer.

Data Presentation:

Table 2: Example Data from Intracellular Cytokine Staining

T-Cell SubsetCytokine Combination% of Parent Population (Pre-Vaccination)% of Parent Population (Post-Vaccination)
CD4+ T CellsIFN-γ+0.05%0.5%
TNF-α+0.1%0.8%
IL-2+0.08%0.6%
CD8+ T CellsIFN-γ+0.1%1.2%
TNF-α+0.2%1.5%
Signaling Pathway Visualization

Generalized T-Cell Activation Pathway

G cluster_0 Antigen Presentation cluster_1 Co-stimulation cluster_2 Intracellular Signaling cluster_3 T-Cell Effector Functions APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) Signaling_Cascade Signaling Cascade (e.g., ZAP70, LAT, SLP-76) TCR->Signaling_Cascade MHC MHC-Antigen Complex MHC->TCR Signal 1 CD28 CD28 CD28->Signaling_Cascade CD80_86 CD80/CD86 CD80_86->CD28 Signal 2 Transcription_Factors Activation of Transcription Factors (e.g., NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Cytokine_Production Cytokine Production (IFN-γ, TNF-α, IL-2) Transcription_Factors->Cytokine_Production Proliferation Cell Proliferation Transcription_Factors->Proliferation Cytotoxicity Cytotoxicity (CD8+) Transcription_Factors->Cytotoxicity

Fig 2. Simplified signaling pathway of T-cell activation upon antigen recognition.

References

Application Notes and Protocols: Establishing a Murine Model of Tuberculosis for LB30057 Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic strategies.[1][2][3] Preclinical evaluation of new drug candidates heavily relies on robust animal models that can accurately recapitulate key aspects of human TB pathogenesis.[1][3][4] The murine model is the most widely used small animal model for TB research due to the availability of immunological reagents, its relatively low cost, and the existence of inbred and genetically engineered strains.[5] This document provides detailed protocols for establishing a murine model of chronic tuberculosis and its application in the preclinical evaluation of LB30057, a potent and selective oral thrombin inhibitor.[6][7] While not a conventional anti-tubercular agent, the role of coagulation and inflammation in TB pathogenesis suggests that host-directed therapies, such as thrombin inhibitors, may offer a novel therapeutic avenue.

Murine Model of Chronic Tuberculosis

Rationale for Model Selection

The low-dose aerosol infection model in mice is the most physiologically relevant model as it mimics the natural route of human infection.[5][8] This model leads to the development of a chronic, persistent infection in the lungs, which is characteristic of human TB.[5]

Mouse Strain Selection

Several inbred mouse strains are available, with varying susceptibility to Mtb infection.[9][10][11]

  • C57BL/6: Generally considered resistant to Mtb, mounting a strong Th1 immune response that controls but does not eradicate the infection.[9][12]

  • BALB/c: Also considered relatively resistant, often used for drug and vaccine efficacy studies.[1][13][14]

  • C3HeB/FeJ: A susceptible strain that develops human-like caseous necrotic granulomas, making it a valuable model for studying this specific aspect of TB pathology.[3][12]

For initial efficacy testing of a host-directed therapy like this compound, the C57BL/6 or BALB/c strains are recommended due to their well-characterized immune responses and the establishment of a stable chronic infection.

Experimental Protocols

Preparation of Mycobacterium tuberculosis Inoculum
  • Culture Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.[15]

  • Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Resuspend the bacterial pellet in PBS and declump the bacteria by passing it through a 27-gauge needle 10 times.

  • Allow the suspension to sit for 30 minutes to allow larger clumps to settle.

  • Carefully transfer the upper suspension to a new tube and adjust the concentration to approximately 1 x 10^6 colony-forming units (CFU)/mL with sterile water.[5]

Aerosol Infection of Mice
  • Use a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system) to deliver a low dose of Mtb to the mice.[14][16]

  • Place mice in the exposure chamber.

  • Nebulize the Mtb suspension to deliver approximately 50-100 CFU per mouse.[5][16]

  • To confirm the deposited bacterial dose, sacrifice a small cohort of mice (n=3-4) 24 hours post-infection and determine the bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates.[15][16]

This compound Administration
  • This compound is an orally bioavailable thrombin inhibitor.[6][7]

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Four weeks post-infection, to allow for the establishment of a chronic infection, begin treatment with this compound.

  • Administer this compound orally via gavage daily at a predetermined dose. The optimal dose should be determined in preliminary pharmacokinetic and tolerability studies.

  • A vehicle control group should receive the same volume of the vehicle solution.

  • A positive control group can be treated with a standard anti-TB drug such as isoniazid (INH).[16]

  • Treat the mice for a period of 4 to 8 weeks.

Efficacy Evaluation

Bacterial Burden Determination
  • At selected time points during and after treatment, euthanize mice from each group.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile PBS containing 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.[15]

Histopathological Analysis
  • Collect lung lobes from each mouse and fix them in 10% neutral buffered formalin.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

  • Use Ziehl-Neelsen staining to visualize acid-fast bacilli within the lung tissue.

  • Score the lung sections for granulomatous inflammation, necrosis, and bacterial load by a qualified pathologist blinded to the experimental groups.

Immunological Assays
  • Prepare single-cell suspensions from the lungs and spleens of infected mice.

  • Use flow cytometry to analyze the frequency and activation state of various immune cell populations (e.g., T cells, macrophages, neutrophils).

  • Measure cytokine and chemokine levels (e.g., IFN-γ, TNF-α, IL-12, IL-10) in lung homogenates or serum using ELISA or multiplex bead arrays to assess the host immune response.

Data Presentation

Quantitative Data Summary

Table 1: Bacterial Burden in Lungs and Spleen (log10 CFU)

Treatment GroupWeek 4 (Start of Treatment)Week 8Week 12 (End of Treatment)
Lungs
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Isoniazid (Positive Control)
Spleen
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Isoniazid (Positive Control)

Table 2: Lung Histopathology Scores

Treatment GroupGranuloma Score (0-4)Necrosis Score (0-4)Acid-Fast Bacilli Score (0-4)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Isoniazid (Positive Control)

Table 3: Key Immune Cell Populations in the Lungs (Percentage of Total Cells)

Treatment GroupCD4+ T cellsCD8+ T cellsActivated Macrophages (MHC-II high)Neutrophils
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Isoniazid (Positive Control)

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_chronic Chronic Infection Establishment cluster_treatment Treatment Phase (4-8 Weeks) cluster_evaluation Efficacy Evaluation Mtb_Culture Mtb H37Rv Culture Inoculum_Prep Inoculum Preparation Mtb_Culture->Inoculum_Prep Aerosol_Infection Low-Dose Aerosol Infection (50-100 CFU) Mice BALB/c or C57BL/6 Mice Mice->Aerosol_Infection Chronic_Phase 4 Weeks Post-Infection Aerosol_Infection->Chronic_Phase Treatment Daily Oral Gavage Chronic_Phase->Treatment Group1 Vehicle Control Treatment->Group1 Group2 This compound Treatment->Group2 Group3 Isoniazid Treatment->Group3 Endpoint_Analysis Endpoint Analysis Group1->Endpoint_Analysis Group2->Endpoint_Analysis Group3->Endpoint_Analysis CFU_Assay Bacterial Burden (CFU) Endpoint_Analysis->CFU_Assay Histo Histopathology Endpoint_Analysis->Histo Immuno Immunological Assays Endpoint_Analysis->Immuno

Caption: Experimental workflow for testing this compound in a murine TB model.

Hypothetical_Pathway Mtb M. tuberculosis Infection Macrophage Alveolar Macrophage Mtb->Macrophage Coagulation Coagulation Cascade Activation Macrophage->Coagulation Inflammation Pro-inflammatory Cytokine Production Macrophage->Inflammation Thrombin Thrombin Generation Coagulation->Thrombin Fibrin Fibrin Deposition Thrombin->Fibrin Thrombin->Inflammation Tissue_Damage Lung Tissue Damage Fibrin->Tissue_Damage Inflammation->Tissue_Damage This compound This compound This compound->Thrombin

Caption: Hypothetical mechanism of this compound action in tuberculosis.

References

Application Notes & Protocols for a Long-Term Protective Efficacy Study of LB30057

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Long-Term Protective Efficacy Study Design for LB30057 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a template for a long-term protective efficacy study of this compound. This compound is a selective oral thrombin inhibitor identified in preclinical studies.[1] As there is limited publicly available clinical data on this compound, this protocol is based on established principles for the development of novel oral anticoagulants (NOACs) for the prevention of stroke in patients with non-valvular atrial fibrillation (AF). Specific parameters, such as dosing, are assumed based on the profiles of similar drugs in this class and would require confirmation in Phase I and II clinical trials.

Introduction

This compound is a potent and selective, orally bioavailable benzamidrazone-based direct thrombin inhibitor.[1][2] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. Non-valvular atrial fibrillation (AF) is a major risk factor for ischemic stroke, and long-term oral anticoagulation is the standard of care for stroke prevention in this patient population. This document outlines the design and protocols for a pivotal Phase III clinical trial to evaluate the long-term protective efficacy and safety of this compound for the prevention of stroke and systemic embolism in patients with non-valvular AF.

Scientific Rationale

Direct oral anticoagulants have emerged as effective and safe alternatives to vitamin K antagonists (VKAs) for stroke prevention in AF. By directly inhibiting thrombin, this compound is expected to provide predictable and stable anticoagulation without the need for frequent monitoring. This study is designed to demonstrate that this compound is at least non-inferior to the standard of care, warfarin, in preventing thromboembolic events, while offering a potentially improved safety profile, particularly with respect to bleeding risks.

Study Objectives

Primary Objective:

  • To evaluate whether long-term treatment with this compound is non-inferior to adjusted-dose warfarin in preventing the composite endpoint of stroke (ischemic or hemorrhagic) and systemic embolism in patients with non-valvular atrial fibrillation.

Secondary Objectives:

  • To compare the rates of individual components of the primary efficacy endpoint (stroke, systemic embolism).

  • To assess the superiority of this compound compared to warfarin for the primary efficacy endpoint, if non-inferiority is established.

  • To evaluate the safety of this compound compared to warfarin, with a focus on the incidence of major and clinically relevant non-major bleeding events.

  • To assess all-cause mortality.

  • To evaluate the pharmacokinetic and pharmacodynamic profile of this compound in the target patient population.

Study Design

This is a Phase III, multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group, non-inferiority trial.

  • Study Population: Patients with documented non-valvular atrial fibrillation and at least one additional risk factor for stroke.

  • Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either this compound or warfarin.

  • Blinding: A double-dummy design will be used to maintain blinding. Patients in the this compound group will receive active this compound and a placebo international normalized ratio (INR) monitoring and sham dose adjustments. Patients in the warfarin group will receive active warfarin with active INR monitoring and dose adjustments, and a placebo for this compound.

  • Study Duration: Patients will be treated for a minimum of 12 months and up to 36 months, or until a pre-specified number of primary endpoint events have occurred.

Subject Selection Criteria

Inclusion Criteria:
  • Age ≥ 18 years.

  • Documented non-valvular atrial fibrillation (paroxysmal, persistent, or permanent).

  • At least one of the following risk factors for stroke:

    • Previous stroke, transient ischemic attack (TIA), or systemic embolism

    • Left ventricular ejection fraction < 40% or symptomatic heart failure

    • Age ≥ 75 years

    • Age 65-74 years with diabetes mellitus, hypertension, or coronary artery disease

  • Written informed consent.

Exclusion Criteria:
  • Moderate to severe mitral stenosis or a mechanical prosthetic heart valve.

  • Stroke within the last 14 days.

  • Severe renal impairment (Creatinine Clearance < 30 mL/min).

  • Active clinically significant bleeding or high risk of bleeding.

  • Concomitant use of other anticoagulants or potent P-glycoprotein inhibitors/inducers.

  • Pregnancy or breastfeeding.

Treatment and Dosing

  • This compound Arm: Based on assumed preclinical and early clinical data, a fixed oral dose of 150 mg twice daily will be administered. A lower dose of 110 mg twice daily will be considered for patients with moderate renal impairment or other risk factors for bleeding. [Note: These doses are hypothetical and would need to be confirmed in Phase I and II studies.]

  • Warfarin Arm: Warfarin will be administered orally at a dose adjusted to maintain a target INR of 2.0-3.0. INR monitoring will be performed at least monthly.

Efficacy and Safety Endpoints

Endpoint Type Endpoint Definition
Primary Efficacy Composite of stroke (ischemic or hemorrhagic) and systemic embolismStroke: Acute onset of a focal neurological deficit of presumed vascular cause lasting >24 hours. Systemic Embolism: Acute vascular occlusion of an extremity or organ, confirmed by imaging or pathology.
Secondary Efficacy Individual components of the primary endpointStroke, Systemic Embolism
All-cause mortalityDeath from any cause
Primary Safety Composite of major and clinically relevant non-major bleeding eventsMajor Bleeding: Clinically overt bleeding accompanied by a fall in hemoglobin of ≥2 g/dL, transfusion of ≥2 units of packed red blood cells, occurring in a critical site, or resulting in death. Clinically Relevant Non-Major Bleeding: Overt bleeding not meeting the criteria for major bleeding but resulting in medical intervention, unscheduled contact with a physician, interruption or discontinuation of study drug, or discomfort or impairment of activities of daily living.
Secondary Safety Individual components of the primary safety endpointMajor bleeding, Clinically relevant non-major bleeding
Other adverse eventsAny untoward medical occurrence in a patient administered a pharmaceutical product.

Experimental Protocols

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • Objective: To characterize the PK and PD of this compound in the target population.

  • Methodology:

    • Sparse blood samples will be collected from a subset of patients at pre-specified time points (e.g., trough and peak concentrations).

    • Plasma concentrations of this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Coagulation parameters, including activated partial thromboplastin time (aPTT) and ecarin clotting time (ECT), will be measured at the same time points.

    • Population PK/PD modeling will be performed to evaluate the relationship between drug exposure and anticoagulant effect, and to identify covariates influencing PK and PD variability.

Adjudication of Clinical Endpoints
  • Objective: To ensure accurate and unbiased assessment of efficacy and safety endpoints.

  • Methodology:

    • An independent Clinical Endpoint Committee (CEC), blinded to treatment allocation, will be established.

    • All potential efficacy and safety endpoint events will be reported by investigators and submitted to the CEC for review.

    • The CEC will adjudicate all events based on pre-defined criteria and source documentation.

Statistical Analysis

  • Sample Size: The sample size will be calculated to provide at least 90% power to demonstrate the non-inferiority of this compound compared to warfarin for the primary efficacy endpoint.

  • Primary Efficacy Analysis: The primary analysis will be a time-to-first-event analysis using a Cox proportional hazards model in the intention-to-treat (ITT) population. The non-inferiority margin will be pre-specified based on regulatory guidelines.

  • Superiority Analysis: If non-inferiority is established, a test for superiority will be performed.

  • Safety Analysis: The incidence of bleeding events and other adverse events will be compared between the two treatment groups using appropriate statistical methods.

Visualizations

Signaling_Pathway cluster_coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Fibrin Clot Fibrin->Clot Factor XIIIa This compound This compound This compound->Thrombin Inhibition

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization LB30057_Arm This compound Treatment (Double-Dummy) Randomization->LB30057_Arm Warfarin_Arm Warfarin Treatment (Double-Dummy) Randomization->Warfarin_Arm Follow_Up Follow-up Visits (Monthly to Quarterly) LB30057_Arm->Follow_Up Warfarin_Arm->Follow_Up Endpoint_Assessment Efficacy and Safety Endpoint Assessment Follow_Up->Endpoint_Assessment Adjudication Endpoint Adjudication (Blinded CEC) Endpoint_Assessment->Adjudication Analysis Statistical Analysis (Non-inferiority, Safety) Adjudication->Analysis

Caption: Workflow for the Phase III clinical trial of this compound.

Logical_Relationships cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment Primary_Efficacy Primary Endpoint: Stroke & Systemic Embolism Study_Outcome Overall Study Outcome: Benefit-Risk Profile Primary_Efficacy->Study_Outcome Secondary_Efficacy Secondary Endpoints: - Individual Components - All-Cause Mortality Secondary_Efficacy->Study_Outcome Primary_Safety Primary Endpoint: Major & CRNM Bleeding Primary_Safety->Study_Outcome Secondary_Safety Secondary Endpoints: - Individual Components - Adverse Events Secondary_Safety->Study_Outcome

Caption: Relationship between efficacy, safety, and overall study outcome.

References

Application Notes and Protocols for LB30057 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB30057 is a potent, selective, and orally bioavailable direct thrombin inhibitor based on a benzamidrazone structure. As a direct thrombin inhibitor, this compound directly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots. This mechanism of action makes this compound a compound of interest for the research and development of novel antithrombotic therapies. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical animal models, specifically rats and dogs, to evaluate its efficacy in thrombosis models.

Data Presentation

The following tables summarize the available quantitative data on the efficacy and pharmacokinetics of this compound in various animal models.

Table 1: In Vitro Potency of this compound

Target EnzymeSpeciesKi (nM)
ThrombinHuman0.38
TrypsinBovine3290

Table 2: Efficacy of Intravenous this compound in a Rat Venous Thrombosis Model

Dose (mg/kg)Time After AdministrationInhibition of Clot Formation
15 minutes50%

Table 3: Efficacy of Oral this compound in Rat Thrombosis Models

Animal ModelDose (mg/kg)Time After AdministrationEffect
Inferior Vena Cava Thrombosis1002 hours~50% prevention of clot formation
Carotid Artery Thrombosis502 hoursProlonged mean occlusion time from 15.6 ± 1.3 min to 47.2 ± 8.3 min

Table 4: Efficacy of Oral this compound in a Dog Jugular Vein Thrombosis Model

Dose (mg/kg)Time After AdministrationEffect
20-306 hours50% reduction in thrombus formation

Table 5: Comparative Oral Bioavailability of this compound

SpeciesOral Bioavailability
Dog58%

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a direct thrombin inhibitor within the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa VIII Factor VIII Prothrombin Prothrombin (Factor II) X->Prothrombin Xa + Va TissueFactor Tissue Factor (Factor III) TissueFactor->X VIIa VII Factor VII Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen XIII Factor XIII Thrombin->XIII activates Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin XIIIa This compound This compound This compound->Thrombin inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental Protocols

Note: The following protocols are generalized based on standard animal models for thrombosis research. Specific parameters may need to be optimized for individual experimental designs.

Protocol 1: Preparation of this compound for Administration

1.1. Materials:

  • This compound powder

  • Sterile Water for Injection (WFI) or sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Analytical balance

1.2. Preparation of Dosing Solution for Intravenous (IV) Administration:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, add the appropriate volume of sterile WFI or 0.9% saline to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a rat with an injection volume of 5 mL/kg, the concentration would be 0.2 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Given its high water solubility, this compound should dissolve readily. If needed, brief sonication in a water bath can be used to aid dissolution.

  • Visually inspect the solution for any particulate matter.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution at 2-8°C and use within 24 hours.

1.3. Preparation of Dosing Solution for Oral (PO) Administration:

  • Weigh the required amount of this compound powder.

  • In a suitable container, add the desired volume of vehicle (e.g., sterile water, 0.5% methylcellulose in water) to achieve the final target concentration.

  • Vortex thoroughly to ensure a uniform suspension or solution.

  • The prepared formulation should be used immediately or stored under specified conditions if stability has been established.

Protocol 2: Administration of this compound to Rats

2.1. Animals:

  • Male Sprague-Dawley rats (weight range: 250-350 g)

  • Animals should be acclimated for at least one week before the experiment.

  • House animals in a temperature and light-controlled environment with ad libitum access to food and water.

2.2. Intravenous (Tail Vein) Administration:

  • Restrain the rat in a suitable device.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the injection site with an alcohol wipe.

  • Using a 27-30 gauge needle attached to a syringe containing the this compound solution, perform the injection into one of the lateral tail veins.

  • Administer the solution slowly over approximately 30-60 seconds.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

2.3. Oral Gavage Administration:

  • Gently restrain the rat.

  • Use a flexible or rigid gavage needle of appropriate size for the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to ensure proper length of insertion.

  • Gently insert the gavage needle into the esophagus and advance it into the stomach.

  • Administer the this compound formulation.

  • Carefully remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Protocol 3: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

3.1. Surgical Preparation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and expose the common carotid artery.

  • Carefully dissect the artery from the surrounding tissues.

  • Place a small piece of filter paper (e.g., 2x2 mm) saturated with a ferric chloride solution (e.g., 10-50% in water) on the adventitial surface of the artery for a defined period (e.g., 5-10 minutes).

  • After the exposure time, remove the filter paper and rinse the area with sterile saline.

3.2. Administration of this compound and Monitoring:

  • Administer this compound (or vehicle control) via the desired route (IV or PO) at a specified time before or after the ferric chloride application.

  • Monitor blood flow in the carotid artery using a Doppler flow probe.

  • The time to occlusion is recorded as the time from the application of ferric chloride until blood flow ceases.

  • At the end of the experiment, euthanize the animal and the thrombosed arterial segment can be excised for further analysis (e.g., thrombus weight, histology).

Caption: General experimental workflow for evaluating this compound in a rat thrombosis model.

Protocol 4: Canine Jugular Vein Thrombosis Model (General Principles)

4.1. Animal Preparation:

  • Purpose-bred dogs (e.g., Beagles) are typically used.

  • Animals are fasted overnight before the procedure.

  • Anesthetize the dog and maintain anesthesia throughout the experiment.

  • Aseptically prepare the cervical area for catheter placement.

4.2. Catheter Placement and Thrombosis Induction:

  • Introduce a catheter into the jugular vein.

  • Thrombosis can be induced by various methods, such as mechanical injury to the endothelium combined with stasis, or the infusion of thrombogenic agents.

4.3. Administration of this compound and Monitoring:

  • Administer this compound orally at the predetermined dose.

  • Blood samples can be collected at various time points to assess coagulation parameters (e.g., aPTT, PT).

  • The extent of thrombosis can be evaluated at the end of the study by direct visualization and weighing of the thrombus after euthanasia.

Disclaimer

These protocols and application notes are intended for guidance in a research setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The provided information is based on available scientific literature and standard laboratory practices. Researchers should perform their own optimization and validation for their specific experimental conditions.

Ethical Considerations for Preclinical Animal Research with LB30057: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ethical considerations and practical methodologies for conducting preclinical animal research with LB30057, a potent and selective oral thrombin inhibitor. Adherence to these guidelines is crucial for ensuring animal welfare, generating high-quality, reproducible data, and promoting the responsible development of this promising antithrombotic agent.

Introduction to this compound

This compound is a benzamidrazone-based, selective, and orally bioavailable direct thrombin inhibitor.[1] By directly binding to and inhibiting thrombin, the final key enzyme in the coagulation cascade, this compound effectively prevents the conversion of fibrinogen to fibrin, thereby blocking thrombus formation. Preclinical studies have demonstrated its efficacy in various animal models of both arterial and venous thrombosis.[2]

Signaling Pathway of Thrombin and Inhibition by this compound

Thrombin plays a central role in hemostasis and thrombosis. Its primary function is the proteolytic cleavage of fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. Additionally, thrombin activates platelets and other coagulation factors, further amplifying the thrombotic response. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of thrombin.

Thrombin_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_platelet Platelet Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelet Platelet Thrombin->Platelet PAR1/PAR4 Activation Fibrin Fibrin Fibrinogen->Fibrin Polymerization Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa Thrombus Formation Thrombus Formation Cross-linked Fibrin->Thrombus Formation Activated Platelet Activated Platelet Platelet->Activated Platelet Activated Platelet->Thrombus Formation This compound This compound This compound->Thrombin Inhibition

Caption: Thrombin signaling and inhibition by this compound.

Ethical Framework for Animal Research with this compound

All animal studies involving this compound must be conducted in strict accordance with established ethical guidelines to ensure animal welfare. The core principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.

  • Replacement: Whenever possible, in vitro methods (e.g., chromogenic assays, thromboelastography) should be utilized to assess the anticoagulant activity of this compound before proceeding to in vivo studies.

  • Reduction: The number of animals used should be the minimum necessary to obtain statistically significant and scientifically valid results. Proper experimental design and statistical power analysis are essential to achieve this.

  • Refinement: All procedures should be refined to minimize pain, suffering, and distress to the animals. This includes the use of appropriate anesthesia and analgesia, humane handling techniques, and the establishment of clear humane endpoints.

Institutional Animal Care and Use Committee (IACUC) approval is mandatory before the initiation of any animal experiments.

Experimental Protocols

The following are detailed protocols for common animal models of thrombosis used to evaluate the efficacy of this compound. These protocols incorporate ethical considerations and humane endpoints.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Experimental Workflow:

FeCl3_Workflow Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgical Preparation Surgical Preparation Anesthesia->Surgical Preparation This compound Administration This compound Administration Surgical Preparation->this compound Administration FeCl3 Injury FeCl3 Injury This compound Administration->FeCl3 Injury Blood Flow Monitoring Blood Flow Monitoring FeCl3 Injury->Blood Flow Monitoring Time to Occlusion (TTO) Measurement Time to Occlusion (TTO) Measurement Blood Flow Monitoring->Time to Occlusion (TTO) Measurement Humane Euthanasia Humane Euthanasia Time to Occlusion (TTO) Measurement->Humane Euthanasia

Caption: Workflow for FeCl₃-induced thrombosis model.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Animals should be fasted overnight with free access to water.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

  • Surgical Preparation:

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissues.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • This compound Administration:

    • Administer this compound orally (p.o.) via gavage at desired doses (e.g., 50 mg/kg) 2 hours before injury.[2] A vehicle control group should be included.

  • FeCl₃ Injury:

    • Apply a filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the surface of the carotid artery for 5 minutes.

  • Monitoring and Endpoint:

    • Continuously monitor blood flow until complete occlusion occurs or for a predefined period (e.g., 60 minutes).

    • The primary endpoint is the Time to Occlusion (TTO) .

  • Humane Euthanasia: At the end of the experiment, euthanize the animal via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

Ethical Considerations and Humane Endpoints:

  • Anesthesia and Analgesia: Ensure adequate depth of anesthesia throughout the surgical procedure. Provide post-operative analgesia if the animal is to be recovered (not applicable in this terminal procedure).

  • Surgical Technique: Perform surgery with aseptic technique to minimize the risk of infection.

  • Bleeding: Due to the anticoagulant nature of this compound, there is an increased risk of bleeding. Monitor for any signs of excessive bleeding during and after the surgical procedure. If uncontrolled bleeding occurs, the animal must be euthanized immediately.

  • Humane Endpoints:

    • Respiratory distress.

    • Prolonged recovery from anesthesia (if applicable).

    • Signs of severe pain or distress (e.g., vocalization, abnormal posture).

Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Rats

This model is used to assess the efficacy of antithrombotic agents in a venous thrombosis setting.

Methodology:

  • Animals: Male Wistar rats (200-250g).

  • Anesthesia: Anesthetize the rat as described in the previous protocol.

  • Surgical Preparation:

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

    • Carefully dissect the IVC from the surrounding tissues.

    • Ligate the IVC just below the renal veins with a silk suture.

  • This compound Administration:

    • Administer this compound intravenously (i.v.) via the tail vein at desired doses (e.g., 1 mg/kg) 5 minutes before ligation.[2]

    • For oral administration, administer this compound (e.g., 100 mg/kg) 2 hours before ligation.[2]

  • Thrombus Formation: Allow the thrombus to form for a specified period (e.g., 4 hours).

  • Endpoint Measurement:

    • After the designated time, re-anesthetize the animal and excise the IVC segment containing the thrombus.

    • Isolate and weigh the wet thrombus.

  • Humane Euthanasia: Euthanize the animal as previously described.

Ethical Considerations and Humane Endpoints:

  • Similar to the arterial thrombosis model, with a focus on post-operative pain management if the animal is allowed to recover for a period.

  • Monitor for signs of abdominal distress or discomfort.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Efficacy of Oral this compound in a Rat Arterial Thrombosis Model

Treatment GroupDose (mg/kg, p.o.)nMean Time to Occlusion (TTO) (min ± SEM)% Increase in TTO vs. Vehicle
Vehicle-1015.6 ± 1.3-
This compound501047.2 ± 8.3202.6%

Data adapted from preclinical studies.[2]

Table 2: Efficacy of this compound in a Rat Venous Thrombosis Model

Treatment GroupRouteDose (mg/kg)nMean Thrombus Weight (mg ± SEM)% Inhibition of Thrombus Formation vs. Vehicle
Vehiclei.v.-825.4 ± 2.1-
This compoundi.v.1812.7 ± 1.550.0%
Vehiclep.o.-826.1 ± 1.9-
This compoundp.o.100813.1 ± 2.449.8%

Data adapted from preclinical studies.[2]

Table 3: Efficacy of Oral this compound in a Dog Venous Thrombosis Model

Treatment GroupDose (mg/kg, p.o.)n% Reduction in Thrombus Formation
This compound20-306~50%

Data adapted from preclinical studies.[2]

Conclusion

The preclinical evaluation of this compound in animal models is a critical step in its development as a potential therapeutic agent for thrombotic diseases. By adhering to the ethical principles and detailed protocols outlined in these application notes, researchers can ensure the humane treatment of animals while generating robust and reliable data to support the clinical translation of this promising compound.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant BCG Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of recombinant Mycobacterium bovis Bacillus Calmette-Guérin (BCG) vaccines.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in developing recombinant BCG (rBCG) vaccines?

The main hurdles in rBCG vaccine development can be categorized into three areas:

  • Genetic Instability: The foreign gene (antigen) expressed by rBCG can be lost or rearranged during bacterial replication, particularly when using multicopy plasmids. This leads to a loss of antigen expression and reduced vaccine efficacy.

  • Variability in Immunogenicity: The immune response elicited by an rBCG vaccine can be unpredictable. Factors influencing this include the choice of the parental BCG strain, the nature of the expressed antigen, its cellular location (secreted, membrane-bound, or cytosolic), the genetic elements controlling its expression (promoters, expression vectors), and the host's pre-existing immunity to BCG.

  • Manufacturing and Regulatory Complexity: The production of live attenuated vaccines like rBCG is complex and requires stringent quality control. Shifting from traditional surface-growth methods to more modern bioreactor-based fermentation can improve consistency but necessitates extensive validation and regulatory approval. Furthermore, there is a lack of standardization for parental BCG strains used in developing rBCG candidates.[1][2][3]

2. How can the genetic stability of rBCG strains be improved?

Several strategies can enhance the genetic stability of your rBCG construct:

  • Use of Integrative Vectors: Instead of episomal (plasmid-based) vectors, which can be lost during cell division, use integrative vectors that insert the foreign gene directly into the BCG chromosome. This ensures the gene is stably maintained and passed on to daughter cells.[4]

  • Employ Auxotrophic Complementation: Create a BCG host strain that is deficient in an essential gene (auxotroph). The expression vector then carries a functional copy of this gene along with the antigen gene. The vaccine can then be produced in a minimal medium lacking the essential nutrient, ensuring that only the rBCG that has retained the vector can grow. This provides a strong selective pressure to maintain the entire expression cassette.

  • Codon Optimization: Optimizing the codon usage of the foreign gene to match that of mycobacteria can improve translation efficiency and reduce the metabolic burden on the host, which can sometimes contribute to instability.[5]

3. What factors should be considered when selecting a foreign antigen for expression in rBCG?

The choice of the heterologous antigen is critical for the vaccine's success. Key considerations include:

  • Immunodominance: The antigen should contain epitopes that are strongly recognized by the host's immune system, particularly by T-cells, which are crucial for protection against many pathogens.

  • Antigen Localization: The location of the expressed antigen can significantly impact the type of immune response. Secreted antigens are readily accessible to antigen-presenting cells and can induce strong antibody and CD4+ T-cell responses. Membrane-associated antigens can also be effective in stimulating both humoral and cellular immunity. Cytoplasmic expression may be less effective for some antigens but can be useful for inducing CD8+ T-cell responses.

  • Expression Level: High levels of antigen expression are not always better and can sometimes be toxic to the BCG host, leading to instability. The optimal expression level should be determined empirically. The choice of promoter is a key tool for modulating expression levels.[5][6]

4. How does the choice of BCG parental strain affect rBCG vaccine development?

Different BCG substrains, such as Danish 1331, Pasteur 1173P2, and Tokyo 172-1, have known genetic and phenotypic differences.[7] These variations can influence the immunogenicity and protective efficacy of the resulting rBCG vaccine.[1][8] It is crucial to consider the characteristics of the parental strain, as some may be more immunogenic or have better safety profiles than others.[1][8] Standardization in the selection of the parental BCG substrain is an important but often overlooked aspect of rBCG development.[1]

Troubleshooting Guides

Problem 1: Low or No Expression of the Recombinant Antigen
Possible Cause Troubleshooting Step
Inefficient promoter Test a panel of mycobacterial promoters with varying strengths (e.g., hsp60, Ag85B) to drive antigen expression.
Codon mismatch Synthetically re-design the antigen gene to optimize codon usage for Mycobacterium bovis.
Plasmid instability Subculture the rBCG strain for several generations in the absence of antibiotic selection and assess the percentage of clones that have lost the plasmid. If instability is high, consider moving to an integrative vector system.
Protein toxicity Use a weaker or inducible promoter to reduce the level of antigen expression.
Incorrect vector construction Verify the integrity of the expression cassette by restriction digestion and DNA sequencing.
Degradation of the protein Perform a Western blot on cell lysates and culture supernatants to check for protein degradation products. Consider adding a protease inhibitor during protein extraction.
Problem 2: High Variability in Immunogenicity Data (In Vivo Studies)
Possible Cause Troubleshooting Step
Inconsistent vaccine dosage Ensure accurate determination of viable counts (Colony Forming Units - CFUs) for each vaccine batch prior to immunization. The ATP bioluminescence assay can be a more rapid alternative to traditional CFU counting.[5][9]
Genetic instability of rBCG in vivo Recover rBCG from the spleens of immunized animals at different time points and confirm the presence and expression of the foreign antigen by PCR and Western blot.
Influence of pre-existing immunity If applicable, screen animals for pre-existing immunity to mycobacteria before starting the experiment.
Variability in animal response Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.
Route of administration The route of administration (e.g., subcutaneous, intradermal, intranasal) can significantly impact the immune response. Ensure the chosen route is consistent and appropriate for the target pathogen.[9]

Quantitative Data Summary

Table 1: Comparison of Immune Responses Induced by Different rBCG Constructs

rBCG ConstructAntigenAntigen LocalizationPromoterKey Immune Response Outcome (in mice)Reference
rBCG-ECD003ESAT-6, CFP-10, DnaK epitopesFusion protein-Higher IgG titers at 8 and 12 weeks post-immunization compared to parental BCG.[4]
rBCG::Ag85AAg85AOverexpressed-Stronger antigen-specific IFN-γ responses and higher antibody titers than parental BCG.[10]
rBCG-mIL-18Murine IL-18Secreted-5-fold higher IFN-γ and 25% higher TNF-α production by splenocytes compared to control BCG.[11]
rBCG3030-kDa MSP of M. tb.SecretedNativeSubstantially increased protective efficacy in guinea pigs compared to wild-type BCG.[6]

Experimental Protocols

Construction of a Recombinant BCG Vaccine

This protocol describes the general steps for creating an rBCG strain using an integrative shuttle vector.

Materials:

  • Mycobacterium bovis BCG (parental strain)

  • E. coli (for plasmid propagation)

  • Mycobacterial integrative expression vector (e.g., pMV361)

  • Gene of interest (foreign antigen)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli and electrocompetent M. bovis BCG cells

  • Middlebrook 7H9 broth and 7H10 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Appropriate antibiotic for selection (e.g., kanamycin)

Methodology:

  • Clone the Gene of Interest: Amplify the antigen gene by PCR and clone it into the multiple cloning site of the pMV361 vector downstream of a suitable mycobacterial promoter.

  • Transform E. coli: Transform the recombinant plasmid into competent E. coli for plasmid amplification and verification.

  • Isolate and Verify Plasmid: Isolate the plasmid from E. coli and confirm the correct insertion of the antigen gene by restriction digestion and DNA sequencing.

  • Prepare Electrocompetent BCG: Grow the parental BCG strain to mid-log phase in 7H9 broth. Wash the cells multiple times with ice-cold 10% glycerol to prepare electrocompetent cells.

  • Electroporate BCG: Electroporate the verified recombinant plasmid into the electrocompetent BCG cells.

  • Select Recombinant Clones: Plate the electroporated cells on 7H10 agar containing the appropriate antibiotic. Incubate at 37°C for 3-4 weeks until colonies appear.

  • Confirm Integration and Expression: Pick individual colonies and confirm the integration of the antigen gene into the BCG chromosome by PCR using primers flanking the integration site. Confirm antigen expression by Western blot analysis of cell lysates and/or culture supernatants.

Assessment of Genetic Stability

Methodology:

  • In Vitro Serial Passage: Culture the rBCG strain in antibiotic-free 7H9 broth for at least 10-12 passages.

  • Plating and Analysis: At various passage numbers, plate dilutions of the culture on both antibiotic-containing and antibiotic-free 7H10 agar. The percentage of stability is calculated as (CFU on antibiotic plates / CFU on non-antibiotic plates) x 100.

  • Molecular Confirmation: Randomly pick colonies from the antibiotic-free plates and perform PCR to confirm the presence of the integrated gene. Southern blot analysis can also be performed on genomic DNA extracted from different passages to confirm the integrity and copy number of the integrated gene.

In Vivo Immunogenicity and Protective Efficacy in a Mouse Model

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • rBCG vaccine, parental BCG, and a negative control (e.g., saline)

  • Mycobacterium tuberculosis (virulent challenge strain, e.g., H37Rv)

  • Materials for spleen and lung homogenization

  • Reagents for ELISA (to measure antibody responses) and ELISPOT or intracellular cytokine staining (to measure T-cell responses)

Methodology:

  • Immunization: Immunize groups of mice (n=6-10 per group) subcutaneously or intradermally with a defined dose (e.g., 1 x 10^6 CFU) of the rBCG vaccine, parental BCG, or saline.

  • Assessment of Immune Responses: At various time points post-immunization (e.g., 4, 8, and 12 weeks), sacrifice a subset of mice from each group.

    • Humoral Response: Collect blood and measure antigen-specific IgG, IgG1, and IgG2a/c antibody titers in the serum by ELISA.

    • Cellular Response: Prepare single-cell suspensions from the spleens. Restimulate the splenocytes in vitro with the specific recombinant antigen or a peptide library. Measure the frequency of IFN-γ, TNF-α, and IL-2 producing T-cells by ELISPOT or flow cytometry.

  • Challenge with M. tuberculosis: At a late time point post-immunization (e.g., 12 weeks), challenge the remaining mice with a low-dose aerosol infection of virulent M. tuberculosis.

  • Determine Protective Efficacy: 4-6 weeks post-challenge, sacrifice the mice and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on 7H10 agar to enumerate the bacterial load (CFU). A significant reduction in CFU in the organs of rBCG-vaccinated mice compared to the control groups indicates protective efficacy.

Visualizations

Experimental_Workflow_for_rBCG_Development cluster_construction rBCG Construction cluster_characterization In Vitro Characterization cluster_immunogenicity In Vivo Evaluation (Mouse Model) antigen_selection Antigen Gene Selection cloning Cloning into Vector antigen_selection->cloning vector_choice Vector Selection (Integrative/Episomal) vector_choice->cloning promoter_selection Promoter Selection promoter_selection->cloning transformation Transformation into BCG cloning->transformation selection Selection of rBCG Clones transformation->selection stability_testing Genetic Stability Assessment selection->stability_testing expression_analysis Antigen Expression (Western Blot) selection->expression_analysis immunization Immunization expression_analysis->immunization immune_response Humoral & Cellular Response Analysis immunization->immune_response challenge M. tb. Challenge immunization->challenge protection Protective Efficacy (CFU in Organs) challenge->protection

Caption: Workflow for rBCG vaccine development and evaluation.

Signaling_Pathway_BCG_Immunity cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity BCG rBCG Phagocytosis Phagocytosis BCG->Phagocytosis APC Antigen Presenting Cell (Macrophage/Dendritic Cell) PRR PRR Activation (e.g., TLR2/4) APC->PRR Antigen Presentation Th1 Th1 Cell Differentiation APC->Th1 MHC-II CTL CD8+ T-Cell (CTL) Activation APC->CTL MHC-I Phagocytosis->APC Cytokines_Innate Cytokine Production (IL-12, TNF-α) PRR->Cytokines_Innate Cytokines_Innate->Th1 B_Cell B-Cell Activation Th1->B_Cell IFNg IFN-γ Production Th1->IFNg Cytotoxicity Macrophage Killing CTL->Cytotoxicity Antibodies Antibody Production B_Cell->Antibodies IFNg->Cytotoxicity

Caption: Key immune pathways activated by rBCG vaccination.

References

Technical Support Center: Troubleshooting LB30057 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving LB30057, a potent and selective oral thrombin inhibitor.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered drug sensitivity.[3]

  • Seeding Density: Inconsistent initial cell seeding density can significantly impact the final readout of viability assays. It is crucial to optimize and maintain a consistent seeding density for each cell line.[3]

  • Compound Stability and Storage: Ensure the this compound stock solution is stored correctly, typically at -80°C, and has not expired. Repeated freeze-thaw cycles can degrade the compound.[3]

  • DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[3]

Q2: I am not observing the expected downstream effects of thrombin inhibition after this compound treatment. What should I check?

  • Thrombin Receptor Expression: Confirm that your cell line expresses Protease-Activated Receptors (PARs), the primary receptors for thrombin. The absence or low expression of these receptors will result in a lack of response to thrombin inhibition.

  • Endogenous Thrombin Activity: The experimental model may have low endogenous thrombin activity. Consider adding exogenous thrombin to stimulate the pathway and then assess the inhibitory effect of this compound.

  • Timing of Analysis: The downstream effects of thrombin inhibition may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing changes in your markers of interest.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Inconsistent results in cell viability assays are a common challenge. The following table outlines potential problems and solutions.

ProblemPotential CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and consider not using the outer wells of the plate, which are more prone to evaporation.[4]
IC50 value significantly different from expected data Different cell line or passage number, variation in treatment time, or incorrect compound concentration.Always use the same cell line at a consistent passage number. Verify the concentration of your this compound stock solution and ensure the treatment duration is consistent.[4]
No cytotoxic effect observed Compound inactivity, low concentration, or inappropriate assay choice.Confirm the bioactivity of your this compound with a positive control. Consider increasing the concentration range. Ensure the chosen assay is suitable for the expected mechanism.[4]
High background signal Contaminated reagents, inappropriate assay incubation times, or high spontaneous cell death.Use fresh, sterile reagents. Optimize incubation times and ensure your cells are healthy before starting the experiment.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle, positive control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

Logical Workflow for Troubleshooting MTT Assay Inconsistencies

A Inconsistent MTT Results B Check Cell Health & Passage Number A->B C Verify Seeding Density A->C D Confirm this compound Stock Integrity A->D E Optimize Assay Protocol B->E C->E D->E F Review Data Analysis E->F G Consistent Results F->G

Caption: Troubleshooting workflow for MTT assays.

Western Blot Analysis

Western blotting can be used to assess the effect of this compound on protein expression downstream of thrombin signaling.

ProblemPotential CauseRecommended Solution
Weak or no signal Insufficient protein loading, low antibody concentration, or poor transfer.Increase the amount of protein loaded, optimize the primary antibody concentration, and verify transfer efficiency with a loading control.
High background Insufficient blocking, excessive antibody concentration, or inadequate washing.Increase blocking time or change the blocking agent. Reduce the primary antibody concentration and increase the number and duration of wash steps.[5]
Non-specific bands Antibody cross-reactivity or protein degradation.Use a more specific primary antibody and ensure proper sample preparation with protease inhibitors.[5]

Experimental Protocol: Western Blot

  • Sample Preparation: Lyse cells treated with this compound and controls. Determine protein concentration.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway: Thrombin and PAR Activation

cluster_0 Thrombin Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates This compound This compound This compound->Thrombin Inhibits G_protein G-protein Signaling PAR1->G_protein Downstream Downstream Effects (e.g., Proliferation, Migration) G_protein->Downstream A Cell Treatment with this compound B Cell Harvesting & Fixation A->B C DNA Staining (e.g., PI) B->C D Flow Cytometer Acquisition C->D E Data Analysis (Cell Cycle) D->E F Results E->F

References

Technical Support Center: Optimizing Expression Vectors for rBCG Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Mycobacterium bovis Bacillus Calmette-Guérin (rBCG). Our goal is to help you overcome common challenges related to expression vector stability and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the development and analysis of rBCG strains.

Vector Stability & Plasmid Loss

  • Q1: My rBCG culture is losing the expression plasmid over time. What are the common causes and how can I prevent this?

    A: Plasmid loss, or segregational instability, is a common issue, especially with multi-copy replicative (episomal) plasmids.[1][2] This occurs when daughter cells do not receive a copy of the plasmid during cell division.

    Common Causes:

    • Metabolic Burden: High-level expression of a foreign protein can impose a significant metabolic load on the BCG host, giving plasmid-free cells a growth advantage.[3]

    • Lack of Selective Pressure: In the absence of continuous antibiotic selection, cells that have lost the plasmid can quickly outcompete plasmid-containing cells.

    • Plasmid Multimers: The formation of plasmid multimers can interfere with proper segregation into daughter cells.

    • Inappropriate Vector Type: Replicative vectors are inherently more prone to loss than integrative vectors, which insert a single copy of the gene into the BCG chromosome and are more stable.[4]

    Troubleshooting & Solutions:

    • Switch to an Integrative Vector: For long-term, stable expression, an integrative vector is the preferred choice as it is more stable both in vitro and in vivo.[4]

    • Maintain Consistent Selective Pressure: Always include the appropriate antibiotic in your culture medium to select for plasmid-containing cells. Be aware that some antibiotics like ampicillin can be degraded by enzymes secreted into the medium, so using a more stable alternative like carbenicillin may be beneficial.[5][6]

    • Optimize Expression Levels: Use a weaker or inducible promoter to reduce the metabolic burden on the host cells. High levels of protein expression are not always better and can be toxic.[4]

    • Use an Auxotrophic Complementation System: Employing a BCG host strain with a specific gene deletion (e.g., ΔleuCD) and a plasmid that complements this deletion provides a robust method for ensuring plasmid retention without antibiotics.[7]

  • Q2: How can I visually or experimentally detect instability in my rBCG cultures?

    A: Detecting instability early is crucial. Visually, you may not see obvious signs. However, inconsistent results in protein expression assays or a gradual decrease in antibiotic resistance are strong indicators. A "naïve" test for plasmid loss involves plating equal numbers of bacteria on antibiotic-containing (selective) and antibiotic-free (non-selective) plates.[8] A significant drop in colony-forming units (CFUs) on the selective plate compared to the non-selective plate indicates plasmid loss.[8] For more quantitative analysis, you can perform a plasmid stability assay (see Experimental Protocols Section).

Protein Expression Issues

  • Q3: I have successfully transformed my rBCG, but I'm detecting little to no expression of my protein of interest. What should I check?

    A: This is a multifaceted problem that requires a systematic troubleshooting approach.

    Potential Causes & Troubleshooting Steps:

    • Plasmid Integrity: First, confirm that the plasmid was not altered during or after transformation. Genetic rearrangements, insertions, or deletions, especially in strong promoter regions like hsp60, can occur and disrupt gene expression.[4] Isolate the plasmid from your rBCG culture and verify its integrity through restriction digest and sequencing.

    • Promoter Strength and Type: The promoter driving your gene is a critical factor.

      • Weak Promoter: The promoter may be too weak for detectable expression. Consider using a stronger promoter from a characterized library.[9][10]

      • Promoter Instability: The strong hsp60 promoter is known to be unstable and can lead to deletions.[4] Using a weaker promoter, such as the alpha-antigen promoter, can prevent these rearrangements.[7]

    • Codon Usage: The codon usage of your gene of interest may not be optimal for Mycobacterium. This can lead to truncated or non-functional proteins.[6] Re-synthesizing the gene with codons optimized for BCG can dramatically improve expression.

    • Protein Solubility: The expressed protein may be insoluble and forming inclusion bodies, which would not be detected in the soluble fraction of a cell lysate.[6] Check the insoluble pellet of your lysate by Western blot. To improve solubility, try lowering the culture temperature during induction (if applicable) or using a different expression vector with a solubility-enhancing tag.[6]

    • Protein Degradation: Your protein might be rapidly degraded by host cell proteases. Adding protease inhibitors to your lysis buffer during sample preparation can help mitigate this.

    • Verification of Transformation: Ensure your colonies are true transformants and not satellite colonies or contaminants. Re-streak colonies on fresh selective plates.

  • Q4: My protein is being expressed, but the yield is very low. How can I increase it?

    A: Low yield can often be improved by optimizing several factors in your expression system.

    Strategies for Increasing Yield:

    • Codon Optimization: As mentioned above, this is one of the most effective ways to boost protein expression levels in a heterologous host.

    • Promoter Selection: If you are using a weak promoter, switching to a stronger, stable promoter can increase transcription and subsequent protein yield. Refer to the promoter strength comparison table below.

    • Vector Copy Number: Using a replicative (episomal) plasmid will increase the gene dosage as they exist in multiple copies per cell (typically 3-10), which can lead to higher protein levels compared to single-copy integrative vectors.[1][2] However, be mindful of the trade-off with plasmid stability.

    • Secretion Signals: Fusing a secretion signal, such as the one from the Ag85A antigen, can sometimes enhance the levels of cell-associated protein product.[4]

    • Optimize Culture Conditions: Ensure optimal growth conditions for your rBCG strain, including appropriate media, temperature, and aeration.

Data Presentation

Table 1: Relative Strength of Various Promoters in M. bovis BCG

This table summarizes the relative expression levels driven by different mycobacterial promoters, as determined by GFP reporter assays. This can guide your selection of a promoter to achieve the desired level of antigen expression.

PromoterOriginRelative Strength in BCGKey Characteristics & Notes
Phsp60 M. bovis BCGStrongHeat-inducible, but often constitutively active at high levels in BCG. Prone to instability and deletions, especially with toxic proteins.[4]
PBlaF* M. fortuitumStrongA mutated beta-lactamase promoter, shown to be stronger than Phsp60 in BCG.[11]
PL5 (mutants) Mycobacteriophage L5Variable (Low to High)A library of mutants has been created, allowing for a range of expression levels from low to very high.[9][10]
PAN M. paratuberculosisWeakConsidered the weakest among this tested set in BCG.[11]
Palpha-antigen Mycobacterium spp.ModerateGenerally considered a weaker promoter than Phsp60, but this can be advantageous for preventing genetic rearrangements and ensuring stable expression.[7]

Experimental Protocols

Here are detailed methodologies for key experiments related to the optimization and analysis of rBCG expression vectors.

Protocol 1: Preparation of Electrocompetent M. bovis BCG Cells

This protocol is adapted for preparing BCG cells for transformation by electroporation.[12][13]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween-80

  • 2M Glycine (sterile)

  • 10% Glycerol (sterile, ice-cold)

  • Centrifuge and sterile centrifuge tubes

  • Spectrophotometer

Procedure:

  • Inoculate 100 mL of 7H9 broth with a starter culture of M. bovis BCG.

  • Incubate at 37°C with shaking (approx. 90 rpm).

  • Monitor the culture's optical density at 600 nm (OD600).

  • When the OD600 reaches 0.4-0.5, add 0.1 volumes of 2M glycine to the culture.

  • Continue to incubate for another 16-24 hours at 37°C with shaking.

  • Harvest the cells by centrifugation at 3000 x g for 10 minutes at room temperature.

  • Discard the supernatant and wash the cell pellet three times with decreasing volumes of ice-cold, sterile 10% glycerol (e.g., 20 mL, then 10 mL, then 5 mL). Each wash consists of resuspending the pellet and centrifuging as in step 6.

  • After the final wash, resuspend the pellet in 500 µL of 10% glycerol.

  • Aliquot 200 µL of the competent cell suspension into sterile microcentrifuge tubes.

  • Store immediately at -80°C until use.

Protocol 2: Electroporation of M. bovis BCG

This protocol provides general parameters for introducing plasmid DNA into competent BCG cells.[14][15][16]

Materials:

  • Electrocompetent BCG cells (from Protocol 1)

  • Plasmid DNA (1 µg)

  • Electroporator and 2 mm gap electroporation cuvettes (ice-cold)

  • Pre-warmed liquid culture medium (e.g., 7H9 broth)

  • Selective agar plates (e.g., 7H10 with appropriate antibiotic)

Procedure:

  • Thaw an aliquot of electrocompetent BCG cells on ice.

  • Add 1 µg of plasmid DNA to 200 µL of the cell suspension. Mix gently.

  • Transfer the DNA-cell mixture to a pre-chilled 2 mm gap electroporation cuvette. Ensure there are no air bubbles.

  • Wipe the outside of the cuvette and place it in the electroporator chamber.

  • Apply a single electrical pulse. Typical settings for an ECM 630 electroporator are:

    • Voltage: 1250 V

    • Capacitance: 25 µF

    • Resistance: 1000 Ω

    • (These settings result in a field strength of 6.25 kV/cm. Optimal settings may vary by instrument and BCG strain and should be optimized.)

  • Immediately after the pulse, add 1 mL of pre-warmed, non-selective 7H9 broth to the cuvette to recover the cells.

  • Transfer the cell suspension to a sterile tube and incubate overnight at 37°C to allow for the expression of the resistance marker.

  • Plate serial dilutions of the recovered culture onto selective 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies appear.

Protocol 3: In Vitro Assessment of rBCG Plasmid Stability

This protocol determines the rate of plasmid loss in a culture grown without antibiotic selection.[8][17]

Materials:

  • rBCG strain grown in selective liquid medium

  • Non-selective liquid medium (7H9 broth without antibiotic)

  • Non-selective agar plates (7H10)

  • Selective agar plates (7H10 with the appropriate antibiotic)

  • Sterile tubes and dilution buffers (e.g., PBS with Tween-80)

Procedure:

  • Inoculate a starter culture of the rBCG strain in 7H9 broth containing the appropriate antibiotic. Grow to mid-log phase (OD600 ≈ 0.5-1.0). This is Generation 0.

  • Wash the cells twice in non-selective medium to remove any residual antibiotic.

  • Dilute the washed culture 1:1000 into fresh, non-selective 7H9 broth.

  • Incubate at 37°C with shaking. This begins the growth without selective pressure.

  • Every 24 hours (approximating a set number of generations, which should be calculated based on the doubling time of your BCG strain), dilute the culture into fresh non-selective medium to maintain it in exponential growth.

  • At each passage (e.g., after approximately 20, 40, 60, and 80 generations), take an aliquot of the culture.

  • Prepare serial dilutions and plate onto both non-selective and selective agar plates.

  • Incubate all plates at 37°C for 3-4 weeks.

  • Count the colonies on both types of plates for each time point.

  • Calculate Plasmid Stability: The percentage of plasmid-containing cells at each generation is calculated as: (CFU on selective plate / CFU on non-selective plate) x 100

  • Plot the percentage of plasmid-containing cells against the number of generations to visualize the stability of the expression vector.

Protocol 4: Quantification of Heterologous Protein Expression by Western Blot

This protocol outlines the general steps for detecting your protein of interest in rBCG lysates.[18][19][20][21][22]

Materials:

  • rBCG cell pellet

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Bead beater or sonicator

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer apparatus, PVDF or nitrocellulose membrane, and transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to your protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or film)

Procedure:

  • Lysate Preparation:

    • Harvest rBCG cells from a liquid culture by centrifugation.

    • Resuspend the pellet in ice-cold lysis buffer.

    • Physically lyse the cells, as BCG's cell wall is tough. This is typically done using a bead beater with zirconia/silica beads or a powerful sonicator. Perform lysis in short bursts on ice to prevent overheating.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (soluble protein fraction). The pellet can be saved to check for inclusion bodies.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples and a protein molecular weight marker onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a CCD imager or X-ray film. The intensity of the band corresponding to your protein can be quantified using densitometry software.

Protocol 5: Quantification of Heterologous Protein Expression by ELISA

A sandwich ELISA is a highly sensitive method for quantifying the amount of a specific antigen in a sample.[7][23][24][25][26]

Materials:

  • rBCG lysate (prepared as in Western Blot protocol)

  • High-binding 96-well ELISA plate

  • Capture antibody (specific to the antigen)

  • Detection antibody (specific to the antigen, conjugated to an enzyme like HRP, or biotinylated)

  • Recombinant protein standard of known concentration

  • Coating Buffer (e.g., PBS or carbonate-bicarbonate buffer)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat Plate: Dilute the capture antibody in coating buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Wash: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Block: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature to block non-specific binding sites.

  • Wash: Repeat the wash step.

  • Add Samples and Standards:

    • Prepare serial dilutions of the recombinant protein standard in blocking buffer to create a standard curve.

    • Dilute your rBCG lysates to fall within the range of the standard curve.

    • Add 100 µL of your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • (If using a biotinylated detection antibody): Add streptavidin-HRP conjugate and incubate for 30 minutes. Then repeat the wash step.

  • Add Substrate: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance of each well at 450 nm using a plate reader.

  • Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to interpolate the concentration of your protein in the rBCG lysate samples.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and concepts in optimizing rBCG expression vectors.

TroubleshootingWorkflow start Start: Low or No Protein Expression check_transformants 1. Verify True Transformants (Re-streak on selective media) start->check_transformants check_plasmid 2. Check Plasmid Integrity (Isolate plasmid, perform restriction digest & sequencing) check_transformants->check_plasmid plasmid_ok Plasmid Intact? check_plasmid->plasmid_ok reclone Solution: Re-clone or re-transform plasmid_ok->reclone No check_expression 3. Analyze Protein Expression (Western Blot of soluble & insoluble fractions) plasmid_ok->check_expression Yes reclone->start expression_detected Protein Detected? check_expression->expression_detected optimize_promoter 4a. No Protein Detected: Troubleshoot Transcription/Translation expression_detected->optimize_promoter No optimize_solubility 4b. Protein in Insoluble Fraction: Optimize for Solubility expression_detected->optimize_solubility Yes (Insoluble) promoter_issue Issue: - Promoter too weak - Promoter instability (e.g., hsp60) - Suboptimal codon usage optimize_promoter->promoter_issue solubility_issue Issue: - Protein misfolding - Formation of inclusion bodies optimize_solubility->solubility_issue solution_promoter Solution: - Use stronger/stable promoter - Codon optimize the gene promoter_issue->solution_promoter solution_solubility Solution: - Lower expression temperature - Use solubility-enhancing tags - Change expression vector solubility_issue->solution_solubility end Success: Optimized Expression solution_promoter->end solution_solubility->end

Caption: Troubleshooting workflow for low or no protein expression in rBCG.

VectorSelection cluster_goal Desired Outcome cluster_components Key Vector Components goal Stable & Optimized rBCG Expression VectorType Vector Backbone Episomal (Replicative) - Higher copy number - Prone to instability Integrative - Single copy - High stability VectorType->goal determines stability & copy number Promoter Promoter Selection Strong (e.g., P_hsp60) - High expression - Risk of toxicity/instability Moderate/Weak/Inducible - Lower metabolic burden - Higher stability Promoter->goal controls expression level Gene Gene of Interest Native Sequence - May have poor expression Codon Optimized - Matches BCG tRNA pool - Boosts translation efficiency Gene->goal impacts translation efficiency Selection Selection/Stability System Antibiotic Resistance - Requires constant selection - Risk of plasmid loss Auxotrophic Complementation - Antibiotic-free - Ensures plasmid retention Selection->goal maintains plasmid presence

Caption: Logical relationships for selecting stable rBCG expression vector components.

References

Technical Support Center: Enhancing the Immunogenicity of Recombinant BCG Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the immunogenicity of recombinant BCG (rBCG) vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My recombinant BCG strain shows low expression of the foreign antigen. What are the potential causes and solutions?

A1: Low antigen expression is a common hurdle. Here are several factors to investigate and potential troubleshooting steps:

  • Codon Usage: The codon usage of the inserted gene may not be optimal for Mycobacterium bovis BCG.

    • Solution: Codon-optimize your gene of interest for mycobacteria. This has been shown to increase expression levels significantly, in some cases up to 40-fold, leading to enhanced virus-specific immune responses.[1]

  • Promoter Strength: The promoter driving the expression of your antigen might be too weak.

    • Solution: Experiment with different mycobacterial promoters. Strong promoters like the hsp60 promoter are commonly used. However, the optimal promoter strength can be antigen-dependent, as excessively high expression of some antigens might be detrimental.[2]

  • Vector System: The choice of expression vector (integrative vs. replicative) plays a crucial role.

    • Solution:

      • Replicative plasmids (e.g., based on the pAL5000 replicon) offer multiple copies per cell, potentially leading to higher antigen expression. However, they can be unstable without antibiotic selection.

      • Integrative plasmids insert a single copy of the gene into the BCG chromosome, offering greater stability over generations, which is crucial for long-term immunity.

  • Antigen Localization: The location of the expressed antigen (secreted, cell-wall associated, or cytoplasmic) can impact its immunogenicity.

    • Solution: Consider fusing your antigen with a signal sequence (e.g., from Ag85B) to promote secretion. Secreted antigens can be more readily accessed by the host's immune system.

Q2: I am not observing a significant increase in the Th1 immune response (e.g., IFN-γ production) with my rBCG vaccine compared to the parental BCG strain. How can I enhance the Th1-polarizing capacity?

A2: A weak Th1 response is a key challenge. Below are strategies to boost Th1-mediated immunity:

  • Co-expression of Th1-polarizing Cytokines: A powerful strategy is to engineer the rBCG to secrete mammalian cytokines that drive Th1 differentiation.

    • Solution: Co-express cytokines such as Interleukin-12 (IL-12), Interleukin-18 (IL-18), or Interferon-gamma (IFN-γ) along with your antigen. For example, an rBCG strain expressing a fusion protein of Ag85B, ESAT-6, and IFN-γ induced a significantly stronger cellular immune response compared to rBCG expressing the antigens alone.[3]

  • Antigen Selection: The choice of antigen is critical.

    • Solution: Utilize well-established immunodominant Th1 antigens from M. tuberculosis, such as Ag85B and ESAT-6. Creating fusion proteins of multiple antigens can also broaden the immune response.

  • Adjuvant Co-expression: Incorporate a molecular adjuvant into your rBCG construct.

    • Solution: Express bacterial-derived adjuvants. For instance, rBCG expressing the LTAK63 adjuvant has been shown to increase both early and long-term immune responses against mycobacteria.

Q3: The immunogenicity of my rBCG vaccine wanes over time in animal models. How can I improve long-term memory responses?

A3: Establishing long-lasting immunological memory is the ultimate goal of vaccination. Consider these approaches:

  • Co-expression of Memory-Promoting Cytokines: Certain cytokines are known to support the development and maintenance of memory T cells.

    • Solution: Engineer your rBCG to express cytokines like IL-15, which is crucial for the survival and proliferation of memory CD8+ T cells. An rBCG expressing an Ag85B-IL-15 fusion protein has been shown to generate a greater induction of memory CD8+ T cells.[4]

  • Prime-Boost Strategies: Combining rBCG with a different vaccine modality can enhance and prolong the immune response.

    • Solution: Use rBCG as a "prime" vaccination, followed by a "boost" with a subunit protein vaccine or a viral vector expressing the same antigen. A BCG prime followed by a protein booster has demonstrated superior immunogenicity compared to the rBCG or protein vaccine alone.[5]

  • Use of Integrative Vectors: As mentioned in Q1, vector stability is key for sustained antigen expression and, consequently, long-term immunity.

    • Solution: Employ integrative vectors to ensure the stable, long-term expression of the foreign antigen in the BCG host.

Quantitative Data on rBCG Immunogenicity

The following tables summarize quantitative data from studies comparing the immunogenicity of different rBCG constructs.

Table 1: Cytokine Production in Splenocytes from Mice Immunized with Different rBCG Constructs

Vaccine ConstructStimulationIFN-γ (pg/mL)IL-2 (pg/mL)TNF-α (pg/mL)Reference
Parental BCG PPD~1500~200~400[5]
rBCG-EPCP009 PPD~2500~400~600[5]
BCG prime + EPCP009 boost PPD~4000 ~600 ~800 [5]
Parental BCG Ag85BLowLowLow
rBCG::Ag85A Ag85AHigh--
rBCG::Ag85B Ag85BHigh--
rBCG::AB (Ag85A & Ag85B) Ag85A/Ag85BHighest --
Parental BCG PPD~1000--[3]
rBCG-AE (Ag85B-ESAT-6) PPD~2000--[3]
rBCG-AEI (Ag85B-ESAT-6-IFN-γ) PPD~2500 --[3]

Data are approximated from graphical representations in the cited literature for comparative purposes.

Table 2: Antigen-Specific Antibody Responses in Mice

Vaccine ConstructAntigen for ELISAIgG Titer (Arbitrary Units)Reference
Parental BCG Ag85BLow[3]
rBCG-A (Ag85B) Ag85BHigh[3]
rBCG-AE (Ag85B-ESAT-6) Ag85BHigh[3]
rBCG-AEI (Ag85B-ESAT-6-IFN-γ) Ag85BHighest [3]
Parental BCG ESAT-6Negative[3]
rBCG-AE (Ag85B-ESAT-6) ESAT-6High[3]
rBCG-AEI (Ag85B-ESAT-6-IFN-γ) ESAT-6Significantly Higher [3]

Experimental Protocols & Methodologies

Detailed methodologies for key experiments are provided below. These are template protocols and may require optimization for your specific experimental setup.

IFN-γ ELISpot Assay for Quantifying Antigen-Specific T Cells

This protocol is for measuring the frequency of IFN-γ secreting cells from the spleens of immunized mice.

Materials:

  • 96-well PVDF membrane plates

  • Sterile PBS

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • AEC substrate solution

  • Complete RPMI medium with 10% FBS

  • Antigen for stimulation (e.g., PPD, recombinant Ag85B)

  • Single-cell suspension of splenocytes

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol for 1 minute.

    • Wash plates 5 times with sterile PBS.

    • Coat wells with anti-mouse IFN-γ capture antibody diluted in PBS. Incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash plates with sterile PBS to remove unbound capture antibody.

    • Block plates with complete RPMI medium for at least 1 hour at 37°C.

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Add 2.5 x 10^5 splenocytes per well.

    • Add the stimulating antigen (e.g., PPD at 10 µg/mL or specific antigen at 2 µ g/well ) to the respective wells. Include a negative control (medium only) and a positive control (e.g., Concanavalin A).

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash plates to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash plates.

    • Add Streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash plates extensively.

    • Add AEC substrate solution and incubate until distinct spots emerge.

    • Stop the reaction by washing with deionized water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the simultaneous identification of the phenotype and cytokine production of individual T cells.

Materials:

  • Single-cell suspension of splenocytes

  • Complete RPMI medium

  • Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for positive control), or specific antigens.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Adjust splenocytes to a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.

    • Add stimulants to the cells. For antigen-specific stimulation, incubate for approximately 2 hours before adding the protein transport inhibitor.

    • Add Brefeldin A (e.g., at 1 µg/mL) and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Harvest cells and wash with PBS.

    • Stain for surface markers with a cocktail of fluorescently-conjugated antibodies for 20-30 minutes on ice, protected from light.

    • Wash cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Resuspend cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash cells and then resuspend in a permeabilization buffer.

  • Intracellular Staining:

    • Add the cocktail of fluorescently-conjugated anti-cytokine antibodies to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Acquisition and Analysis:

    • Wash cells with permeabilization buffer, then resuspend in FACS buffer.

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on specific T cell populations (e.g., CD4+ or CD8+) to determine the percentage of cells producing each cytokine.[6][7][8]

ELISA for Antigen-Specific Antibody Titer

This protocol is for determining the relative titer of antigen-specific antibodies in the serum of immunized animals.

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Recombinant antigen

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized and control animals

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the recombinant antigen in coating buffer (e.g., 1-5 µg/mL).

    • Add 100 µL per well and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate.

    • Prepare serial dilutions of the serum samples in blocking buffer.

    • Add 100 µL of diluted serum to each well and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate extensively.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.

    • Add 50 µL of stop solution to each well.

  • Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value (e.g., twice the absorbance of the negative control).

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in rBCG vaccine development.

rBCG_Immunogenicity_Strategy cluster_rBCG Recombinant BCG (rBCG) cluster_Host_Cell Antigen Presenting Cell (APC) cluster_T_Cell_Response T-Cell Activation & Differentiation rBCG rBCG expressing foreign antigen APC APC (e.g., Dendritic Cell) rBCG->APC Uptake & Antigen Processing Th1 Th1 Cell APC->Th1 MHC-II Presentation CTL Cytotoxic T-Lymphocyte (CD8+ T-Cell) APC->CTL Cross-presentation (MHC-I) Th1->Th1 Th1->CTL Help (e.g., IL-2) Tmem Memory T-Cells Th1->Tmem CTL->Tmem

Caption: General signaling pathway for rBCG-induced T-cell immunity.

Experimental_Workflow cluster_Assays Immunogenicity Assays A Construct rBCG (Antigen +/- Cytokine) B Animal Immunization (e.g., BALB/c mice) A->B C Isolate Splenocytes & Serum (e.g., 6 weeks post-immunization) B->C D ELISpot (IFN-γ production) C->D E Flow Cytometry (ICS) (Polyfunctional T-cells) C->E F ELISA (Antibody Titer) C->F G Data Analysis & Comparison to Controls D->G E->G F->G

Caption: Experimental workflow for assessing rBCG immunogenicity.

Troubleshooting_Logic Start Low Immunogenicity Observed CheckExpression Verify Antigen Expression (Western Blot) Start->CheckExpression LowExpression Is Expression Low? CheckExpression->LowExpression CodonOptimize Codon Optimize Gene LowExpression->CodonOptimize Yes ChangePromoter Use Stronger Promoter LowExpression->ChangePromoter Yes GoodExpression Expression is Adequate LowExpression->GoodExpression No EnhanceTh1 Enhance Th1 Response GoodExpression->EnhanceTh1 AddCytokine Co-express Th1 Cytokine (e.g., IL-12, IL-15) EnhanceTh1->AddCytokine AddAdjuvant Incorporate Adjuvant EnhanceTh1->AddAdjuvant

Caption: Logical troubleshooting flow for low rBCG immunogenicity.

References

Technical Support Center: Addressing Potential Safety Concerns of Live Attenuated Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with live attenuated vaccines (LAVs). It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential safety concerns encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns associated with live attenuated vaccines?

The primary safety concerns for live attenuated vaccines include:

  • Reversion to Virulence: The potential for the attenuated pathogen to genetically revert to a more virulent form, capable of causing disease.[1][2][3] This is a critical consideration, especially for RNA viruses which have higher mutation rates.[4]

  • Residual Virulence: The vaccine strain may not be sufficiently attenuated and could cause disease, particularly in immunocompromised individuals.[5][6]

  • Contamination with Adventitious Agents: Unintended introduction of other microorganisms, such as bacteria, fungi, mycoplasma, or other viruses, during the manufacturing process.[7][8][9]

  • Neurovirulence: For certain viruses, there is a risk that the vaccine strain could invade and damage the nervous system.[10][11][12][13]

  • Shedding and Transmission: A vaccinated individual may shed the vaccine virus, potentially transmitting it to unvaccinated and susceptible contacts.[14]

  • Allergenic Reactions: Components of the vaccine, including residual host cell proteins or materials from the manufacturing process, could induce allergic reactions.

2. How can the genetic stability of a live attenuated vaccine be assessed?

Ensuring the genetic stability of a LAV is crucial to prevent reversion to virulence.[15][16] Key methods include:

  • Serial Passage in vitro and in vivo: The vaccine virus is passaged multiple times in cell culture or in a relevant animal model to assess if genetic changes occur over time.[4]

  • Next-Generation Sequencing (NGS): This powerful technique allows for deep sequencing of the entire viral genome to identify any mutations that arise during production or passaging.[4][17]

  • Phenotypic Assays: Evaluating phenotypic markers of attenuation, such as temperature sensitivity (ts) and cold-adaptation (ca) for influenza vaccines, can indicate genetic stability.[15]

  • Mutant Analysis by PCR and Restriction Enzyme Cleavage (MAPREC): This is a sensitive in vitro method used to quantify specific mutations known to be associated with reversion to virulence, particularly for poliovirus vaccines.[4][18]

3. What are the regulatory requirements for neurovirulence testing of live attenuated vaccines?

Neurovirulence testing is a critical safety assessment for LAVs derived from neurotropic parent viruses.[10][11][19]

  • When is it required? Testing is typically required when the wild-type virus is known to be neurovirulent, if the vaccine is produced in cells of neural origin, or if a chimeric vaccine contains components from a neurovirulent virus.[11]

  • Gold Standard: The monkey neurovirulence test (MNVT) has historically been the gold standard, particularly for poliovirus and yellow fever vaccines.[10][11][12][19]

  • Alternative Models: Due to ethical and logistical concerns with the MNVT, alternative models are being developed and used. These include transgenic mice expressing human viral receptors (e.g., for poliovirus) and other rodent models.[10][11][19] For some vaccines, like live attenuated influenza vaccines, the European Medicines Agency recommends mouse models instead of the MNVT.[10]

Troubleshooting Guides

Issue 1: Unexpected Cytopathic Effect (CPE) or Cell Death in Control Cell Cultures
Possible Cause Troubleshooting Steps
Contamination (Bacterial, Fungal, Mycoplasma) 1. Microscopic Examination: Immediately examine the culture under a microscope for signs of contamination. Bacteria will appear as small, motile particles, while fungi may show filamentous hyphae.[20][21] Mycoplasma contamination may appear as tiny black dots.[21] 2. Culture Plating: Plate a sample of the culture medium on appropriate agar plates (e.g., blood agar for bacteria, Sabouraud agar for fungi) and incubate to confirm the presence and identify the contaminant.[20] 3. Mycoplasma Testing: Use a mycoplasma-specific PCR kit or a fluorescent staining method (e.g., Hoechst 33258) for detection, as mycoplasma is not visible with a standard light microscope.[20] 4. Action: Discard all contaminated cultures and reagents. Thoroughly disinfect the incubator, biosafety cabinet, and all work surfaces.[21] Review and reinforce aseptic techniques with all laboratory personnel.[21][22]
Reagent or Media Issues 1. Check Reagents: Test each component of the cell culture medium (e.g., serum, supplements) individually on a fresh batch of cells to identify the problematic reagent.[21] 2. Use a New Batch: If a specific reagent is suspect, discard it and open a new, certified lot. 3. Water Quality: Ensure the water used for media preparation is of high purity and free from endotoxins.[23]
Incubator Malfunction 1. Verify Parameters: Check the incubator's temperature, CO2 levels, and humidity to ensure they are within the required range for the cell line. 2. Clean and Disinfect: Regularly clean and disinfect the incubator, including the water pan, to prevent microbial growth.[21]
Issue 2: Inconsistent or Low Viral Titer in Vaccine Batches
Possible Cause Troubleshooting Steps
Suboptimal Cell Culture Conditions 1. Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and at the optimal confluency at the time of infection. 2. Passage Number: Use cells within a validated passage number range, as high passage numbers can lead to decreased viral susceptibility.[24] 3. Media Composition: Verify that the media formulation is correct and has not expired.
Inaccurate Titer Assay 1. Assay Validation: Ensure the viral titration assay (e.g., plaque assay, TCID50) has been properly validated for accuracy, precision, and linearity.[24][25] 2. Reagent Quality: Check the quality and expiration dates of all assay reagents, including the overlay medium and staining solutions. 3. Pipetting Technique: Review and standardize pipetting techniques to minimize variability.
Virus Stock Degradation 1. Storage Conditions: Confirm that the master and working virus stocks have been stored at the correct temperature (typically -80°C or in liquid nitrogen) without repeated freeze-thaw cycles. 2. Titer of Stock: Re-titer the virus stock to ensure its potency has not diminished over time.
Issue 3: Reversion to a More Virulent Phenotype in an Animal Model
Possible Cause Troubleshooting Steps
Genetic Instability of Vaccine Strain 1. Sequence Analysis: Isolate the virus from the affected animals and perform full-genome sequencing to identify any mutations compared to the original vaccine strain.[15] 2. Re-evaluate Attenuation Method: If specific mutations are identified that correlate with increased virulence, the method of attenuation may need to be re-evaluated to create a more stable vaccine candidate.[26] This could involve introducing additional attenuating mutations or engineering specific gene deletions.[26]
Animal Model Variability 1. Animal Health Status: Ensure that the animals used in the study are healthy and free from any underlying infections that could affect their response to the vaccine. 2. Standardize Procedures: Review and standardize all experimental procedures, including the route of administration, dosage, and housing conditions.
Dose-Related Effects 1. Dose-Response Study: Conduct a dose-response study to determine if the observed virulence is dependent on the administered dose. It's possible the dose used was too high for the specific animal model.[27]

Quantitative Data Summary

Table 1: Comparison of Neurovirulence Testing Methods

Test MethodAnimal ModelKey Parameters MeasuredAdvantagesDisadvantages
Monkey Neurovirulence Test (MNVT)Non-human primates (e.g., Macaca mulatta)Clinical signs of neurological disease, histopathological lesions in the central nervous system.[10][11]Gold standard for some vaccines, high biological relevance for primates.[11]Ethical concerns, high cost, limited translatability for some viruses, high variability.[10][12]
Transgenic Mouse Model (e.g., for Poliovirus)Mice expressing the human poliovirus receptorParalysis, histopathological lesions.[10][19]Accepted alternative to MNVT for poliovirus, reduces primate use.[10]Requires specific transgenic lines, may not be applicable to all viruses.
Neonatal Rat Model (for Mumps)Neonatal ratsHydrocephalus, viral replication in the brain.[13]Discriminates between different mumps virus strains.[13]Not yet validated for other viruses.[13]

Table 2: Common Methods for Adventitious Agent Testing

Testing CategoryMethodTarget Agents
General Virus Detection In vitro assays using various indicator cell lines (e.g., Vero, MRC-5, CHO)Broad range of human and animal viruses.[8][28]
In vivo assays in suckling and adult mice, embryonated eggs.[8]Viruses that do not grow in cell culture.
Transmission Electron Microscopy (TEM)Visual identification of viral particles.[7]
Specific Pathogen Detection Polymerase Chain Reaction (PCR) / qPCRKnown viral, bacterial, and mycoplasma DNA/RNA sequences.[17][20]
Next-Generation Sequencing (NGS)Broad-spectrum detection of known and unknown viral and microbial nucleic acids.[17]

Experimental Protocols

Protocol 1: Plaque Assay for Viral Titer Determination

This protocol is a standard method for quantifying the concentration of infectious virus particles.[24][29]

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well plates.

  • Virus sample (vaccine batch).

  • Cell culture medium (e.g., DMEM).

  • Serum-free medium for dilutions.

  • Overlay medium (e.g., containing 1% carboxymethylcellulose or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

  • Phosphate-buffered saline (PBS).

Methodology:

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus sample in serum-free medium.

  • Infection: Remove the growth medium from the 6-well plates and inoculate each well with 0.2 mL of a virus dilution. Gently rock the plates to ensure even distribution.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: After incubation, remove the inoculum and add 2 mL of overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).

  • Fixation: Once plaques are visible, remove the overlay medium and add 1 mL of fixative solution to each well. Incubate for at least 30 minutes at room temperature.

  • Staining: Discard the fixative, wash the plates with water, and add 1 mL of crystal violet staining solution to each well. Incubate for 15-20 minutes.

  • Counting: Wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in wells that have between 10 and 100 plaques.

  • Calculation: Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)

Protocol 2: Genetic Stability Testing by Serial Passage and NGS

This protocol assesses the genetic stability of a LAV by forcing it to replicate over multiple generations.[4]

Materials:

  • Master virus seed of the LAV.

  • Susceptible cell line.

  • Cell culture reagents.

  • RNA/DNA extraction kit.

  • Next-Generation Sequencing (NGS) platform and reagents.

  • Bioinformatics software for sequence analysis.

Methodology:

  • Initial Passage (P1): Infect a confluent monolayer of cells with the master virus seed at a defined multiplicity of infection (MOI).

  • Harvest: Harvest the virus when optimal CPE is observed. This is passage 1 (P1).

  • Serial Passaging: Use the viral harvest from P1 to infect a fresh monolayer of cells to generate passage 2 (P2). Repeat this process for a predetermined number of passages (e.g., 10-20 passages).

  • Sample Collection: Collect and store viral samples from key passages (e.g., P1, P5, P10, P15, P20) and the original master seed.

  • Nucleic Acid Extraction: Extract the viral RNA or DNA from the collected samples.

  • Next-Generation Sequencing: Prepare sequencing libraries from the extracted nucleic acids and perform deep sequencing on an NGS platform.

  • Bioinformatic Analysis:

    • Assemble the genome sequence from each passage.

    • Compare the sequence of each passage to the original master seed to identify any nucleotide substitutions, insertions, or deletions.

    • Quantify the frequency of any mutations that appear in the viral population over time.

    • Analyze if there is a trend towards reversion at known attenuating loci.

Visualizations

Experimental_Workflow_for_LAV_Safety_Assessment cluster_0 Vaccine Production cluster_1 Quality Control & Safety Testing cluster_2 Final Product MasterSeed Master Virus Seed Production Cell Culture Production MasterSeed->Production Harvest Bulk Harvest Production->Harvest QC_Tests Identity, Purity, Potency, Sterility Harvest->QC_Tests GeneticStability Genetic Stability (NGS) Harvest->GeneticStability AdventitiousAgents Adventitious Agent Testing Harvest->AdventitiousAgents VirulenceTesting Virulence/Neurovirulence (Animal Models) Harvest->VirulenceTesting FinalVaccine Final Vaccine Lot QC_Tests->FinalVaccine GeneticStability->FinalVaccine AdventitiousAgents->FinalVaccine VirulenceTesting->FinalVaccine

Caption: Workflow for live attenuated vaccine safety assessment.

Troubleshooting_Logic_for_Contamination Start Unexpected CPE or Cell Death Observed Microscopy Microscopic Examination Start->Microscopy ContaminationVisible Contamination Visible? (Bacteria/Fungi) Microscopy->ContaminationVisible Discard Discard Cultures & Disinfect ContaminationVisible->Discard Yes MycoplasmaTest Perform Mycoplasma Test (PCR/Stain) ContaminationVisible->MycoplasmaTest No End Problem Resolved Discard->End MycoplasmaPositive Mycoplasma Positive? MycoplasmaTest->MycoplasmaPositive MycoplasmaPositive->Discard Yes CheckReagents Check Reagents & Media MycoplasmaPositive->CheckReagents No CheckReagents->End

Caption: Troubleshooting logic for cell culture contamination.

Signaling_Pathway_Immune_Response_to_LAV LAV Live Attenuated Virus APC Antigen Presenting Cell (e.g., Dendritic Cell) LAV->APC Uptake & Processing Infected_Cell Infected Host Cell LAV->Infected_Cell Replication T_Helper CD4+ T Helper Cell APC->T_Helper Antigen Presentation (MHC-II) CTL CD8+ Cytotoxic T Lymphocyte (CTL) T_Helper->CTL Help B_Cell B Cell T_Helper->B_Cell Activation Memory_Cells Memory T and B Cells T_Helper->Memory_Cells Formation CTL->Infected_Cell Killing CTL->Memory_Cells Formation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation B_Cell->Memory_Cells Formation Antibodies Antibodies Plasma_Cell->Antibodies Secretion Antibodies->LAV Neutralization Infected_Cell->CTL Antigen Presentation (MHC-I)

Caption: Immune response pathway to a live attenuated vaccine.

References

Technical Support Center: Overcoming Variability in Animal Model Responses to LB30057

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal model responses to LB30057, a potent and selective oral thrombin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzamidrazone-based selective oral thrombin inhibitor. Its primary mechanism of action is the direct inhibition of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.

Q2: We are observing significant inter-animal variability in the anticoagulant effect of this compound. What are the potential causes?

A2: Inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to varied responses to this compound:

  • Genetic Background: Different animal strains can exhibit variations in drug metabolism and physiological response.

  • Age and Sex: These biological factors can influence drug pharmacokinetics and pharmacodynamics.

  • Health Status: Underlying health conditions or subclinical infections can alter an animal's response to anticoagulants.

  • Diet and Gut Microbiome: Diet can affect drug absorption and metabolism. The gut microbiome can also play a role in the biotransformation of orally administered drugs.

  • Stress and Housing Conditions: Environmental stressors can impact physiological parameters and drug response.

  • Dosing and Administration: Inconsistent administration techniques can lead to variability in drug exposure.

Q3: Can the formulation of this compound affect its bioavailability and efficacy?

A3: Yes, the formulation can significantly impact the oral bioavailability of this compound. Factors such as the vehicle used for administration, particle size, and excipients can influence its dissolution and absorption from the gastrointestinal tract. It is crucial to use a consistent and well-characterized formulation for all experiments.

Q4: How can we monitor the anticoagulant effect of this compound in our animal models?

A4: Standard coagulation assays can be used to monitor the effects of this compound. These include:

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.

  • Prothrombin Time (PT): Assesses the extrinsic and common pathways.

  • Thrombin Time (TT): Directly measures the inhibition of fibrin formation.

For more detailed analysis, thrombin generation assays can provide a more comprehensive picture of the coagulation potential.

Troubleshooting Guides

Issue 1: High Variability in aPTT/PT Results

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Improper Blood Collection Ensure consistent and clean venipuncture to avoid activation of the coagulation cascade. Use appropriate anticoagulants (e.g., sodium citrate) at the correct concentration.
Sample Processing Delays Process blood samples promptly after collection. Centrifuge at the correct speed and temperature to obtain platelet-poor plasma.
Reagent and Instrument Variability Use reagents from the same lot number for a given study. Ensure coagulation analyzers are properly calibrated and maintained.
Animal Stress Acclimatize animals to handling and procedures to minimize stress-induced physiological changes.
Issue 2: Inconsistent Thrombus Formation in Thrombosis Models

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Surgical Variability Standardize surgical procedures for inducing thrombosis (e.g., vessel ligation, ferric chloride application). Ensure consistent technique across all animals and experimenters.
Animal Strain and Age Use a single, well-characterized animal strain and a narrow age range to reduce biological variability.
Anesthesia Protocol Use a consistent anesthetic agent and depth of anesthesia, as these can affect cardiovascular parameters and drug metabolism.
Temperature Control Maintain the animal's body temperature during surgery and recovery to prevent hypothermia-induced physiological changes.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Model
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentration.

  • Dosing: Administer this compound via oral gavage at a consistent volume based on body weight.

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points post-administration.

  • Plasma Preparation: Immediately mix blood with 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.

  • Coagulation Assays: Perform aPTT, PT, and TT assays on the plasma samples using a calibrated coagulation analyzer.

Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
  • Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., isoflurane).

  • Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery.

  • This compound Administration: Administer this compound or vehicle orally at a specified time before thrombosis induction.

  • Thrombosis Induction: Apply a filter paper saturated with ferric chloride (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes).

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.

  • Data Analysis: Compare the time to occlusion between the vehicle and this compound-treated groups.

Visualizations

LB30057_Mechanism_of_Action cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Polymerization This compound This compound This compound->Thrombin Inhibition

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Dosing (this compound/Vehicle) Dosing (this compound/Vehicle) Randomization->Dosing (this compound/Vehicle) Thrombosis Induction Thrombosis Induction Dosing (this compound/Vehicle)->Thrombosis Induction Monitoring Monitoring Thrombosis Induction->Monitoring Blood Sampling Blood Sampling Monitoring->Blood Sampling Data Analysis Data Analysis Blood Sampling->Data Analysis

Caption: Standardized workflow for in vivo thrombosis experiments.

Troubleshooting_Logic cluster_animal Animal Factors cluster_protocol Experimental Protocol cluster_assay Assay Performance High Variability Observed High Variability Observed Check Animal Factors Check Animal Factors High Variability Observed->Check Animal Factors Check Experimental Protocol Check Experimental Protocol High Variability Observed->Check Experimental Protocol Check Assay Performance Check Assay Performance High Variability Observed->Check Assay Performance Strain/Age/Sex Strain/Age/Sex Check Animal Factors->Strain/Age/Sex Health Status Health Status Check Animal Factors->Health Status Housing Conditions Housing Conditions Check Animal Factors->Housing Conditions Dosing Technique Dosing Technique Check Experimental Protocol->Dosing Technique Surgical Procedure Surgical Procedure Check Experimental Protocol->Surgical Procedure Anesthesia Anesthesia Check Experimental Protocol->Anesthesia Sample Collection Sample Collection Check Assay Performance->Sample Collection Sample Processing Sample Processing Check Assay Performance->Sample Processing Reagent/Instrument Reagent/Instrument Check Assay Performance->Reagent/Instrument

Caption: Logical approach to troubleshooting experimental variability.

Technical Support Center: LB30057 Dosage and Administration Route Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage and administration route of LB30057 for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known dosage data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable direct thrombin inhibitor.[1][2][3] Its primary mechanism of action is the direct inhibition of thrombin, a key serine protease in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[3] It has been shown to be effective in preventing both arterial and venous thrombosis in animal models.[1]

Q2: What is the reported oral bioavailability of this compound?

A2: The oral bioavailability of this compound has been shown to vary between species. In dogs, it is reported to be approximately 58%. Pharmacokinetic data also indicates that key parameters such as AUC, Tmax, Cmax, and bioavailability are significantly higher in dogs compared to rats at the same oral dose.[1]

Q3: Can this compound be administered intravenously?

A3: Yes, studies have successfully administered this compound via intravenous (IV) injection in rats and rabbits.[1][2] This route of administration allows for direct entry into the systemic circulation and is useful for establishing baseline efficacy and pharmacokinetic parameters.

Q4: What are the key signaling pathways affected by this compound?

A4: As a direct thrombin inhibitor, this compound primarily impacts the thrombin-mediated signaling pathway. Thrombin exerts its effects by cleaving and activating Protease-Activated Receptors (PARs) on the surface of cells like platelets. This activation triggers downstream signaling through various G-proteins, leading to platelet activation, aggregation, and the reinforcement of the coagulation cascade.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the experimental application of this compound.

Issue Potential Cause Recommended Solution
Low or variable oral bioavailability in rodents. Poor solubility of the compound in the vehicle. While described as having high water solubility, formulation can still be critical.[3] Benzamidrazone derivatives can present solubility challenges.Consider using a formulation aid such as a suspension with super disintegrants, or coating particles with PEG, silica, or Tween 20 to improve dispersion in an aqueous vehicle. For poorly soluble compounds, oil-based formulations or administration with a high-fat diet have been shown to increase exposure.[4][5]
Gastrointestinal (GI) tract motility differences. Individual animal variations in GI transit time can affect drug dissolution and absorption.Standardize feeding conditions by ensuring a consistent fasting period before dosing or by using a standardized diet to minimize variability.[6]
Inaccurate oral gavage technique. Incorrect placement of the gavage needle can lead to incomplete dosing or aspiration. Stress from the procedure can also affect physiological parameters.Ensure proper training in oral gavage techniques. Habituation of the animals to handling and the procedure for several days prior to the experiment can reduce stress-induced variability.[7] Consider voluntary oral administration methods, such as incorporating the drug into a palatable jelly, to minimize stress.
Inconsistent results in thrombosis models. Variability in the thrombosis induction method. Models like ferric chloride-induced thrombosis can have inherent variability in the extent of vessel injury.Standardize the application of the inducing agent (e.g., concentration of ferric chloride, duration of application). Ensure the surgical procedure is consistent across all animals.
Timing of drug administration relative to thrombosis induction. The pharmacokinetic profile (Tmax) of this compound will dictate the optimal window for its antithrombotic effect.Conduct pilot studies to determine the peak plasma concentration (Tmax) of this compound with your chosen administration route and dose. Administer the compound such that the expected Tmax coincides with the induction of thrombosis.
Precipitation of this compound in stock solutions or dosing formulations. Limited solubility in the chosen solvent or vehicle. Test the solubility of this compound in various pharmaceutically acceptable vehicles. For aqueous solutions, adjusting the pH may improve solubility. For oral formulations, co-solvents like polyethylene glycol (PEG) or suspending agents like carboxymethylcellulose (CMC) can be used.[8]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in various preclinical models.

Table 1: this compound Dosage and Administration in Rats

Administration RouteDoseThrombosis ModelObserved EffectReference
Intravenous (IV)1 mg/kgInferior Vena Cava Ligation50% inhibition of clot formation.[1]
Oral (PO)50 mg/kgCarotid Artery ThrombosisProlonged mean occlusion time from 15.6 min to 47.2 min.[1]
Oral (PO)100 mg/kgInferior Vena Cava Ligation~50% prevention of clot formation.[1]

Table 2: this compound Dosage and Administration in Dogs

Administration RouteDoseThrombosis ModelObserved EffectReference
Oral (PO)20-30 mg/kgJugular Vein Thrombosis50% reduction in thrombus formation.[1]

Table 3: this compound Dosage and Administration in Rabbits

Administration RouteDoseThrombosis ModelObserved EffectReference
Intravenous (IV) Bolus + Infusion0.7 mg/kg + 47 µg/kg/minVeno-venous ShuntProlonged time to occlusion from 23 min to 110 min; reduced thrombus weight from 57 mg to 15 mg.[2]

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats

This protocol is adapted from methodologies used to evaluate antithrombotic agents in rodent models.

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Place the rat in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and carefully dissect to expose the right common carotid artery.

2. This compound Administration:

  • Administer this compound at the desired dose (e.g., 50 mg/kg) via oral gavage. The vehicle should be prepared to ensure solubility and stability of the compound.

  • Allow sufficient time for drug absorption (e.g., 2 hours, based on reported studies) before inducing thrombosis.[1]

3. Thrombosis Induction:

  • Place a small piece of filter paper (e.g., 2x1 mm) saturated with a standardized ferric chloride solution (e.g., 10-35% w/v) on the adventitial surface of the exposed carotid artery for a defined period (e.g., 5-10 minutes).

  • After the application period, remove the filter paper and rinse the area with saline.

4. Monitoring and Endpoint:

  • Monitor blood flow in the carotid artery using a Doppler flow probe.

  • The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride until blood flow ceases.

  • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.

Protocol 2: Venous Stasis Thrombosis Model in Rats

This protocol is a common method for evaluating the efficacy of antithrombotic agents against venous thrombosis.

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley rats as described in Protocol 1.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC free from surrounding tissues.

2. This compound Administration:

  • Administer this compound intravenously via the tail vein (e.g., 1 mg/kg) or orally (e.g., 100 mg/kg) at a predetermined time before ligation.[1]

3. Thrombosis Induction:

  • Ligate the IVC just below the renal veins using a non-absorbable suture.

  • Ligate all side branches between the main ligature and the iliac bifurcation.

  • Close the abdominal incision.

4. Thrombus Evaluation:

  • After a set period (e.g., 2-4 hours), re-anesthetize the rat and reopen the laparotomy.

  • Excise the IVC segment containing the thrombus.

  • Open the vessel longitudinally and remove the thrombus.

  • Blot the thrombus dry and record its weight.

Visualizations

Thrombin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (e.g., Platelet) cluster_intracellular Intracellular Signaling Thrombin Thrombin (Factor IIa) PAR1_4 PAR1 / PAR4 Thrombin->PAR1_4 Cleaves & Activates Gq Gq PAR1_4->Gq G12_13 G12/13 PAR1_4->G12_13 PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_release->Platelet_Activation PKC->Platelet_Activation RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Shape_Change Shape Change ROCK->Shape_Change Shape_Change->Platelet_Activation This compound This compound This compound->Thrombin Inhibits

Caption: Thrombin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Thrombosis_Model cluster_prep Preparation cluster_induction Thrombosis Induction cluster_analysis Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Surgery) Drug_Admin 2. This compound Administration (Oral or IV) Animal_Prep->Drug_Admin Induction 3. Induce Thrombosis (e.g., Ferric Chloride or Ligation) Drug_Admin->Induction Monitoring 4. Monitor Blood Flow (e.g., Doppler Probe) Induction->Monitoring Endpoint 5. Measure Endpoint (Time to Occlusion, Thrombus Weight) Monitoring->Endpoint

Caption: General experimental workflow for in vivo thrombosis models.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of the LB30057 Vaccine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "LB30057" does not correspond to a publicly documented vaccine, this technical support center utilizes a live attenuated measles and rubella (MeRu) combination vaccine as a representative model to illustrate the principles and methodologies for enhancing vaccine stability and shelf-life. The data and protocols presented are based on published research and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of a live attenuated vaccine like the this compound?

The stability of live attenuated vaccines is influenced by a combination of intrinsic and extrinsic factors. The inherent lability of live organisms presents a significant formulation challenge in preserving vaccine viability during manufacturing, storage, and administration.[1] Key factors include:

  • Temperature: Exposure to elevated temperatures can lead to the degradation of viral proteins and loss of infectivity. Most live attenuated vaccines require cold chain storage to maintain potency.

  • pH: The pH of the formulation can impact the stability of viral particles. An acidic environment, for instance, can induce immediate aggregation.[2]

  • Formulation Components (Excipients): The presence or absence of stabilizing excipients such as sugars, proteins, and polymers plays a crucial role in protecting the virus during processing (like freeze-drying) and storage.

  • Moisture Content: For lyophilized (freeze-dried) vaccines, residual moisture can accelerate degradation pathways.

  • Light Exposure: Some vaccines are sensitive to light and must be protected to prevent loss of potency.

  • Mechanical Stress: Agitation and freeze-thaw cycles can cause physical damage to the viral particles, leading to aggregation and loss of infectivity.

Q2: What are excipients, and how do they enhance vaccine stability?

Excipients are inactive ingredients intentionally added to a vaccine formulation to aid in manufacturing, enhance stability, and improve product performance.[3] For live attenuated vaccines, key classes of stabilizing excipients include:

  • Sugars (e.g., sucrose, trehalose, sorbitol): These act as cryoprotectants during freeze-drying and help to form a glassy matrix that immobilizes the virus, preventing degradation.[4][5]

  • Proteins (e.g., human serum albumin, gelatin): These can protect the virus from surface denaturation and aggregation.[4][5]

  • Amino Acids (e.g., arginine, glycine): Arginine, for example, has been shown to improve the stability of live attenuated influenza vaccine at elevated temperatures.[4][6]

  • Polymers (e.g., dextran): These can also contribute to the formation of a stable amorphous matrix in dried formulations.

Q3: What is lyophilization, and why is it used for vaccines like the this compound?

Lyophilization, or freeze-drying, is a process where water is removed from a product after it is frozen and placed under a vacuum. This process is widely used for live attenuated vaccines because removing water significantly reduces the rate of chemical and physical degradation, thereby extending the vaccine's shelf-life.[7] The resulting lyophilized "cake" is stable for longer periods, even at temperatures above freezing, although refrigeration is still typically required for long-term storage.[7][8]

Q4: How is the stability of the this compound vaccine assessed?

The stability of a vaccine is evaluated through a series of tests designed to measure its key quality attributes over time under various environmental conditions.[9] The most critical stability-indicating parameter for a live attenuated vaccine is its potency, which is a measure of its biological activity.[9] Common assays for assessing stability include:

  • Potency Assays: These assays quantify the amount of infectious virus. The Tissue Culture Infectious Dose 50 (TCID50) assay is a traditional method that determines the dilution of the virus required to infect 50% of the cell cultures.[10][11][12] Plaque assays are also considered a "gold standard" for measuring infectious virus titer.[12] More modern, high-throughput methods like qPCR-based infectivity assays and cell-based reporter potency assays are also being developed.[10][11][13]

  • Physical Characterization: Techniques like visual inspection for appearance and color, and measurement of reconstitution time are important.

  • Moisture Analysis: For lyophilized products, determining the residual moisture content is critical.

Q5: What is the difference between real-time and accelerated stability studies?

  • Real-time stability studies are conducted under the recommended storage conditions to determine the definitive shelf-life of the product.

  • Accelerated stability studies involve exposing the vaccine to elevated temperatures (e.g., 25°C, 37°C) to predict its long-term stability and to evaluate the impact of short-term temperature excursions that might occur during transport or storage.[9] Data from accelerated studies can help in selecting the most promising formulations for further development.[13][14]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Significant loss of viral titer after a single freeze-thaw cycle. Inadequate cryoprotection in the formulation.- Increase the concentration of cryoprotectant sugars like sucrose or trehalose.- Add proteins such as human serum albumin or gelatin to the formulation.[4][5]- Optimize the freezing and thawing rates.
Vaccine appears aggregated or does not fully dissolve upon reconstitution. - Inappropriate choice or concentration of excipients.- Suboptimal lyophilization cycle leading to cake collapse.- pH of the formulation is near the isoelectric point of the viral proteins.- Screen different stabilizers and their concentrations.- Optimize the lyophilization cycle parameters (freezing rate, primary and secondary drying times and temperatures).- Adjust the pH of the formulation buffer.
Rapid loss of potency at refrigerated temperatures (2-8°C). - The formulation is not optimized for liquid-state stability.- Hydrolytic degradation reactions are occurring.- Screen for excipients that improve liquid-state stability, such as specific sugars, amino acids (e.g., arginine), and polymers.[4][6]- Optimize the pH and buffer composition of the formulation. A histidine buffer has been shown to improve liquid stability for some viral vectors.[5]
Inconsistent results in potency assays (e.g., TCID50). - High inherent variability of biological assays.- Inconsistent cell culture conditions.- Operator-to-operator variability.- Use a well-characterized reference standard in each assay run.- Standardize cell culture conditions (cell line passage number, seeding density, media).[15]- Develop and follow a detailed, validated standard operating procedure (SOP) for the assay.

Quantitative Data Presentation

The following tables present stability data for a model live attenuated Measles and Rubella (MeRu) combination vaccine, dried for delivery. These tables illustrate the impact of different excipient formulations on viral stability under various storage conditions.

Table 1: Composition of Candidate Formulations for the MeRu Vaccine Model

Formulation IDSugar (10% w/v)Polymer (1% w/v)Surfactant (0.1% w/v)Amino Acid (1% w/v)
F1 TrehaloseDextran 40Poloxamer 188-
F2 TrehaloseDextran 40Poloxamer 188Arginine
F3 TrehalosePVP K12Poloxamer 188-
F4 TrehalosePVP K12Poloxamer 188Arginine
F5 SucroseDextran 40Poloxamer 188-
F6 SucroseDextran 40Poloxamer 188Arginine
F7 SucrosePVP K12Poloxamer 188-
F8 SucrosePVP K12Poloxamer 188Arginine
F9 (Control) Trehalose---

PVP K12: Polyvinylpyrrolidone K12

Table 2: Log₁₀ Titer Loss of MeRu Vaccine Model in Different Formulations After 6 Months of Storage

Formulation IDMeasles Titer Loss at 4°CRubella Titer Loss at 4°CMeasles Titer Loss at 25°CRubella Titer Loss at 25°C
F1 0.20.50.81.3
F2 0.10.40.51.1
F3 0.10.40.61.2
F4 0.00.30.41.0
F5 0.30.61.01.5
F6 0.20.50.71.2
F7 0.20.50.91.4
F8 0.10.40.51.1
F9 (Control) 0.81.2>2.0>2.0

Data is derived from a study on a combination measles and rubella live-viral vaccine and is presented here as a model.[13][14]

Experimental Protocols

Protocol 1: Preparation of Vaccine Formulations for Stability Screening

Objective: To prepare different formulations of the this compound vaccine for subsequent stability testing.

Materials:

  • This compound vaccine bulk (stored at ≤ -60°C)

  • Excipients (e.g., trehalose, sucrose, dextran, PVP, poloxamer 188, arginine) of pharmaceutical grade

  • Buffer solution (e.g., Minimum Essential Medium (MEM), pH 7.2)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare concentrated stock solutions of each excipient in the buffer solution. For example, prepare a 20% (w/v) trehalose solution, a 2% (w/v) dextran solution, etc.

  • Sterile-filter each stock solution through a 0.22 µm filter into a sterile container.

  • On the day of formulation, thaw the this compound vaccine bulk on ice.

  • In a sterile biosafety cabinet, combine the appropriate volumes of the excipient stock solutions and additional buffer to create the final formulation matrix. Refer to Table 1 for target final concentrations.

  • Gently mix the vaccine bulk with the formulation matrix at a predetermined ratio (e.g., 1:1 v/v). Avoid vigorous vortexing or shaking to minimize mechanical stress.

  • Aliquot the final formulated vaccine into sterile vials (e.g., 0.5 mL per vial).

  • Stopper the vials for subsequent lyophilization or liquid stability studies.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the thermal stability of different this compound vaccine formulations at elevated temperatures.

Materials:

  • Vials of this compound vaccine in different formulations

  • Temperature-controlled incubators set at 4°C, 25°C, and 37°C

  • Materials and reagents for the selected potency assay (e.g., TCID50)

Procedure:

  • Establish a baseline (T=0) viral titer for each formulation by performing a potency assay on at least three vials per formulation.

  • Place the remaining vials for each formulation into the incubators at 4°C, 25°C, and 37°C.

  • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove three vials of each formulation from each incubator.

  • Perform the potency assay on the removed vials to determine the remaining viral titer.

  • Calculate the log₁₀ titer loss at each time point relative to the T=0 baseline. A loss of >1.0 log₁₀ is often considered a significant loss of potency.[13]

  • Plot the log₁₀ titer loss versus time for each formulation at each temperature to compare their stability profiles.

Protocol 3: Viral Potency Assay (TCID50 Method)

Objective: To quantify the infectious viral titer of the this compound vaccine.

Materials:

  • Vero cells (or another susceptible cell line)

  • Cell culture medium (e.g., DMEM with 2% fetal bovine serum)

  • 96-well cell culture plates

  • Formulated this compound vaccine samples

  • CO₂ incubator at 37°C

Procedure:

  • Seed a 96-well plate with Vero cells at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10⁴ cells per well).

  • On the day of the assay, prepare serial 10-fold dilutions of the vaccine sample in cold cell culture medium.

  • Remove the growth medium from the 96-well plate containing the cell monolayer.

  • Inoculate the cells with the vaccine dilutions, typically using 8 replicate wells per dilution. Include a negative control (medium only).

  • Incubate the plate for a defined period (e.g., 7-14 days) to allow for the development of a cytopathic effect (CPE).

  • After the incubation period, examine each well for the presence of CPE under a microscope.

  • Record the number of positive wells (showing CPE) for each dilution.

  • Calculate the TCID50/mL value using a statistical method such as the Reed-Muench or Spearman-Kärber formula. This value represents the viral concentration at which 50% of the inoculated cell cultures show CPE.[12]

Visualizations

Experimental_Workflow_for_Vaccine_Stability_Testing cluster_prep 1. Formulation Preparation cluster_storage 2. Stability Storage cluster_testing 3. Potency Testing cluster_analysis 4. Data Analysis Formulation Prepare Excipient Formulations Mixing Mix Vaccine Bulk with Formulations Formulation->Mixing Vialing Aliquot into Vials Mixing->Vialing T0 T=0 Baseline Assay Vialing->T0 Storage Place Vials at Different Temperatures (4°C, 25°C, 37°C) Vialing->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Potency_Assay Perform Potency Assay (e.g., TCID50) Sampling->Potency_Assay Analysis Calculate Titer Loss vs. Baseline Potency_Assay->Analysis Selection Select Lead Formulation Analysis->Selection

Caption: A general experimental workflow for vaccine stability testing.

Troubleshooting_Vaccine_Instability Start Instability Observed (e.g., Titer Loss) FreezeThaw Is instability related to freeze-thaw cycles? Start->FreezeThaw Aggregation Is aggregation or poor reconstitution observed? FreezeThaw->Aggregation No Sol_Cryo Action: Add/Optimize Cryoprotectants (Sugars, Proteins) FreezeThaw->Sol_Cryo Yes LiquidState Is instability occurring in liquid/refrigerated state? Aggregation->LiquidState No Sol_Lyo Action: Optimize Lyophilization Cycle Aggregation->Sol_Lyo Yes Sol_pH Action: Adjust pH and Buffer System Aggregation->Sol_pH Yes Sol_Liquid Action: Screen for Liquid Stabilizers (e.g., Arginine) LiquidState->Sol_Liquid Yes End Re-evaluate Stability LiquidState->End No Sol_Cryo->End Sol_Lyo->End Sol_pH->End Sol_Liquid->End

Caption: A decision tree for troubleshooting common vaccine instability issues.

Stabilizing_Interactions Proposed Stabilizing Interactions cluster_virus Live Attenuated Virus Virus Viral Particle (Proteins + Genome) Sugars Sugars (Trehalose, Sucrose) Sugars->Virus  Forms glassy matrix (Vitrification) Proteins Proteins (Albumin, Gelatin) Proteins->Virus  Prevents surface adsorption & aggregation Polymers Polymers (Dextran, PVP) Polymers->Virus  Contributes to stable matrix AminoAcids Amino Acids (Arginine) AminoAcids->Virus  Inhibits aggregation, stabilizes proteins

Caption: Proposed stabilizing interactions of excipients with a viral particle.

References

Technical Support Center: Enhancing Fusion Protein Expression in Mycobacterium bovis BCG

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of fusion proteins in Mycobacterium bovis Bacillus Calmette-Guérin (BCG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may face.

FAQ 1: Why is my fusion protein expression low or undetectable in BCG?

Low or undetectable expression of your fusion protein in BCG can be attributed to several factors, ranging from suboptimal genetic constructs to issues with protein stability. Here are the primary aspects to investigate:

  • Promoter Strength: The choice of promoter is critical for driving the expression of your fusion protein.[4] Using a weak or inappropriate promoter will result in low levels of transcription. Commonly used promoters in BCG include PHsp60, PHsp70, and PAN, but their expression levels can be unpredictable.[4] Engineered promoters, such as variants of the PL5 promoter, offer a range of predictable expression strengths.[4]

  • Vector Stability and Copy Number: The stability of the expression vector is crucial for consistent protein production. Replicative plasmids can be unstable and lost over time during bacterial culture, which is a significant drawback for large-scale production.[5] While integrative vectors are more stable, they typically result in lower protein expression levels due to their single-copy nature.[5]

  • mRNA Stability: The stability of the messenger RNA (mRNA) transcript can be affected by its secondary structure and GC content.[3][6] A high GC concentration at the 5' end of the mRNA can impede translation.[3]

  • Protein Toxicity: The expressed fusion protein itself might be toxic to the BCG host, leading to reduced growth rates or cell death.[4] This metabolic burden can displace the expression of essential endogenous proteins.[4]

  • Protein Degradation: Your fusion protein may be susceptible to degradation by host cell proteases.

FAQ 2: How can I improve the expression levels of my fusion protein?

Several strategies can be employed to enhance the expression of your fusion protein in BCG:

  • Codon Optimization: This is one of the most effective methods to boost protein expression. By synthesizing a gene with codons optimized for BCG's preferred usage, you can significantly increase translational efficiency.[1][6][7] Studies have shown that codon optimization can lead to a 40-fold increase in the expression of certain antigens.[7]

  • Promoter Selection: Choose a promoter that provides the desired level of expression. For high-level expression, strong promoters like the mycobacteriophage L5 promoter (PL5) or its engineered variants can be used.[4] It is also possible to create a library of mutagenized promoters to achieve a range of expression levels.[4]

  • Vector Choice and Stability: If using a replicative plasmid, ensure consistent antibiotic selection to maintain the plasmid. For long-term, stable expression, an integrative vector is a better choice, although expression levels might be lower.[5] Some vectors also allow for auxotrophic complementation, which can maintain the plasmid without antibiotic selection.[8][9]

  • Fusion Tags: The addition of a fusion tag can sometimes enhance expression and solubility.[10][11] However, the primary benefit of tags is often in purification and detection.

  • Secretion Systems: Utilizing mycobacterial secretion systems can be a strategy to transport the fusion protein out of the cytoplasm, which can sometimes improve folding and stability, and is particularly relevant for vaccine development to ensure the antigen is accessible to the host immune system.[12][13] The Ag85 complex proteins are examples of efficiently secreted mycobacterial proteins.[12][14]

FAQ 3: My fusion protein is expressed, but it is insoluble. What can I do?

Insoluble protein, often found in inclusion bodies, is a common issue in recombinant protein expression.[15] Here are some troubleshooting steps:

  • Lower Induction Temperature: If using an inducible promoter, lowering the cultivation temperature after induction (e.g., to 18-25°C) can slow down the rate of protein synthesis, which may allow for proper folding and increase solubility.[16]

  • Use a Weaker Promoter: A very strong promoter can lead to high rates of protein synthesis that overwhelm the cell's folding machinery, resulting in aggregation. Using a weaker promoter can reduce the expression rate and improve solubility.[15]

  • Fusion with a Soluble Partner: Fusing your protein of interest to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can enhance the solubility of the fusion protein.[10][11][17]

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your fusion protein.

  • Purification from Inclusion Bodies: If the above strategies fail, it is possible to purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidine chloride) and then attempt to refold it.

FAQ 4: How do I choose the right fusion tag for my protein in BCG?

The choice of a fusion tag depends on your downstream application.

  • For Purification:

    • Polyhistidine-tag (His-tag): This is a small, commonly used tag that allows for purification via immobilized metal affinity chromatography (IMAC). It can be used under both native and denaturing conditions.

    • Glutathione S-Transferase (GST-tag): This is a larger tag that can also enhance solubility. Purification is achieved using glutathione-sepharose affinity chromatography.[17]

  • For Solubility Enhancement:

    • Maltose Binding Protein (MBP-tag): A large tag known to improve the solubility of its fusion partners.[10]

    • Thioredoxin (Trx-tag): Can also enhance solubility.[10]

  • For Detection:

    • Epitope tags (e.g., HA, V5, c-Myc): These are small peptide tags that can be readily detected by commercially available antibodies in assays like Western blotting.[9][12]

It is also possible to use a combination of tags, for instance, a solubility tag at the N-terminus and a purification tag at the C-terminus.[11] Consider including a protease cleavage site between the tag and your protein of interest to allow for tag removal after purification.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving protein expression in BCG.

Table 1: Effect of Codon Optimization on Protein Expression

Fusion ProteinHost StrainFold Increase in ExpressionReference
HIV-1 p24 GagBCG~40-fold[7]
HIV-1 Gag p24BCGTokyo172Reached ~5.3% of total cytoplasmic protein[1]

Table 2: Relative Strength of Different Promoters in BCG

PromoterRelative Strength in BCGReference
pJK-F8 (mutated PL5)High[4]
pJK-B7 (mutated PL5)Intermediate[4]
pJK-E6 (mutated PL5)Intermediate[4]
pJK-D6 (mutated PL5)Intermediate[4]
PHsp60Variable/Unpredictable[4]
pJK-C1 (mutated PL5)Low[4]

Experimental Protocols

Protocol 1: Preparation of Electrocompetent BCG Cells

This protocol is a generalized procedure based on common practices.[18][19][20]

  • Inoculate 100 mL of Middlebrook 7H9 broth (supplemented with 10% OADC, 0.5% glycerol, and 0.05% Tween 80) with a starter culture of M. bovis BCG.

  • Incubate at 37°C with shaking until the culture reaches an OD600 of 0.5-1.0.

  • Harvest the cells by centrifugation at 3000 x g for 10 minutes at room temperature.

  • Wash the cell pellet three times with ice-cold, sterile 10% glycerol. For each wash, gently resuspend the pellet in the glycerol and then centrifuge as in the previous step.

  • After the final wash, resuspend the cell pellet in a small volume of 10% glycerol to achieve a high cell density (e.g., 3 x 109 CFU/ml).

  • Aliquot the competent cells (e.g., 200 µL per tube) and store at -80°C until use.

Protocol 2: Electroporation of BCG

This protocol outlines the general steps for introducing plasmid DNA into competent BCG cells.[4][18][20][21]

  • Thaw an aliquot of electrocompetent BCG cells on ice.

  • Add 1 µg of plasmid DNA to the cell suspension and mix gently.

  • Transfer the cell-DNA mixture to a pre-chilled 2 mm gap electroporation cuvette.

  • Pulse the cuvette using an electroporator with settings such as 1.25 kV, 25 µF, and 1000 Ω.[18] Optimal settings may vary depending on the equipment and BCG strain.[20]

  • Immediately after the pulse, add 1 mL of pre-warmed (37°C) 7H9 broth to the cuvette to recover the cells.

  • Transfer the cell suspension to a larger volume of 7H9 broth and incubate overnight at 37°C to allow for the expression of the antibiotic resistance marker.

  • Plate the transformed cells on Middlebrook 7H10 agar plates containing the appropriate antibiotic for selection.

  • Incubate the plates at 37°C for 3-4 weeks until colonies appear.

Protocol 3: Preparation of BCG Cell Lysate for Western Blotting

This protocol describes a common method for extracting total protein from BCG.

  • Grow a culture of the recombinant BCG strain to the desired density.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with an appropriate buffer (e.g., PBS).

  • Resuspend the pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Disrupt the cells. Due to the thick cell wall of mycobacteria, mechanical disruption is usually necessary. This can be done by:

    • Sonication: Perform several cycles of sonication on ice.[8]

    • Bead beating: Use a bead beater with small glass or zirconia beads.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes to pellet cell debris.[22]

  • Carefully collect the supernatant, which contains the total soluble protein extract.

  • Determine the protein concentration of the lysate using a standard method such as the BCA assay.[22]

  • The lysate is now ready for analysis by SDS-PAGE and Western blotting.

Protocol 4: Western Blotting for Fusion Protein Detection

This is a generalized protocol for detecting your fusion protein in a BCG lysate.[4][23][24]

  • SDS-PAGE:

    • Mix your protein sample (e.g., 25 µg of total protein lysate) with SDS-PAGE sample buffer and boil for 5-10 minutes.[4][23]

    • Load the samples and a molecular weight marker onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[22]

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to your fusion protein or tag, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.[23]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[23]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[22]

  • Washing:

    • Repeat the washing step as described above.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film.[22]

Visualizations

experimental_workflow cluster_cloning Gene Cloning and Vector Construction cluster_transformation BCG Transformation cluster_expression Protein Expression and Analysis cluster_optimization Optimization Loop A Design Fusion Protein Gene (Codon Optimization) C Clone Fusion Gene into Vector A->C B Select Expression Vector (Promoter, Stability) B->C E Electroporate with Plasmid C->E D Prepare Electrocompetent BCG D->E F Select Recombinant Colonies E->F G Culture Recombinant BCG F->G H Prepare Cell Lysate G->H I Western Blot Analysis H->I J Assess Expression Level I->J K Low Expression? J->K L Modify Construct (e.g., change promoter) K->L Yes M Proceed to Downstream Applications K->M No L->C

Caption: Workflow for developing recombinant BCG expressing a fusion protein.

troubleshooting_workflow Start Low/No Protein Expression Detected Q1 Is the protein detected in the insoluble fraction? Start->Q1 A1_Yes Protein is in Inclusion Bodies Q1->A1_Yes Yes Q2 Is the vector stable? Q1->Q2 No Sol_A1 Strategies: - Lower induction temperature - Use a weaker promoter - Add a solubility tag (MBP, GST) - Denaturing purification & refolding A1_Yes->Sol_A1 End Re-evaluate Expression Sol_A1->End A2_No Vector Instability Q2->A2_No No Q3 Is the codon usage optimized for BCG? Q2->Q3 Yes Sol_A2 Strategies: - Ensure consistent antibiotic selection - Use an integrative vector for stability A2_No->Sol_A2 Sol_A2->End A3_No Suboptimal Codon Usage Q3->A3_No No Q4 Is the promoter strong enough? Q3->Q4 Yes Sol_A3 Strategy: - Re-synthesize the gene with optimized codons A3_No->Sol_A3 Sol_A3->End A4_No Weak Promoter Q4->A4_No No Sol_A4 Strategy: - Use a stronger promoter (e.g., P_L5 variants) A4_No->Sol_A4 Sol_A4->End

Caption: Troubleshooting workflow for low fusion protein expression in BCG.

optimization_strategies cluster_transcriptional Transcriptional Level cluster_translational Translational Level cluster_post_translational Post-Translational Level Goal Improved Fusion Protein Expression Promoter Promoter Selection (Strength & Regulation) Goal->Promoter Vector Vector Stability (Integrative vs. Replicative) Goal->Vector Codon Codon Optimization (Match BCG bias) Goal->Codon RBS Shine-Dalgarno Sequence Goal->RBS Solubility Solubility Enhancement (Fusion Tags, Lower Temp) Goal->Solubility Secretion Secretion Signals (Targeting for export) Goal->Secretion Stability Protein Stability (Protease inhibitors) Goal->Stability

Caption: Key strategies for optimizing fusion protein expression in BCG.

References

dealing with unexpected immune responses to LB30057

Author: BenchChem Technical Support Team. Date: November 2025

LB30057 Technical Support Center

Disclaimer: The following content is based on a hypothetical scenario where this compound is an investigational Toll-like Receptor 7 (TLR7) agonist for immuno-oncology research. This information is for illustrative purposes and is not applicable to the real-world thrombin inhibitor also identified as this compound.

This guide is intended for researchers, scientists, and drug development professionals using this compound in pre-clinical and clinical research. It provides troubleshooting advice and frequently asked questions regarding unexpected immune responses.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent and selective agonist of Toll-like Receptor 7 (TLR7), an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. The intended signaling cascade is designed to promote the secretion of Type I interferons (IFN-α/β) and pro-inflammatory cytokines, leading to the activation of dendritic cells, NK cells, and cytotoxic T lymphocytes, ultimately fostering a robust anti-tumor immune response.

Q2: What are the potential unexpected immune responses that can be observed with this compound?

A2: While designed to stimulate a controlled anti-tumor response, this compound can sometimes lead to excessive or off-target immune activation. Potential unexpected responses include:

  • Cytokine Release Syndrome (CRS): An acute systemic inflammatory response characterized by a massive release of cytokines.

  • Autoimmune-like Manifestations: The development or exacerbation of autoimmune phenomena due to non-specific immune activation.

  • Excessive Type I Interferon Signature: Overproduction of IFN-α/β leading to flu-like symptoms, fatigue, and potential hematological toxicities.

  • Injection Site Reactions: Severe localized inflammation at the site of administration.

Q3: We are observing high levels of pro-inflammatory cytokines in our in vitro assays, even at low concentrations of this compound. Is this expected?

A3: Higher than anticipated cytokine production in vitro could indicate several factors. Firstly, ensure the correct concentration of this compound is being used and that serial dilutions are accurate. Secondly, the donor source of the peripheral blood mononuclear cells (PBMCs) can significantly impact the response, as genetic polymorphisms in TLR7 or related signaling pathways can lead to hyper-responsiveness. It is recommended to test PBMCs from multiple donors to establish a baseline response range. Lastly, contamination of cell cultures with other immune stimulants, such as endotoxins, should be ruled out.

Q4: A subject in our pre-clinical model has developed signs of autoimmunity (e.g., glomerulonephritis, skin rashes). How should we investigate this?

A4: The development of autoimmune-like symptoms is a serious concern. An immediate investigation should be launched, including:

  • Autoantibody Profiling: Screen serum samples for the presence of common autoantibodies (e.g., ANA, anti-dsDNA).

  • Histopathological Analysis: Examine affected tissues for immune cell infiltration and tissue damage.

  • Immune Cell Phenotyping: Use flow cytometry to analyze peripheral blood and tissue-infiltrating lymphocytes for markers of activation and differentiation, particularly looking for an expansion of autoreactive T or B cell clones.

Troubleshooting Guides

Issue 1: Managing Unexpectedly High Cytokine Release in In Vitro Assays

If you are observing cytokine levels significantly above your expected range in cell-based assays, follow this troubleshooting workflow:

Experimental Workflow for Troubleshooting High In Vitro Cytokine Release

G start High Cytokine Release Observed check_conc Verify this compound Concentration and Dilution Series start->check_conc check_purity Assess Purity of this compound Lot start->check_purity check_endotoxin Test for Endotoxin Contamination in Culture Media and Reagents start->check_endotoxin donor_variability Test with PBMCs from Multiple Donors (n > 3) check_conc->donor_variability check_purity->donor_variability check_endotoxin->donor_variability dose_response Perform Detailed Dose-Response Curve (10-point) donor_variability->dose_response pathway_inhibitors Use TLR7 Pathway Inhibitors (e.g., Chloroquine) to Confirm On-Target Effect dose_response->pathway_inhibitors evaluate_data Evaluate Data and Establish New Baseline Response pathway_inhibitors->evaluate_data

Caption: Troubleshooting workflow for high in vitro cytokine release.

Issue 2: Investigating Suspected Cytokine Release Syndrome (CRS) in Pre-clinical Models

If an animal model exhibits symptoms of CRS (e.g., fever, lethargy, hypotension), a systematic investigation is required.

Data Presentation: Cytokine Profiles in Expected vs. CRS Response

CytokineExpected Therapeutic Range (pg/mL)Typical CRS Range (pg/mL)
IFN-α500 - 2,000> 10,000
IL-6100 - 500> 5,000
TNF-α200 - 800> 3,000
IL-1β50 - 200> 1,000
IFN-γ300 - 1,200> 4,000

Experimental Protocols

Protocol 1: Multiplex Cytokine Analysis of Plasma Samples

This protocol outlines the procedure for quantifying a panel of cytokines from plasma to assess for CRS.

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C within one hour of collection. Aliquot the supernatant (plasma) and store at -80°C until analysis.

  • Assay Preparation: Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex) for the detection of IFN-α, IL-6, TNF-α, IL-1β, and IFN-γ. Prepare standards and quality controls as per the manufacturer's instructions.

  • Sample Incubation: Dilute plasma samples according to the assay's dynamic range. Add diluted samples, standards, and controls to a 96-well plate containing the antibody-coupled beads. Incubate for 2 hours at room temperature on a plate shaker.

  • Detection: Wash the beads and add the biotinylated detection antibody cocktail. Incubate for 1 hour. Wash again and add streptavidin-phycoerythrin. Incubate for 30 minutes.

  • Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a compatible multiplex analyzer.

  • Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the unknown samples. Compare the results to the baseline and expected therapeutic ranges.

Mandatory Visualizations

Signaling Pathway of this compound

This diagram illustrates the intended intracellular signaling cascade following the binding of this compound to TLR7.

G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Pro_inflammatory_genes Pro-inflammatory Cytokine Genes NFkB->Pro_inflammatory_genes translocates & upregulates Type_I_IFN_genes Type I IFN Genes (IFN-α/β) IRF7->Type_I_IFN_genes translocates & upregulates

Caption: Intended TLR7 signaling pathway for this compound.

Logical Relationship for Investigating Autoimmune-like Symptoms

This decision tree provides a logical workflow for investigating potential autoimmune-like phenomena observed in pre-clinical models.

G start Autoimmune-like Symptoms Observed in Pre-clinical Model serum_analysis Collect Serum: - Autoantibody Screen (ANA, anti-dsDNA) - Cytokine Profiling start->serum_analysis tissue_analysis Collect Affected Tissue: - Histopathology (H&E) - Immunohistochemistry (IHC) start->tissue_analysis autoantibodies_pos Autoantibodies Positive? serum_analysis->autoantibodies_pos histology_pos Immune Infiltrates in Tissue? tissue_analysis->histology_pos confirm_autoimmunity High Likelihood of Drug-Induced Autoimmunity. Consider Dose Reduction or Discontinuation. autoantibodies_pos->confirm_autoimmunity Yes monitor Monitor Closely. Consider Alternative Causes. autoantibodies_pos->monitor No histology_pos->confirm_autoimmunity Yes histology_pos->monitor No

Caption: Decision tree for investigating autoimmune-like symptoms.

Technical Support Center: Improving the Translational Relevance of Preclinical LB30057 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting preclinical studies with LB30057, a potent and selective direct thrombin inhibitor. Our goal is to enhance the translational relevance of your research by providing detailed experimental protocols, troubleshooting guides for common issues, and a centralized repository of key data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzamidrazone-based, orally bioavailable direct inhibitor of thrombin (Factor IIa).[1] Its primary mechanism of action is the direct binding to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.

Q2: What are the key advantages of this compound observed in preclinical studies?

A2: Preclinical studies have highlighted several advantages of this compound, including:

  • High Potency: It exhibits a strong inhibitory effect on human thrombin.[1]

  • Selectivity: It is highly selective for thrombin over other related enzymes like trypsin.[1]

  • Oral Bioavailability: this compound has demonstrated good oral bioavailability in animal models, suggesting its potential as an oral anticoagulant.[1]

  • Efficacy: It has shown significant antithrombotic effects in various in vivo models of thrombosis.[1][2]

Q3: In which animal models has this compound been tested?

A3: this compound has been evaluated in several preclinical animal models of thrombosis, including:

  • Rat carotid artery thrombosis model.[1][2]

  • Dog jugular vein thrombosis model.[2]

  • Rabbit veno-venous shunt thrombosis model.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: High variability in aPTT results.

  • Question: We are observing significant variability in activated partial thromboplastin time (aPTT) measurements when evaluating the anticoagulant effect of this compound. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Potential Cause 1: Reagent Sensitivity: Different aPTT reagents have varying sensitivities to direct thrombin inhibitors. The composition of the activator (e.g., silica, ellagic acid) can influence the degree of aPTT prolongation.

    • Troubleshooting 1:

      • Standardize the aPTT reagent used across all experiments.

      • If possible, test multiple commercially available aPTT reagents to identify one that provides a consistent and linear dose-response to this compound.

      • Consult the reagent manufacturer's specifications for sensitivity to direct thrombin inhibitors.

    • Potential Cause 2: Plasma Collection and Handling: Improper plasma collection and handling can lead to pre-analytical variability. This includes issues like incomplete filling of citrate tubes, hemolysis, or delayed processing.

    • Troubleshooting 2:

      • Ensure proper blood collection techniques, including the correct blood-to-anticoagulant ratio (9:1).

      • Centrifuge blood samples promptly after collection to obtain platelet-poor plasma.

      • Visually inspect plasma for hemolysis or lipemia, which can interfere with coagulation assays.

    • Potential Cause 3: "Direct Thrombin Inhibitor Resistance": In some cases, elevated levels of coagulation factors (e.g., Factor VIII) or fibrinogen can shorten the aPTT, masking the anticoagulant effect of direct thrombin inhibitors.

    • Troubleshooting 3:

      • Consider measuring baseline coagulation factor levels in your animal cohort to identify outliers.

      • If resistance is suspected, alternative assays that are less affected by these factors, such as a chromogenic anti-IIa assay, could be considered for a more direct measurement of this compound activity.

Issue 2: Inconsistent antithrombotic efficacy in the ferric chloride-induced carotid artery thrombosis model.

  • Question: Our in vivo results in the rat carotid artery thrombosis model show inconsistent time to occlusion and thrombus weight with the same dose of this compound. What are the potential reasons for this variability?

  • Answer:

    • Potential Cause 1: Inconsistent Vessel Injury: The application of ferric chloride is a critical step and variability in the concentration, volume, or application time can lead to inconsistent vessel wall injury and subsequent thrombus formation.

    • Troubleshooting 1:

      • Strictly standardize the ferric chloride application procedure. Use a consistent concentration and volume of the solution on a uniformly sized piece of filter paper.

      • Ensure the filter paper is applied to the same location on the carotid artery for a precise duration in all animals.

    • Potential Cause 2: Animal-to-Animal Variability: Physiological differences between animals, such as baseline coagulation status or vessel anatomy, can contribute to variable responses.

    • Troubleshooting 2:

      • Ensure a homogenous animal population in terms of age, weight, and strain.

      • Increase the sample size (n) per group to improve the statistical power and reduce the impact of individual outliers.

      • Randomize animals to different treatment groups to minimize bias.

    • Potential Cause 3: Drug Administration and Pharmacokinetics: Variability in oral gavage technique or differences in absorption rates can lead to inconsistent plasma concentrations of this compound at the time of thrombosis induction.

    • Troubleshooting 3:

      • Ensure consistent and accurate oral administration of this compound.

      • Consider performing pharmacokinetic studies in a satellite group of animals to correlate plasma drug concentrations with the observed antithrombotic effect. This can help determine the optimal time window between drug administration and the start of the thrombosis experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesValue
Ki (human thrombin) Human0.38 nM
Ki (bovine trypsin) Bovine3290 nM

Table 2: In Vivo Antithrombotic Efficacy of this compound in a Rat Model of Venous Thrombosis

AdministrationDose (mg/kg)Clot Formation Inhibition
Intravenous150%
Oral100~50%

Table 3: In Vivo Efficacy of this compound in a Rat Model of Arterial Thrombosis

AdministrationDose (mg/kg)Mean Occlusion Time (minutes)
Oral (Control)-15.6 ± 1.3
Oral (this compound)5047.2 ± 8.3

Table 4: In Vivo Efficacy of this compound in a Dog Model of Venous Thrombosis

AdministrationDose (mg/kg)Effect
Oral20-3050% reduction in thrombus formation

Experimental Protocols

1. Ferric Chloride-Induced Carotid Artery Thrombosis in Rats (General Protocol)

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissues.

    • Place a small piece of filter paper (e.g., 2x1 mm) saturated with a standardized ferric chloride solution (e.g., 10-35%) on top of the artery for a defined period (e.g., 5-10 minutes).

    • After the application period, remove the filter paper and rinse the area with saline.

  • Monitoring:

    • Place a Doppler flow probe distal to the injury site to monitor blood flow.

    • Record the time to occlusion, defined as the time from ferric chloride application to the cessation of blood flow.

    • At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight can be measured.

  • This compound Administration: Administer this compound via oral gavage at a predetermined time before the induction of thrombosis.

2. Jugular Vein Thrombosis in Dogs (General Protocol)

  • Animal Model: Beagle dogs.

  • Anesthesia: Anesthetize the dog with an appropriate anesthetic agent.

  • Procedure:

    • Surgically expose a segment of the jugular vein.

    • Induce stasis by ligating the proximal and distal ends of the exposed segment.

    • Inject a thrombogenic agent (e.g., thrombin) into the isolated segment.

    • Maintain the stasis for a defined period to allow for thrombus formation.

    • Release the ligatures to restore blood flow.

  • Evaluation:

    • After a set period, the venous segment is re-exposed.

    • The thrombus is carefully removed and its weight is determined.

  • This compound Administration: Administer this compound orally at a specified time before the thrombogenic challenge.

Visualizations

Coagulation_Cascade_and_LB30057_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Xa Xa IXa->Xa VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->Xa Thrombin Thrombin (IIa) Xa->Thrombin Va X X X->Xa Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Stable Fibrin Clot Stable Fibrin Clot Fibrin->Stable Fibrin Clot XIIIa This compound This compound This compound->Thrombin Inhibits

Caption: Mechanism of Action of this compound in the Coagulation Cascade.

Experimental_Workflow_Thrombosis_Model cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Dosing Oral Administration of this compound or Vehicle Randomization->Dosing LB30057_Prep This compound Formulation Anesthesia Anesthesia Dosing->Anesthesia Blood_Sampling Blood Sampling for aPTT Dosing->Blood_Sampling Surgical_Exposure Surgical Exposure of Vessel Anesthesia->Surgical_Exposure Thrombosis_Induction Induction of Thrombosis Surgical_Exposure->Thrombosis_Induction Monitoring Monitoring of Blood Flow / Occlusion Time Thrombosis_Induction->Monitoring Thrombus_Analysis Thrombus Excision and Weight Measurement Monitoring->Thrombus_Analysis Data_Analysis Statistical Analysis Thrombus_Analysis->Data_Analysis Blood_Sampling->Data_Analysis

Caption: General Experimental Workflow for In Vivo Thrombosis Models.

Troubleshooting_Logic cluster_aPTT aPTT Variability cluster_Efficacy In Vivo Efficacy Variability Inconsistent_Results Inconsistent Preclinical Results aPTT_Variability aPTT_Variability Inconsistent_Results->aPTT_Variability Issue Efficacy_Variability Efficacy_Variability Inconsistent_Results->Efficacy_Variability Issue Reagent Check aPTT Reagent Sensitivity Plasma Review Plasma Collection Protocol Resistance Consider DTI Resistance Injury Standardize Vessel Injury Animal Assess Animal Homogeneity PK Evaluate Pharmacokinetics aPTT_Variability->Reagent aPTT_Variability->Plasma aPTT_Variability->Resistance Efficacy_Variability->Injury Efficacy_Variability->Animal Efficacy_Variability->PK

Caption: Troubleshooting Logic for Inconsistent this compound Preclinical Data.

References

Technical Support Center: Tuberculosis Vaccine Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on tuberculosis (TB) vaccines.

Frequently Asked Questions (FAQs)

Preclinical Models

Q1: Why are my vaccine efficacy results from mouse models not translating to non-human primate (NHP) studies or human trials?

A1: This is a significant challenge in TB vaccine development, often referred to as the "preclinical-to-clinical translation gap." Several factors contribute to this discrepancy:

  • Physiological Differences: Mice do not naturally form the well-organized, caseous granulomas characteristic of human TB, which are better replicated in NHPs.

  • Immune Response Variations: The specific T-cell responses and cytokine profiles that confer protection can differ between species. While mice are useful for initial screening, they may not fully capture the complexity of the human immune response to Mycobacterium tuberculosis (Mtb).

  • Challenge Dose and Route: The high-dose intravenous or aerosol challenge routes often used in mice may not accurately reflect natural Mtb transmission in humans.

Q2: How do I choose the most appropriate animal model for my research question?

A2: The choice of animal model should be guided by the specific stage of vaccine development and the questions being asked.

  • Mice: Best suited for initial high-throughput screening of multiple vaccine candidates due to their low cost, availability of immunological tools, and well-characterized genetics.

  • Guinea Pigs: Highly susceptible to Mtb and develop caseous granulomas, making them useful for studying pathology and antibiotic efficacy.

  • Non-Human Primates (NHPs): Considered the "gold standard" for preclinical TB vaccine testing as they most closely mimic human disease progression, pathology, and immune responses. Due to high cost and ethical considerations, they are typically used for late-stage preclinical evaluation of the most promising candidates.

Immunological Assays

Q3: My IFN-γ ELISpot assay results show high background noise. What are the common causes and how can I troubleshoot this?

A3: High background in IFN-γ ELISpot assays can obscure true antigen-specific responses. Common causes and solutions include:

  • Cell Viability: Poor cell viability can lead to non-specific cytokine release. Ensure proper handling and processing of peripheral blood mononuclear cells (PBMCs).

  • Serum Contamination: Some lots of fetal bovine serum (FBS) can be mitogenic, causing non-specific T-cell activation. Test different lots of FBS or use serum-free media.

  • Over-stimulation: Using too high a concentration of antigen or mitogen (like PHA) can lead to pan-activation. Titrate your antigens to find the optimal concentration.

  • Contamination: Mycoplasma or endotoxin contamination in cell cultures or reagents can activate cells non-specifically.

Q4: We are not detecting a strong mucosal immune response after vaccination. What could be the issue?

A4: Measuring mucosal immunity is challenging. A lack of a detectable response could be due to:

  • Inappropriate Sampling: The timing and location of sampling are critical. For intranasal vaccines, bronchoalveolar lavage (BAL) fluid is a key sample, and the timing post-vaccination needs to be optimized.

  • Assay Sensitivity: Standard systemic assays may not be sensitive enough or appropriate for mucosal samples. Consider specialized techniques for measuring IgA in mucosal secretions or using resident memory T-cell markers.

  • Vaccine Delivery: The vaccine may not be effectively reaching the mucosal inductive sites. Formulation and delivery device are critical factors for mucosal vaccines.

Troubleshooting Guides

Guide 1: Inconsistent Immunological Readouts

If you are observing high variability in your immunological data between experiments, use the following workflow to identify the potential source of the issue.

G cluster_start cluster_reagents Reagent & Sample Integrity cluster_protocol Protocol Adherence cluster_analysis Data Analysis cluster_end Start Inconsistent Immunological Data Reagent Check Reagent Quality (Antigen, Antibodies, Media) Start->Reagent Potential Issue Protocol Review Protocol Execution (Incubation times, concentrations) Start->Protocol Potential Issue Gating Standardize Analysis Parameters (Gating strategy, background subtraction) Start->Gating Potential Issue Sample Assess Sample Quality (PBMC viability, handling) Reagent->Sample End Consistent Data Reagent->End Problem Solved Sample->End Problem Solved Equipment Verify Equipment Calibration (Pipettes, Plate Reader, Flow Cytometer) Protocol->Equipment Protocol->End Problem Solved Equipment->End Problem Solved Gating->End Problem Solved

Caption: Troubleshooting workflow for inconsistent immunological data.

Quantitative Data Summary

Table 1: Comparison of Common Animal Models in TB Vaccine Research

FeatureMouse (C57BL/6)Guinea PigNon-Human Primate (Macaque)
Cost & Handling Low cost, easy to handleModerate cost and handlingVery high cost, complex handling
Pathology Non-necrotizing granulomasCaseating, necrotic granulomasCaseating granulomas, latent infection
Human Disease Similarity LowModerateHigh
Immunological Tools Extensive availabilityLimited availabilityGood availability
Primary Use Case High-throughput screeningPathology, drug efficacyGold-standard efficacy testing

Key Experimental Protocols

Protocol 1: Mouse Model of Aerosol Mtb Infection

This protocol describes a standardized low-dose aerosol infection model in mice, a fundamental procedure for testing vaccine efficacy.

  • Preparation of Mtb Inoculum:

    • Grow Mtb (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Disrupt clumps by passing the suspension through a 27-gauge needle several times.

    • Adjust the concentration to deliver a low dose (e.g., 50-100 CFU) per mouse. This must be calibrated for your specific aerosol exposure system (e.g., Glas-Col).

  • Aerosol Exposure:

    • Place mice in the exposure chamber of the aerosol generator.

    • Run the nebulizer for the pre-calibrated time to deliver the target dose to the lungs.

    • Allow the aerosol to settle before removing the animals.

  • Confirmation of Implantation:

    • At 24 hours post-infection, euthanize a subset of mice (n=3-4).

    • Homogenize their lungs and plate serial dilutions on Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count colonies to confirm the implanted dose.

  • Efficacy Readout:

    • At a defined time point post-challenge (e.g., 4-6 weeks), euthanize vaccinated and control groups.

    • Aseptically remove lungs and spleens.

    • Homogenize tissues and plate serial dilutions to determine the bacterial burden (CFU).

    • Vaccine efficacy is measured as the reduction in log10 CFU in vaccinated animals compared to the control group.

Visualizations

TB Vaccine Development Pipeline

The development of a new TB vaccine is a long and complex process, moving from initial discovery to eventual licensure.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_final Deployment Discovery Antigen Discovery & Platform Selection AnimalModels Animal Models (Mouse, NHP) Discovery->AnimalModels Tox Toxicology & Safety Testing AnimalModels->Tox PhaseI Phase I (Safety) Tox->PhaseI IND Submission PhaseII Phase II (Immunogenicity, Dose) PhaseI->PhaseII PhaseIII Phase III (Efficacy) PhaseII->PhaseIII Regulatory Regulatory Approval PhaseIII->Regulatory BLA Submission Manufacturing Large-Scale Manufacturing Regulatory->Manufacturing Licensure Licensure Manufacturing->Licensure

Caption: The sequential pipeline for TB vaccine research and development.

Simplified Immune Response to Mtb

A simplified overview of the key cellular players in the immune response following Mtb infection of an alveolar macrophage.

G cluster_tcell T-Cell Activation Mtb M. tuberculosis Macrophage Alveolar Macrophage Mtb->Macrophage Infection DC Dendritic Cell Macrophage->DC Antigen Presentation Granuloma Granuloma Formation Macrophage->Granuloma Th1 CD4+ Th1 Cell DC->Th1 Activation CTL CD8+ T Cell DC->CTL Activation Th1->Macrophage IFN-γ Activation Th1->Granuloma CTL->Macrophage Killing of Infected Cells CTL->Granuloma

Caption: Key cellular interactions in the immune response to Mtb.

Validation & Comparative

A Comparative Guide to Tuberculosis Vaccine Development: The BCG Benchmark and the Search for a Successor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigational Drug LB30057: Initial searches for "this compound" in the context of tuberculosis (TB) vaccine research have revealed a misidentification. The compound this compound is not a vaccine candidate for tuberculosis; rather, it has been identified in scientific literature as a selective oral thrombin inhibitor, a type of anticoagulant medication. As such, a direct comparison of its protective efficacy against Mycobacterium tuberculosis with the Bacille Calmette-Guérin (BCG) vaccine is not feasible.

This guide will instead provide a comprehensive comparison of the established BCG vaccine with the landscape of next-generation TB vaccine candidates currently in development. This information is curated for researchers, scientists, and drug development professionals engaged in the global effort to combat tuberculosis.

The Enduring Standard: Bacille Calmette-Guérin (BCG) Vaccine

The BCG vaccine, developed over a century ago, remains the only licensed vaccine for tuberculosis. Its primary and most significant contribution to public health is its proven efficacy in protecting infants and young children from severe, disseminated forms of TB, such as meningitis and miliary TB. However, its effectiveness in preventing pulmonary tuberculosis in adolescents and adults—the primary drivers of TB transmission—is notably variable and often limited.

Quantitative Data on BCG Protective Efficacy

The protective efficacy of BCG has been the subject of numerous studies and meta-analyses over several decades. The data, while variable, provides a critical benchmark for the development of new TB vaccines.

Outcome Measure Protective Efficacy Patient Population Citation
Overall TB Risk Reduction~50%General Population[1][2]
TB-related Deaths71%General Population[1][2]
TB Meningitis64%General Population[1][2]
Pulmonary TB in Adults0-80% (highly variable)Adults[3]
TB in Children < 5 years37%Children[4]
Sustained QFT ConversionProtection ObservedGeneral Population[5]

Note: Efficacy varies significantly by geographic location, with studies in the UK consistently showing higher protection (60-80%) compared to trials conducted closer to the equator, where efficacy can be negligible.[3] The reasons for this variability are thought to be multifactorial, including exposure to environmental mycobacteria and genetic differences in host populations.[5]

Experimental Protocol for BCG Efficacy Assessment (General Overview)

The data presented above is derived from a combination of prospective, randomized controlled trials and case-control studies. A generalized protocol for these studies involves:

  • Participant Enrollment: A cohort of individuals is recruited. For prospective trials, participants are randomly assigned to receive either the BCG vaccine or a placebo. In case-control studies, individuals with TB (cases) are matched with individuals without TB (controls).

  • Vaccination Status Ascertainment: Vaccination status is recorded for all participants. This is straightforward in prospective trials but requires careful verification (e.g., through medical records or scar inspection) in case-control studies.

  • Follow-up and Surveillance: Participants are monitored over a defined period for the development of tuberculosis. This involves regular clinical assessments and microbiological testing for suspected cases.

  • Outcome Measurement: The primary outcomes are the incidence of TB disease (pulmonary or extrapulmonary), TB infection (often measured by interferon-gamma release assays or tuberculin skin tests), and TB-related mortality.

  • Data Analysis: Statistical methods, such as the calculation of relative risk or odds ratios, are used to compare the incidence of outcomes between the vaccinated and unvaccinated groups to determine the protective efficacy of the vaccine.

The Next Generation: A Pipeline of New TB Vaccine Candidates

The limitations of BCG have spurred the development of a robust pipeline of new TB vaccine candidates. These candidates are being developed as either replacements for BCG, boosters to improve the efficacy of a BCG prime, or as therapeutic vaccines to be used in conjunction with antibiotic treatment.

Several promising candidates are currently in various stages of clinical trials. These include:

  • M72/AS01E: A subunit vaccine that has shown approximately 50% efficacy in preventing pulmonary TB in adults with latent TB infection in a Phase IIb trial.[6] This represents a significant advancement in the field.

  • VPM1002: A recombinant BCG vaccine designed to offer improved safety and efficacy. It is currently in Phase III trials.[7]

  • MTBVAC: A live attenuated vaccine derived from M. tuberculosis, which is also in Phase III trials.[4]

The visualization below illustrates the general clinical trial pathway for these and other novel TB vaccine candidates.

TB_Vaccine_Pipeline cluster_preclinical Pre-clinical Development cluster_clinical Clinical Trials cluster_postmarket Post-market Discovery Antigen Discovery & Vaccine Design AnimalModels Animal Model Testing (Efficacy & Safety) Discovery->AnimalModels PhaseI Phase I (Safety & Immunogenicity) AnimalModels->PhaseI PhaseII Phase II (Dose-ranging & Efficacy Signal) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy & Safety) PhaseII->PhaseIII Regulatory Regulatory Review & Approval PhaseIII->Regulatory PhaseIV Phase IV (Post-marketing Surveillance) Regulatory->PhaseIV

Figure 1: Generalized clinical development pipeline for new tuberculosis vaccine candidates.
Key Strategies in Modern TB Vaccine Development

The current pipeline of TB vaccines employs a variety of platforms and strategies, including:

  • Live Attenuated Mycobacterial Vaccines: These are designed to be more potent and safer than the original BCG.

  • Adjuvanted Subunit Vaccines: These combine specific protein antigens from M. tuberculosis with adjuvants to stimulate a strong and targeted immune response.

  • Viral Vector Vaccines: These use harmless viruses to deliver TB antigens and elicit an immune response.

Conclusion

While the BCG vaccine continues to be a vital tool in the prevention of severe TB in children, its variable efficacy in adults necessitates the development of new and improved vaccines. The global TB vaccine pipeline is more robust than ever, with several candidates showing promise in late-stage clinical trials. The ultimate goal is to develop a vaccine that can prevent TB in all age groups, thereby significantly reducing the global burden of this devastating disease. The data and methodologies established through decades of BCG research provide an essential foundation and benchmark for the evaluation of these next-generation vaccines.

References

No Evidence of LB30057 Efficacy Against M. tuberculosis Found in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and drug development databases reveals no publicly available information on the efficacy of LB30057 against Mycobacterium tuberculosis, the causative agent of tuberculosis. All accessible data indicates that this compound was investigated as a selective oral thrombin inhibitor for cardiovascular diseases, and its development has been discontinued.

Searches for "this compound" in relation to tuberculosis, including its mechanism of action, clinical trials, or any research context, did not yield any relevant results. The compound is consistently described in the scientific literature as a potent and selective inhibitor of thrombin, a key enzyme in the blood coagulation cascade.

For instance, a study published in Bioorganic & Medicinal Chemistry Letters titled "Discovery of this compound, a benzamidrazone-based selective oral thrombin inhibitor" details its potent antithrombotic activity and oral bioavailability in animal models.[1] Another publication in the same journal, "Structural Modification of an Orally Active Thrombin Inhibitor, this compound: Replacement of the D-pocket-binding Naphthyl Moiety," further elaborates on its chemical structure and development as a thrombin inhibitor.[2] The drug development database Patsnap Synapse also categorizes this compound as a discontinued thrombin inhibitor for cardiovascular diseases.[3]

While some research has explored the antimycobacterial potential of the broader chemical class of amidrazones, to which this compound belongs, there is no specific data linking this compound to any anti-tuberculosis activity.[4]

Given the complete lack of data on the efficacy of this compound against M. tuberculosis, it is not possible to create a comparison guide with other tuberculosis treatments. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled.

Standard and Alternative Treatments for Tuberculosis

For the benefit of researchers, scientists, and drug development professionals, a brief overview of established and alternative treatments for tuberculosis is provided below.

The standard treatment regimen for drug-susceptible tuberculosis is a multi-drug course lasting six months. This typically involves a two-month intensive phase with four first-line drugs:

  • Isoniazid (INH)

  • Rifampicin (RIF)

  • Pyrazinamide (PZA)

  • Ethambutol (EMB)

This is followed by a four-month continuation phase with isoniazid and rifampicin.

For drug-resistant tuberculosis, treatment is longer and more complex, utilizing second-line drugs which may include fluoroquinolones, injectable agents, and other oral medications. Newer drugs and repurposed medications are also being integrated into treatment regimens for multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis.

Researchers interested in the landscape of tuberculosis drug development are encouraged to investigate compounds and therapeutic strategies that have been specifically evaluated for their efficacy against M. tuberculosis.

References

head-to-head comparison of LB30057 with other TB vaccine candidates

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of leading-edge tuberculosis (TB) vaccine candidates reveals a landscape of diverse strategies aimed at surpassing the inconsistent protection offered by the century-old Bacille Calmette-Guérin (BCG) vaccine. As the requested candidate, LB30057, is not a publicly recognized designation in scientific literature or clinical trial databases, this guide provides a head-to-head comparison of prominent next-generation TB vaccine candidates currently in advanced stages of development: M72/AS01E, MTBVAC, VPM1002, GamTBvac, and ID93 + GLA-SE. These candidates are evaluated based on their vaccine platform, mechanism of action, and available clinical trial data on safety, immunogenicity, and efficacy.

Overview of Leading TB Vaccine Candidates

Tuberculosis vaccine development is pursuing several avenues, including adjuvanted protein subunits, live-attenuated mycobacterial strains, and viral-vectored vaccines.[1] Each approach aims to elicit a robust and durable protective immune response against Mycobacterium tuberculosis (M.tb). The current pipeline includes candidates designed to either replace the neonatal BCG vaccine, boost its effects, or prevent TB disease in adolescents and adults, a key demographic for transmission.[2]

Head-to-Head Comparison of Vaccine Platforms and Mechanisms

The leading TB vaccine candidates utilize distinct platforms to stimulate the immune system.

  • M72/AS01E is a subunit vaccine composed of a recombinant fusion protein (M72) derived from two M.tb antigens, combined with the potent AS01E adjuvant system.[3] The exact protective mechanism is not fully understood, but it is known to induce a strong and sustained immune response characterized by the activation of interferon-gamma (IFN-γ) producing CD4+ T cells and the production of antibodies.[4][5]

  • MTBVAC is a live-attenuated vaccine derived from a human strain of M.tb.[6][7] By deleting two key virulence genes (phoP and fadD26), the bacterium is weakened but retains a broader range of antigens than BCG, including those lost in the original bovine-derived strain.[7][8] It is designed to mimic a natural infection to generate a comprehensive immune response without causing disease.[6]

  • VPM1002 is a recombinant BCG (rBCG) vaccine. It has been genetically modified to express listeriolysin O, a pore-forming protein from Listeria monocytogenes, and has a deleted urease C gene.[1][9] This modification allows mycobacterial antigens to escape the phagosome into the cytosol of antigen-presenting cells, leading to enhanced activation of both CD4+ and CD8+ T cells, as well as inflammasome activation and autophagy.[1][9][10]

  • GamTBvac is a subunit vaccine consisting of two fusion proteins that include the antigens Ag85A, ESAT-6, and CFP-10, combined with an adjuvant.[11][12] It is designed to boost the immunity of individuals who have already received the BCG vaccine.[13]

  • ID93 + GLA-SE is another subunit vaccine candidate, which comprises a fusion protein of four M.tb antigens (ID93) and is formulated with a Toll-like Receptor 4 (TLR4) agonist adjuvant, GLA-SE (glucopyranosyl lipid adjuvant in a stable emulsion).[14][15] This combination is designed to stimulate a strong Th1-type immune response.[15]

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials for each vaccine candidate, focusing on efficacy, immunogenicity, and safety.

Table 1: Efficacy Data
Vaccine CandidatePhase of TrialPopulationEfficacy EndpointObserved EfficacyCitation(s)
M72/AS01E Phase IIb (Final Analysis)HIV-negative adults with latent TBPrevention of active pulmonary TB49.7%[16]
BCG Revaccination Phase IIbHIV-negative adolescentsPrevention of sustained M.tb infection-3.8% (Not effective)[17]
MTBVAC Phase III (Ongoing)NewbornsPrevention of TB diseaseData not yet available[6]
VPM1002 Phase III (Ongoing)Newborns & AdultsPrevention of TB disease / recurrenceData not yet available[18]
GamTBvac Phase IIBCG-vaccinated healthy adultsImmunogenicity study, no efficacy dataNot Applicable[11]
ID93 + GLA-SE Phase IIaAdults previously treated for TBImmunogenicity study, no efficacy dataNot Applicable[14]
Table 2: Immunogenicity Data
Vaccine CandidateKey Immunological Marker(s)PopulationKey FindingsCitation(s)
M72/AS01E M72-specific CD4+ T-cells and IgG antibodiesHIV-negative and HIV-positive adultsInduced robust and persistent CD4+ T-cell and antibody responses for at least 3 years.[19][20]
MTBVAC Polyfunctional CD4+ T-cells, IGRA conversionNewbornsMore immunogenic than BCG, inducing higher magnitudes of Th1-cytokine-expressing CD4 T-cells.[21]
VPM1002 IFN-γ, Multifunctional CD4+ and CD8+ T-cellsNewbornsImmunogenic, but responses were generally lower than with BCG.[1][22]
GamTBvac IFN-γ, Th1-cytokine-expressing CD4+ T-cells, IgGBCG-vaccinated healthy adultsInduced significant IFN-γ release, Th1-expressing CD4+ T-cells, and IgG responses.[11][12]
ID93 + GLA-SE Polyfunctional CD4+ T-cells, IgG antibodiesHealthy adults and post-TB patientsInduced robust and durable antibody and polyfunctional CD4 T-cell responses.[14][23]
Table 3: Safety and Reactogenicity Data
Vaccine CandidateKey Safety FindingsPopulationCommon Adverse EventsCitation(s)
M72/AS01E Acceptable safety profile.AdultsMore frequent injection-site reactions and influenza-like symptoms compared to placebo.[16][24]
MTBVAC Appeared safe and well-tolerated.NewbornsLess reactogenic than BCG at the selected Phase 3 dose.[21]
VPM1002 Less reactogenic than BCG.NewbornsSignificantly lower incidence of severe injection site reactions (scarring, ulceration, abscesses) compared to BCG.[1][22]
GamTBvac Acceptable safety profile.BCG-vaccinated healthy adultsWell-tolerated with no serious adverse events reported in Phase II.[11][12]
ID93 + GLA-SE Acceptable safety profile.Healthy adults and post-TB patientsMild to moderate injection site pain was common.[14][23]

Experimental Protocols and Methodologies

Immunogenicity Assessment

The immunogenicity of these vaccine candidates is primarily assessed through cellular and humoral immune responses.

  • Whole Blood Intracellular Cytokine Staining (ICS): This is a common method used to quantify the production of cytokines by specific T-cell subsets. For instance, in the MTBVAC trials, whole blood samples from vaccinated infants were stimulated with M.tb antigens. The production of IFN-γ, TNF-α, and IL-2 by CD4+ and CD8+ T-cells was then measured using flow cytometry to determine the frequency and functionality of the vaccine-induced T-cell response.[21]

  • Interferon-Gamma Release Assay (IGRA): IGRAs, such as the QuantiFERON-TB Gold test, are used to measure the release of IFN-γ from T-cells in response to stimulation with specific antigens. This was a key immunogenicity endpoint in the GamTBvac and MTBVAC trials to assess the cellular immune response.[11][21]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to measure the concentration of vaccine-specific antibodies (e.g., IgG) in the serum of vaccinated individuals. It was a primary method for assessing the humoral response in trials for M72/AS01E and ID93 + GLA-SE.[15][20]

Efficacy Evaluation in Animal Models

Preclinical efficacy is often evaluated in established animal models, such as mice and guinea pigs.

  • Mouse Model of Tuberculosis: In a typical mouse model, animals are vaccinated (e.g., subcutaneously) and, after a period to allow for the development of an immune response, they are challenged with an aerosolized dose of virulent M.tb H37Rv.[25] Several weeks post-challenge, the bacterial load in the lungs and spleen is quantified by counting colony-forming units (CFUs). A significant reduction in CFUs in vaccinated mice compared to a control group indicates vaccine efficacy. This model was used to demonstrate the protective efficacy of MTBVAC in newborn mice.[26]

Visualizations of Pathways and Workflows

Signaling Pathway for VPM1002

VPM1002_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Activation VPM1002 VPM1002 Phagosome Phagosome (acidified) VPM1002->Phagosome Engulfment Listeriolysin Listeriolysin O (pore formation) Phagosome->Listeriolysin Release of LLO in acidic pH MHC_II MHC Class II Presentation Phagosome->MHC_II Antigens_Cytosol Antigens in Cytosol Listeriolysin->Antigens_Cytosol Phagosome escape MHC_I MHC Class I Presentation Antigens_Cytosol->MHC_I Inflammasome Inflammasome Activation Antigens_Cytosol->Inflammasome Autophagy Autophagy Antigens_Cytosol->Autophagy CD8_TCell CD8+ T-Cell MHC_I->CD8_TCell Activation CD4_TCell CD4+ T-Cell MHC_II->CD4_TCell Activation

Caption: Mechanism of VPM1002 leading to enhanced T-cell activation.

Experimental Workflow for a Phase II Vaccine Trial

Vaccine_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Intervention Intervention Phase cluster_FollowUp Follow-up & Analysis Screening Recruit Healthy Volunteers (e.g., BCG-vaccinated adults) Consent Informed Consent Screening->Consent Eligibility Assess Eligibility Criteria (e.g., QFT-negative, HIV-negative) Consent->Eligibility Enrollment Enroll Participants Eligibility->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Vaccine_Arm Vaccine Group (e.g., 2 doses, 1 month apart) Randomization->Vaccine_Arm Placebo_Arm Placebo Group (e.g., Saline) Randomization->Placebo_Arm FollowUp_Visits Follow-up Visits (e.g., Day 14, 60, 180, 365) Vaccine_Arm->FollowUp_Visits Placebo_Arm->FollowUp_Visits Safety_Monitoring Safety Monitoring (Adverse Events) FollowUp_Visits->Safety_Monitoring Immuno_Samples Collect Blood Samples for Immunogenicity FollowUp_Visits->Immuno_Samples Analysis Data Analysis (Compare Vaccine vs. Placebo) Immuno_Samples->Analysis

Caption: Generalized workflow for a Phase II TB vaccine clinical trial.

Conclusion

The landscape of TB vaccine development is vibrant, with several promising candidates progressing through clinical trials. Subunit vaccines like M72/AS01E and ID93 + GLA-SE demonstrate the power of modern adjuvants to elicit strong and durable T-cell responses. Live-attenuated vaccines, including the BCG-replacement candidates MTBVAC and VPM1002, offer the potential for broader antigen presentation and a more comprehensive immune response. While M72/AS01E has shown moderate efficacy in preventing active TB disease in adults with latent infection, the results of ongoing Phase III trials for MTBVAC and VPM1002 are eagerly awaited to determine their potential role in neonatal vaccination and TB prevention. The data gathered from these diverse approaches will be critical in guiding the development of a new, effective vaccine to combat the global TB epidemic.

References

Reproducibility of Experimental Results with the Thrombin Inhibitor LB30057: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the direct thrombin inhibitor LB30057, focusing on the reproducibility of its experimental results alongside other thrombin inhibitors. The information is presented to aid in the objective assessment of its performance, supported by experimental data and detailed methodologies.

Performance Comparison of Thrombin Inhibitors

The efficacy and safety of this compound have been evaluated in preclinical studies, often in comparison to other anticoagulants. Below is a summary of key performance indicators.

InhibitorTargetKi (nM)Animal ModelKey FindingsReference
This compound Human Thrombin0.38Rabbit Veno-venous ShuntDose-dependently inhibited thrombus formation. At the highest dose, significantly prolonged time to occlusion and reduced thrombus weight. Showed a better benefit/risk profile compared to inogatran.[1]
InogatranThrombin-Rabbit Veno-venous ShuntDose-dependently inhibited thrombus formation.[1]
ArgatrobanThrombin-Retrospective study in patients with suspected HITReached therapeutic anticoagulation goals faster than bivalirudin.[2]
BivalirudinThrombin-Retrospective study in patients with suspected HITSlower to reach therapeutic anticoagulation goals compared to argatroban.[2]
DabigatranThrombin-Patients with nonvalvular atrial fibrillationSimilar effectiveness to rivaroxaban and apixaban for stroke prevention. Apixaban was associated with a lower risk of major bleeding.[3][4]
RivaroxabanFactor Xa-Patients with nonvalvular atrial fibrillationSimilar effectiveness to dabigatran and apixaban for stroke prevention, but associated with an increased risk of major bleeding compared to dabigatran.[3]
ApixabanFactor Xa-Patients with nonvalvular atrial fibrillationSimilar effectiveness to dabigatran and rivaroxaban for stroke prevention, with a lower risk of major bleeding compared to both.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Thrombin's Role in the Coagulation Cascade

This diagram illustrates the central role of thrombin in the blood coagulation cascade, highlighting the points of inhibition by direct thrombin inhibitors like this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor XIIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VII Factor VII Factor VII->Factor VIIa Tissue Factor Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Factor IXa / Factor VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa Factor XIII Factor XIII Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa Thrombin This compound This compound This compound->Thrombin Inhibits

Caption: Thrombin's central role in the coagulation cascade.

Experimental Workflow for In Vivo Thrombosis Model

This diagram outlines a typical workflow for inducing and evaluating thrombosis in a rat model using ferric chloride, a common method to test the efficacy of antithrombotic agents like this compound.

Thrombosis_Workflow cluster_animal_prep Animal Preparation cluster_thrombosis_induction Thrombosis Induction cluster_treatment Treatment Group cluster_control Control Group cluster_evaluation Evaluation Anesthetize Rat Anesthetize Rat Expose Carotid Artery Expose Carotid Artery Anesthetize Rat->Expose Carotid Artery Apply FeCl3-soaked paper Apply FeCl3-soaked paper Monitor Blood Flow Monitor Blood Flow Apply FeCl3-soaked paper->Monitor Blood Flow Measure Time to Occlusion Measure Time to Occlusion Monitor Blood Flow->Measure Time to Occlusion Administer this compound Administer this compound Administer this compound->Apply FeCl3-soaked paper Administer Vehicle Administer Vehicle Administer Vehicle->Apply FeCl3-soaked paper Excise Artery Excise Artery Measure Time to Occlusion->Excise Artery Weigh Thrombus Weigh Thrombus Excise Artery->Weigh Thrombus

Caption: Ferric chloride-induced thrombosis model workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the evaluation of this compound.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This in vivo model is widely used to assess the efficacy of antithrombotic compounds.

Objective: To induce thrombus formation in the carotid artery of a rat to evaluate the antithrombotic effect of this compound.

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., sodium pentobarbital)

  • Ferric chloride (FeCl3) solution (e.g., 50%)[5]

  • Filter paper strips

  • Surgical instruments

  • Doppler flow probe

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision to expose the common carotid artery.

  • Carefully dissect the artery from the surrounding tissues.

  • Place a Doppler flow probe around the artery to monitor baseline blood flow.

  • Soak a small piece of filter paper in the FeCl3 solution.

  • Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for a standardized period (e.g., 10 minutes).[5]

  • Remove the filter paper and continue to monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • The primary endpoints are the time to vessel occlusion and the weight of the resulting thrombus.

Reproducibility Considerations: The concentration of FeCl3, the application time, and the size of the filter paper are critical parameters that must be standardized to ensure reproducible results.[6][7] The choice of anesthetic can also influence outcomes.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is an in vitro blood test that measures the integrity of the intrinsic and common coagulation pathways.

Objective: To determine the effect of this compound on the aPTT, an indicator of its anticoagulant activity.

Materials:

  • Citrated platelet-poor plasma (PPP) from human or animal subjects

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 0.025 M)

  • Coagulometer

Procedure:

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette a defined volume of PPP into a cuvette.

  • Add the aPTT reagent to the PPP and incubate for a specific time (e.g., 3-5 minutes) at 37°C.[8]

  • Initiate the clotting reaction by adding a defined volume of pre-warmed CaCl2.

  • The coagulometer measures the time in seconds for a fibrin clot to form. This is the aPTT.

Reproducibility Considerations: The source of the plasma, the specific aPTT reagent used, and the incubation times can all affect the results.[9] Each laboratory should establish its own normal reference range.

Prothrombin Time (PT) Assay

The PT assay is an in vitro blood test that evaluates the extrinsic and common pathways of coagulation.

Objective: To assess the effect of this compound on the PT, providing further information on its anticoagulant profile.

Materials:

  • Citrated platelet-poor plasma (PPP)

  • PT reagent (thromboplastin)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Pre-warm the PPP and PT reagent to 37°C.

  • Pipette a defined volume of PPP into a cuvette.

  • Add the PT reagent to the PPP.

  • Initiate clotting by adding a defined volume of CaCl2.

  • The coagulometer measures the time in seconds for a fibrin clot to form. This is the PT.

Reproducibility Considerations: The source and preparation of the thromboplastin reagent are major sources of variability in PT testing.[10] Standardization using the International Normalized Ratio (INR) is common in clinical settings but may be less relevant for preclinical research.

Conclusion

The available preclinical data suggests that this compound is a potent and selective direct thrombin inhibitor with a favorable antithrombotic profile. To ensure the reproducibility of experimental results with this compound, it is imperative to adhere to standardized and well-documented experimental protocols. The methodologies and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret their studies, ultimately contributing to a more robust and reliable understanding of this compound's therapeutic potential. Further head-to-head comparative studies with a wider range of modern anticoagulants would be beneficial to more comprehensively position this compound in the landscape of antithrombotic therapies.

References

Superior Cross-Protection of Novel rBCG Vaccine Against Diverse Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

A new recombinant Bacille Calmette-Guérin (BCG) vaccine, ΔureC hly+ rBCG (rBCG), has demonstrated significantly enhanced protection against different strains of Mycobacterium tuberculosis (M.tb) in preclinical studies, outperforming the parental BCG (pBCG) vaccine. This guide provides a comparative analysis of the cross-protective efficacy of rBCG, detailing the experimental data and the underlying immunological mechanisms.

This novel vaccine is engineered to express listeriolysin O (Hly), a pore-forming protein from Listeria monocytogenes, and lacks the urease C gene (ΔureC) to optimize Hly activity.[1][2] This modification allows for the escape of mycobacterial antigens from the phagosome into the cytosol of antigen-presenting cells (APCs), leading to a more robust and comprehensive immune response.[1][2]

Comparative Efficacy Against Different M. tuberculosis Strains

Studies in murine models have shown that rBCG provides superior protection against both the laboratory reference strain H37Rv and a hypervirulent clinical isolate from the Beijing/W lineage compared to the conventional BCG vaccine.[1][3]

Bacterial Load Reduction in Lungs

The following table summarizes the reduction in bacterial burden in the lungs of vaccinated mice compared to unvaccinated controls following aerosol challenge with different M. tuberculosis strains.

Vaccine GroupChallenge StrainMean Log10 CFU Reduction (vs. Naive)Reference
ΔureC hly+ rBCG M. tuberculosis H37Rv~2.5[1]
Parental BCGM. tuberculosis H37Rv~1.5[1]
ΔureC hly+ rBCG M. tuberculosis Beijing/W~2.0[1][3]
Parental BCGM. tuberculosis Beijing/W~0.5 (low to absent protection)[1]
Bacterial Load Reduction in Spleen

The protective effect of rBCG was also evident in the spleen, indicating a reduction in bacterial dissemination.

Vaccine GroupChallenge StrainMean Log10 CFU Reduction (vs. Naive)Reference
ΔureC hly+ rBCG M. tuberculosis H37Rv~2.0[1]
Parental BCGM. tuberculosis H37Rv~1.0[1]
ΔureC hly+ rBCG M. tuberculosis Beijing/W~1.5[1]
Parental BCGM. tuberculosis Beijing/WNegligible[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Animal Model: Female BALB/c mice, 6-8 weeks old, were used in the vaccination and challenge studies.[1]

Vaccination Protocol: Mice were vaccinated subcutaneously with a single dose of 1 x 10^6 colony-forming units (CFU) of either ΔureC hly+ rBCG or parental BCG. A control group remained unvaccinated (naive).[1][3]

M. tuberculosis Challenge: One hundred and twenty days post-vaccination, mice were challenged via the aerosol route with approximately 200 CFU of either M. tuberculosis H37Rv or a clinical isolate of the M. tuberculosis Beijing/W genotype.[1][3]

Assessment of Protection: At 30 days post-challenge, mice were euthanized, and lungs and spleens were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar, and bacterial colonies were counted after 3-4 weeks of incubation at 37°C to determine the CFU per organ.[1]

Immunological Mechanisms and Signaling Pathways

The enhanced efficacy of ΔureC hly+ rBCG is attributed to its ability to induce a more potent and balanced T-cell response.[1][4][5] The expression of Hly facilitates the delivery of mycobacterial antigens to the cytosol of dendritic cells, leading to enhanced cross-priming of CD8+ T cells and a robust CD4+ T cell response characterized by a combination of Type 1 (IFN-γ) and Type 17 (IL-17) cytokines.[1][4][5]

Furthermore, rBCG has been shown to stimulate the AIM2 (Absent in Melanoma 2) inflammasome, leading to the production of IL-1β and IL-18, and to induce autophagy in infected macrophages.[6][7] These processes contribute to a more effective innate immune response and better control of the mycobacterial infection.[6][7]

G cluster_workflow Experimental Workflow Vaccination Vaccination (ΔureC hly+ rBCG or pBCG) Challenge Aerosol Challenge (M.tb H37Rv or Beijing/W) Vaccination->Challenge 120 days Assessment Assessment of Protection (CFU in Lungs & Spleen) Challenge->Assessment 30 days G cluster_pathway rBCG-Induced Immune Signaling Pathway rBCG ΔureC hly+ rBCG Macrophage Macrophage / Dendritic Cell rBCG->Macrophage Phagosome Phagosome Macrophage->Phagosome Phagocytosis Cytosol Cytosol Phagosome->Cytosol Hly-mediated Antigen Escape Antigen_Presentation Antigen Presentation (MHC-I & MHC-II) Cytosol->Antigen_Presentation AIM2 AIM2 Inflammasome Activation Cytosol->AIM2 T_Cell_Activation T-Cell Activation & Differentiation Antigen_Presentation->T_Cell_Activation Th1 Th1 Response (IFN-γ) T_Cell_Activation->Th1 Th17 Th17 Response (IL-17) T_Cell_Activation->Th17 CTL CD8+ T-Cell (CTL) Response T_Cell_Activation->CTL Protection Enhanced Protection Against M.tb Th1->Protection Th17->Protection CTL->Protection Autophagy Autophagy AIM2->Autophagy AIM2->Protection Autophagy->Protection

References

A Researcher's Guide to Statistical Analysis for Comparing Preclinical Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the preclinical stage is a critical hurdle in the vaccine development pipeline. Rigorous statistical analysis during this phase is paramount for identifying promising candidates and making informed decisions about which vaccines proceed to clinical trials. This guide provides a comparative framework for the statistical analysis of preclinical vaccine efficacy studies, offering insights into robust methodologies, data presentation, and the interpretation of results.

Preclinical studies, typically involving animal models, are essential for the initial assessment of a vaccine's safety and its ability to elicit a protective immune response (immunogenicity).[1] These studies help to de-risk the expensive and time-consuming process of clinical trials by providing preliminary evidence of a vaccine's potential effectiveness.[2] The primary goals of preclinical vaccine research are to determine if a vaccine is safe, if it can trigger the right kind of immune response, and if it has the potential to prevent illness in the target population.[1]

The selection of an appropriate statistical approach is intrinsically linked to the study design.[3] Therefore, careful consideration of the experimental design is the foundational step in generating reliable and interpretable data.

Experimental Protocols: Foundational Designs for Preclinical Efficacy Studies

The choice of experimental design dictates the analytical methods that can be applied. Preclinical vaccine studies commonly employ parallel group designs, where different groups of animals are assigned to receive either the candidate vaccine(s) or a control (e.g., a placebo or an adjuvant-only formulation).[3]

A crucial aspect of many preclinical vaccine studies is the "challenge" phase. After vaccination, animals are deliberately exposed to the pathogen to determine if the vaccine provides protection.[1] The design of this challenge can vary, with two common approaches being single high-dose challenges and repeated low-dose challenges. Repeated low-dose challenge studies are increasingly used as they can better mimic natural exposure to infectious agents.[2]

Below is a detailed breakdown of a common experimental workflow for a preclinical vaccine efficacy study.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Vaccination cluster_2 Phase 3: Immunogenicity Assessment cluster_3 Phase 4: Challenge & Efficacy Endpoint A Animal Acclimatization B Baseline Sample Collection (e.g., blood for serology) A->B C Randomization B->C D Vaccine Group 1 (Candidate A) C->D E Vaccine Group 2 (Candidate B) C->E F Control Group (Placebo/Adjuvant) C->F G Prime Immunization F->G H Boost Immunization(s) G->H I Post-Vaccination Sample Collection (e.g., for antibody titers, T-cell responses) H->I J Pathogen Challenge I->J K Monitoring for Clinical Signs & Sample Collection J->K L Efficacy Endpoint Determination (e.g., survival, viral load, pathology scores) K->L

Preclinical Vaccine Efficacy Study Workflow

Data Presentation: Structuring Data for Clear Comparison

Clear and concise data presentation is crucial for comparing the efficacy of different vaccine candidates. Quantitative data should be summarized in well-structured tables. Below are examples of how to present key immunogenicity and efficacy data.

Table 1: Comparison of Antibody Responses (Immunogenicity)

Vaccine GroupNGeometric Mean Titer (GMT)95% Confidence Intervalp-value (vs. Control)
Candidate A1012,5009,800 - 15,200<0.001
Candidate B108,2006,500 - 10,900<0.001
Control10<50--

Table 2: Comparison of Protection Against Challenge (Efficacy)

Vaccine GroupNNumber Protected / TotalPercent Protectedp-value (vs. Control)
Candidate A109 / 1090%0.001
Candidate B107 / 1070%0.025
Control101 / 1010%-

Statistical Methodologies for Efficacy Comparison

The choice of statistical test depends on the type of data collected (e.g., continuous, categorical, survival data) and the study design. Due to the often small sample sizes in preclinical studies, methods appropriate for such constraints are essential.[3]

Comparing Immunogenicity Data

Immunogenicity is often assessed by measuring antibody titers or the frequency of antigen-specific T-cells. These are typically continuous variables.

  • t-tests and ANOVA: For comparing the mean immune responses between two groups (e.g., vaccine vs. control), an independent samples t-test can be used.[3] When comparing more than two groups (e.g., two vaccine candidates and a control), Analysis of Variance (ANOVA) followed by post-hoc tests for pairwise comparisons is appropriate.[3] These are parametric tests that assume the data are normally distributed.[3]

  • Non-parametric alternatives: If the data do not follow a normal distribution, non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) should be used.

  • Analysis of Covariance (ANCOVA): This method can increase statistical power and precision by accounting for baseline characteristics that may influence the immune response.[4]

Comparing Efficacy Data from Challenge Studies

Efficacy is determined by the vaccine's ability to protect against the challenge. The type of data collected (e.g., infection status, survival time, viral load) will determine the appropriate statistical test.

  • Categorical Data (Infected vs. Not Infected): For single high-dose challenge studies where the outcome is binary (e.g., infected or not infected), Fisher's exact test is commonly used, especially with small sample sizes.[2] This test is applied to a 2x2 contingency table of infection status by treatment group.[2]

  • Survival Data (Time to Infection or Death): In studies where the time to an event (such as infection or death) is the primary endpoint, survival analysis methods are employed. The log-rank test is a common method for comparing survival curves between groups.[2]

  • Repeated Low-Dose Challenge Studies: For these more complex studies, specialized statistical methods may be required. While modified versions of Fisher's exact test and the log-rank test are sometimes used, more robust methods like the exact log-rank test are recommended for valid inference.[2]

The following diagram illustrates the logical flow for selecting an appropriate statistical test based on the type of data.

G A Start: Define Primary Endpoint B Type of Data? A->B C Continuous (e.g., Antibody Titer, Viral Load) B->C Continuous D Categorical (Binary) (e.g., Infected/Not Infected) B->D Categorical E Time-to-Event (e.g., Survival Time) B->E Time-to-Event J Normally Distributed? C->J H Fisher's Exact Test D->H I Log-Rank Test E->I F Parametric Tests (t-test, ANOVA) G Non-Parametric Tests (Mann-Whitney, Kruskal-Wallis) J->F Yes J->G No

Statistical Test Selection Logic

Correlates of Protection

A key goal of preclinical (and clinical) studies is to identify an immune response that is associated with protection from disease, known as a "correlate of protection".[5] For instance, a certain antibody titer level might be found to reliably predict whether an animal will be protected from infection. Identifying such correlates can significantly streamline future vaccine development, as it may be possible to use the immune marker as a surrogate for clinical efficacy.[5][6] Statistical modeling can be used to explore the relationship between immunogenicity markers and protection.[6]

Conclusion

The statistical analysis of preclinical vaccine efficacy is a multifaceted process that requires careful planning and execution. The choice of study design, the methods for data collection, and the selection of appropriate statistical tests are all interconnected and crucial for obtaining meaningful results.[3] By employing robust statistical methodologies, researchers can effectively compare the efficacy of different vaccine candidates, identify promising avenues for further development, and ultimately contribute to the creation of safe and effective vaccines.

References

Navigating the Landscape of Recombinant BCG Vaccines: A Comparative Guide to Correlates of Protection Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of tuberculosis (TB) vaccine development, understanding the correlates of protection for novel candidates is paramount. This guide provides an objective comparison of recombinant BCG (rBCG) vaccines, focusing on preclinical data that sheds light on their potential efficacy and the immune mechanisms underpinning their protective effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this guide aims to facilitate a deeper understanding of the current rBCG vaccine landscape.

The century-old Bacillus Calmette-Guérin (BCG) vaccine remains the only licensed vaccine for TB, offering protection against severe forms of the disease in children but demonstrating variable and often poor efficacy against pulmonary TB in adults.[1][2] This limitation has spurred the development of a new generation of TB vaccines, with rBCG candidates emerging as a promising strategy. These vaccines are genetically engineered to enhance the immunogenicity of the parental BCG strain, primarily by overexpressing key immunodominant antigens from Mycobacterium tuberculosis (Mtb) or by introducing molecules that modulate the host immune response.[1][3]

Identifying reliable correlates of protection—measurable immune responses that predict vaccine efficacy—is a critical challenge in TB vaccine development.[4] This guide synthesizes preclinical data for leading rBCG candidates, providing a comparative analysis of their performance against the standard BCG vaccine.

Quantitative Comparison of rBCG Vaccine Efficacy

The protective efficacy of rBCG vaccine candidates is predominantly evaluated in preclinical animal models through challenge studies with virulent Mtb. A key metric for assessing protection is the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen of vaccinated animals compared to unvaccinated or BCG-vaccinated controls. The following tables summarize key efficacy data from studies on prominent rBCG candidates.

Table 1: Protective Efficacy of rBCG Vaccine Candidates in Mouse Models

Vaccine CandidateAntigen StrategyMouse StrainChallenge StrainTime Post-ChallengeLog10 CFU Reduction vs. BCG (Lungs)Log10 CFU Reduction vs. BCG (Spleen)Reference(s)
VPM1002 Expresses Listeriolysin O (LLO) of Listeria monocytogenes and has a deletion in the urease C gene (ΔureC)BALB/cMtb H37Rv200 days~1.0 - 2.0Not consistently reported[5]
MTBVAC Deletion of phoP and fadD26 virulence genes from a clinical Mtb isolateC57BL/6Mtb H37Rv4 weeks~0.5Not consistently significant[6]
rBCG::Ag85A Overexpresses Antigen 85AC57BL/6Mtb H37Rv6 weeksNot statistically significantNot statistically significant[7]
rBCG-AEI Expresses a fusion protein of Ag85B, ESAT-6, and mouse IFN-γC57BL/6Mtb H37RvNot specifiedImproved protection over BCGImproved protection over BCG[8]

Table 2: Protective Efficacy of rBCG Vaccine Candidates in Other Animal Models

Vaccine CandidateAnimal ModelChallenge StrainTime Post-ChallengeKey FindingsReference(s)
VPM1002 Guinea PigMtb H37RvNot specifiedComparable safety to BCG[5]
MTBVAC Rhesus MacaqueMtb Erdman12 weeksSignificantly improved protection compared to BCG, with reduced disease burden and pathology.[6][9]

Immunological Correlates of Protection

The enhanced protection afforded by rBCG vaccines is attributed to their ability to induce more robust and qualitatively different immune responses compared to the parental BCG strain. Key immunological correlates of protection that have emerged from preclinical studies include:

  • Th1-Biased Immune Response: A strong T helper 1 (Th1) cell response is considered crucial for controlling Mtb infection. This is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).[4][8]

  • Polyfunctional T Cells: T cells that simultaneously produce multiple cytokines (e.g., IFN-γ, TNF-α, and IL-2) are termed polyfunctional and have been associated with superior protective immunity in various disease models.[4][8][10]

  • Central Memory T Cell (Tcm) Responses: The generation of a durable memory T cell response, particularly central memory T cells, is thought to be essential for long-term protection against TB.[4]

  • CD8+ T Cell Activation: While CD4+ T cells are critical, there is growing evidence for the importance of CD8+ T cells in controlling Mtb infection, particularly through their cytotoxic activity against infected cells.[4]

Table 3: Immunogenicity of rBCG Vaccine Candidates

Vaccine CandidateKey Immunological FindingsReference(s)
VPM1002 - Stimulates IFN-γ-producing and multifunctional T cells. - Increases IL-17 producing CD8+ T cells.[4][11][12]
MTBVAC - Induces a predominantly Th1-type response. - Elicits higher antibody titers and IgG avidity compared to BCG in non-human primates.[6][13]
rBCG::Ag85A - Induces significantly enhanced cellular and humoral immune responses compared to BCG in mice.[7]
rBCG-AEI - Induces higher specific antibody titers and significantly increases cellular immune responses compared to BCG.[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these vaccines, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Antigen Presenting Cell (e.g., Dendritic Cell) cluster_1 T Cell Activation rBCG rBCG TLR2_4 TLR2/TLR4 rBCG->TLR2_4 MHC_II MHC Class II rBCG->MHC_II Antigen Presentation MHC_I MHC Class I rBCG->MHC_I Cross-presentation MyD88 MyD88 TLR2_4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines CD4_T_Cell CD4+ T Cell Cytokines->CD4_T_Cell Co-stimulation CD8_T_Cell CD8+ T Cell Cytokines->CD8_T_Cell Co-stimulation MHC_II->CD4_T_Cell MHC_I->CD8_T_Cell Th1_Cell Th1 Cell (IFN-γ, TNF-α, IL-2) CD4_T_Cell->Th1_Cell Differentiation CTL Cytotoxic T Lymphocyte CD8_T_Cell->CTL Activation

Caption: Signaling pathway of rBCG-induced T cell activation.

G cluster_0 Preclinical rBCG Vaccine Evaluation Vaccination Vaccination of Animal Model (e.g., Mice, Guinea Pigs, NHP) Immunogenicity Immunogenicity Assessment (e.g., ELISpot, Flow Cytometry) Vaccination->Immunogenicity Challenge Mtb Challenge (Aerosol) Vaccination->Challenge Wait for immune response to develop Efficacy Protective Efficacy Assessment (CFU in Lungs/Spleen, Histopathology) Challenge->Efficacy Data Data Analysis and Comparison (vs. BCG and Unvaccinated Controls) Efficacy->Data

References

No Publicly Available Data on LB30057 Prevents Direct Comparison of Long-Term Immunity with Other Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on a product designated "LB30057" has yielded no specific information regarding its nature as a vaccine or immunomodulatory agent. As a result, a direct comparison of the long-term immunity induced by this compound with that of other established vaccines, as requested, cannot be performed at this time.

The initial investigation aimed to gather data on this compound's mechanism of action, clinical trial results, and any published studies on its immunogenicity. However, searches across scientific databases and clinical trial registries failed to identify any relevant information associated with the "this compound" identifier. This suggests that this compound may be an internal project code, a discontinued candidate, or a very early-stage compound that has not yet been disclosed in public forums.

Without any data on this compound, it is impossible to conduct the requested objective comparison, including the creation of data tables, detailing of experimental protocols, and visualization of signaling pathways.

While a direct comparison involving this compound is not feasible, a comparative analysis of the long-term immunity generated by well-established vaccines for COVID-19, influenza, and Human Papillomavirus (HPV) can be provided. This analysis would detail the varying durations of protection, the nature of the immune responses (humoral and cellular), and the factors influencing long-term immunity for these different vaccine types.

Overview of Long-Term Immunity from Established Vaccines

To provide a framework for understanding how long-term immunity is evaluated, the following is a general overview of the long-term immunogenicity of COVID-19, influenza, and HPV vaccines based on available scientific literature.

COVID-19 Vaccines

The long-term immunity following COVID-19 vaccination, primarily with mRNA and adenoviral vector-based vaccines, has been the subject of extensive research. Studies have shown that while neutralizing antibody levels tend to wane over several months, memory B cells and T cells persist, providing protection against severe disease. The emergence of new viral variants has necessitated the development of updated booster vaccines to broaden the immune response.

Influenza Vaccines

Influenza vaccines are unique in that they are reformulated annually to match the circulating strains of the virus. Consequently, long-term immunity from a single influenza vaccine is not the primary goal. However, repeated annual vaccination can build a broader and more robust immune response against a range of influenza virus strains. Research focuses on the concept of "original antigenic sin" and how pre-existing immunity shapes the response to new vaccinations.

HPV Vaccines

HPV vaccines have demonstrated excellent long-term efficacy and immunogenicity. Clinical studies have shown that high levels of neutralizing antibodies can persist for over a decade, and mathematical modeling suggests that protection could be lifelong. The robust and sustained immune response is a key feature of these vaccines in preventing HPV-related cancers.

Should information on this compound become publicly available in the future, a detailed comparative analysis as originally requested can be conducted. In the interim, a comprehensive guide on the long-term immunity of the aforementioned established vaccines can be developed to address the broader interest in this area of vaccinology.

A Meta-Analytical Comparison of Recombinant BCG Vaccine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global pursuit of a more effective tuberculosis (TB) vaccine than the century-old Bacillus Calmette-Guérin (BCG) has led to the development of numerous recombinant BCG (rBCG) candidates. These next-generation vaccines are engineered to express additional antigens from Mycobacterium tuberculosis (Mtb) or other immunomodulatory molecules to enhance their protective efficacy. This guide provides a meta-analytical summary of preclinical and clinical efficacy data for leading rBCG candidates, details the experimental protocols used to generate this data, and visualizes key pathways and processes.

Comparative Efficacy of Recombinant BCG Vaccines

Direct comparison of the efficacy of different rBCG vaccines is challenging due to variations in study design, animal models, and clinical trial phases. The following tables summarize key quantitative data from preclinical and clinical studies for two of the most advanced rBCG candidates: VPM1002 and rBCG30.

Preclinical Efficacy Data

Preclinical studies in animal models are crucial for the initial assessment of vaccine efficacy. The most common models are mice and guinea pigs, with the latter developing a disease pathology more similar to human TB. Efficacy is typically measured by the reduction in bacterial load in the lungs and spleen after a challenge with virulent Mtb.

Vaccine CandidateAnimal ModelChallenge StrainKey Efficacy EndpointResult
VPM1002 Mouse (BALB/c)Mtb H37RvLung bacterial load (log10 CFU) at 180 days post-infection~1-2 log reduction compared to parental BCG
rBCG30 Guinea PigMtb ErdmanSpleen bacterial load (log10 CFU) at 10 weeks post-challenge~1.1 log reduction compared to parental BCG (p<0.05)
rBCG30 Guinea PigMtb ErdmanLung bacterial load (log10 CFU) at 10 weeks post-challenge~0.5 log reduction compared to parental BCG (p<0.05 in one of two experiments)
Clinical Immunogenicity and Safety Data

Phase I and II clinical trials in humans primarily evaluate the safety and immunogenicity of new vaccine candidates, rather than protective efficacy against disease. Immunogenicity is often assessed by measuring the antigen-specific T-cell response, particularly the production of interferon-gamma (IFN-γ).

Vaccine CandidateClinical Trial PhasePopulationKey Immunogenicity EndpointResult
VPM1002 Phase IISouth African NewbornsPercentage of multifunctional CD4+ T-cellsHigher than BCG at day 14, but lower at subsequent time points
VPM1002 Phase IISouth African NewbornsIFN-γ concentrationsLower than BCG at all time points post-vaccination
rBCG30 Phase IPPD-negative AdultsAg85b-specific IFN-γ ELISPOT responsesSignificantly increased post-vaccination compared to parental BCG
rBCG30 Phase IPPD-negative AdultsAg85b-specific T-cells capable of inhibiting intracellular mycobacteriaSignificantly increased post-vaccination (not observed with parental BCG)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of recombinant BCG vaccine efficacy.

Interferon-Gamma (IFN-γ) ELISPOT Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: 96-well PVDF membrane plates are coated with an anti-IFN-γ monoclonal antibody and incubated overnight at 4°C.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated subjects and plated in the antibody-coated wells.

  • Antigen Stimulation: Cells are stimulated with specific antigens (e.g., Ag85B, PPD) or a positive control (e.g., phytohemagglutinin) and incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot for each IFN-γ-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as spot-forming units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric analysis of T-cell function, identifying the phenotype of cytokine-producing cells.

  • Cell Stimulation: Whole blood or PBMCs are stimulated with relevant antigens for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell.

  • Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.

  • Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to access intracellular targets.

  • Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Data Acquisition: Samples are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

  • Data Analysis: The data is analyzed to determine the percentage of specific T-cell subsets (e.g., CD4+ T-cells) that are producing one or more cytokines in response to the antigenic stimulation.[1][2][3][4]

Mycobacterial Growth Inhibition Assay (MGIA)

The MGIA is a functional assay that measures the ability of host immune cells to control the growth of mycobacteria in vitro.[5][6][7]

  • Co-culture: PBMCs from vaccinated individuals are co-cultured with live mycobacteria (e.g., BCG or Mtb) in a liquid culture system for several days.[5][6][7]

  • Cell Lysis: After the co-culture period, the host cells are lysed to release the intracellular mycobacteria.[6]

  • Quantification of Mycobacterial Growth: The number of viable mycobacteria in the lysate is quantified, typically by plating on solid agar and counting colony-forming units (CFU) or by using an automated liquid culture system (e.g., BACTEC MGIT).[6]

  • Calculation of Inhibition: The growth of mycobacteria in the presence of immune cells is compared to the growth in control wells without cells. The percentage of growth inhibition is then calculated.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key aspects of recombinant BCG vaccine development and their proposed mechanisms of action.

Recombinant_BCG_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Antigen Selection Antigen Selection Vector Construction Vector Construction Antigen Selection->Vector Construction Cloning rBCG Strain Generation rBCG Strain Generation Vector Construction->rBCG Strain Generation Transformation In Vitro Characterization In Vitro Characterization rBCG Strain Generation->In Vitro Characterization Expression Analysis Animal Model Testing Animal Model Testing In Vitro Characterization->Animal Model Testing Immunogenicity & Efficacy Phase I Phase I (Safety & Immunogenicity) Animal Model Testing->Phase I IND Submission Phase II Phase II (Dose-ranging & Immunogenicity) Phase I->Phase II Phase III Phase III (Protective Efficacy) Phase II->Phase III Licensure Licensure Phase III->Licensure

Recombinant BCG Vaccine Development Workflow

Enhanced_Immunogenicity_Mechanism cluster_parental Parental BCG cluster_recombinant Recombinant BCG pBCG Parental BCG pAPC Antigen Presenting Cell (APC) pBCG->pAPC Phagocytosis pTCell T-Cell pAPC->pTCell Limited Antigen Presentation Standard Th1 Response Standard Th1 Response pTCell->Standard Th1 Response Activation Moderate Protection Moderate Protection Standard Th1 Response->Moderate Protection rBCG Recombinant BCG (e.g., overexpressing Ag85B) rAPC Antigen Presenting Cell (APC) rBCG->rAPC Phagocytosis rTCell T-Cell rAPC->rTCell Enhanced Antigen Presentation (Ag85B & other antigens) Enhanced Th1 Response Enhanced Th1 Response rTCell->Enhanced Th1 Response Stronger Activation Improved Protection Improved Protection Enhanced Th1 Response->Improved Protection

Mechanism of Enhanced rBCG Immunogenicity

Conclusion

Recombinant BCG vaccines represent a promising strategy to improve upon the protection afforded by the current BCG vaccine. Candidates like VPM1002 and rBCG30 have demonstrated enhanced immunogenicity and, in preclinical models, superior efficacy compared to parental BCG. However, the data remains limited, and the translation of these findings into proven clinical efficacy in large-scale Phase III trials is the critical next step. The detailed protocols and conceptual frameworks provided in this guide are intended to support the ongoing research and development efforts in the field of TB vaccinology.

References

A Comparative Guide to the Ag85B-Mtb32-HBHA Fusion Protein: Validating its Mechanism of Action for Tuberculosis Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Ag85B-Mtb32-HBHA fusion protein, a promising subunit vaccine candidate against Mycobacterium tuberculosis (Mtb), with other leading alternatives. The content is supported by a synthesis of experimental data from preclinical studies to validate its proposed mechanism of action.

Introduction to the Ag85B-Mtb32-HBHA Fusion Protein

The Ag85B-Mtb32-HBHA fusion protein is a multi-antigen subunit vaccine candidate designed to elicit a robust and broad immune response against Mycobacterium tuberculosis. By combining three immunodominant antigens—Ag85B, Mtb32, and HBHA—this chimeric protein aims to overcome the limitations of single-antigen vaccines and the variable efficacy of the current BCG vaccine.

  • Antigen 85B (Ag85B): A major secreted protein of Mtb, Ag85B is a potent immunogen that induces a strong Th1-type immune response, characterized by the production of interferon-gamma (IFN-γ), which is crucial for controlling Mtb infection.[1][2]

  • Mtb32: This protein is a key antigen that elicits significant protective immunity, with some studies showing its efficacy to be comparable to the BCG vaccine in preclinical models.[3] The C-terminal fragment, Mtb32C, is known to enhance CD8+ T-cell-dependent protective immunity.[4]

  • Heparin-Binding Hemagglutinin Adhesin (HBHA): As a mycobacterial adhesin, HBHA is involved in the extrapulmonary dissemination of Mtb.[4] Immunization with HBHA has been shown to induce a protective immune response equivalent to that of BCG.[4]

The fusion of these three antigens is hypothesized to present a wider array of epitopes to the immune system, thereby activating a broader range of T-cells and inducing a more comprehensive and durable protective response.

Proposed Mechanism of Action

The Ag85B-Mtb32-HBHA fusion protein is designed to be taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Inside the APC, the fusion protein is processed and its constituent epitopes are presented on both MHC class I and class II molecules. This leads to the activation of both CD4+ and CD8+ T-cells, initiating a cascade of immune responses critical for controlling Mtb infection.

The primary mechanism of action is the induction of a potent Th1-biased cellular immune response. This is characterized by the secretion of key cytokines:

  • IFN-γ and IL-12: These cytokines are pivotal in activating macrophages to kill intracellular mycobacteria.[4][5]

  • TNF-α: This cytokine works in concert with IFN-γ to enhance the bactericidal activity of macrophages.

  • IL-2: Promotes the proliferation and survival of antigen-specific T-cells, leading to the generation of a robust memory T-cell population.

The inclusion of Mtb32C and HBHA epitopes is also expected to stimulate a strong CD8+ T-cell (cytotoxic T lymphocyte) response, which is important for killing Mtb-infected cells.[4]

Mechanism_of_Action Proposed Mechanism of Action of Ag85B-Mtb32-HBHA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_Response Effector Response FusionProtein Ag85B-Mtb32-HBHA Processing Antigen Processing FusionProtein->Processing MHC_II MHC Class II Presentation Processing->MHC_II MHC_I MHC Class I Presentation Processing->MHC_I CD4_TCell CD4+ T-Cell (Helper) MHC_II->CD4_TCell TCR CD8_TCell CD8+ T-Cell (Cytotoxic) MHC_I->CD8_TCell TCR Th1_Response Th1 Differentiation CD4_TCell->Th1_Response CTL_Activation CTL Activation & Killing of Infected Cells CD8_TCell->CTL_Activation Cytokines IFN-γ, IL-12, TNF-α, IL-2 Th1_Response->Cytokines Macrophage_Activation Macrophage Activation & Enhanced Killing of Mtb Cytokines->Macrophage_Activation Experimental_Workflow General Experimental Workflow for Vaccine Efficacy Start 6-8 week old mice (BALB/c or C57BL/6) Grouping Divide into Groups: 1. Saline (Control) 2. BCG 3. Adjuvant Only 4. Fusion Protein + Adjuvant Start->Grouping Vaccination Vaccination Regimen (e.g., 3 doses, 2 weeks apart) Grouping->Vaccination Resting Resting Period (6-10 weeks) Vaccination->Resting Challenge Aerosol Challenge with M. tuberculosis H37Rv Resting->Challenge Incubation Incubation Period (4-6 weeks) Challenge->Incubation Endpoint Endpoint Analysis: - Bacterial Load (CFU) - Immunological Assays Incubation->Endpoint

References

Independent Verification of LB30057: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Oral Anticoagulants

The following table summarizes the key performance characteristics of LB30057 in comparison to other notable oral direct thrombin inhibitors and a factor Xa inhibitor. Data for alternatives are derived from various public sources and may not have been obtained under identical experimental conditions.

ParameterThis compoundDabigatran EtexilateXimelagatranRivaroxaban (Factor Xa Inhibitor)
Target Thrombin (Factor IIa)Thrombin (Factor IIa)Thrombin (Factor IIa)Factor Xa
Inhibition Constant (Ki) for Thrombin 0.38 nM[1]~0.5 nM~2 nMN/A
Selectivity (vs. Trypsin) ~8658-fold (Ki = 3290 nM)[1]HighHighHigh
Oral Bioavailability 58% (in dogs)[1]3-7%~20%~80-100%
Prodrug NoYesYesNo

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial this compound publications are not publicly available. The following are representative protocols for the types of assays typically used to characterize direct thrombin inhibitors.

Determination of Thrombin Inhibition Constant (Ki)

The inhibitory activity of a compound against thrombin is quantified by determining its inhibition constant (Ki). This is typically performed using a chromogenic or fluorogenic substrate assay.

Principle: The rate of cleavage of a synthetic substrate by thrombin is measured in the presence and absence of the inhibitor. The Ki is calculated from the change in the rate of substrate cleavage at various inhibitor concentrations.

Generalized Protocol:

  • Reagents:

    • Human α-thrombin

    • Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

    • Assay buffer (e.g., Tris-HCl with polyethylene glycol)

    • Test inhibitor (this compound or alternative)

  • Procedure:

    • A solution of human α-thrombin is prepared in the assay buffer.

    • The test inhibitor is serially diluted to various concentrations.

    • Thrombin is incubated with the different concentrations of the inhibitor for a predefined period to allow for binding equilibrium to be reached.

    • The reaction is initiated by the addition of the thrombin substrate.

    • The change in absorbance or fluorescence is monitored over time using a plate reader.

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

In Vivo Antithrombotic Activity Assessment (Animal Model)

The efficacy of an anticoagulant in preventing thrombus formation is evaluated in animal models of thrombosis.

Principle: Thrombosis is induced in a blood vessel of an anesthetized animal, and the effect of the test compound on the formation and size of the thrombus is measured.

Generalized Protocol for a Rat Model of Venous Thrombosis:

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • The animals are anesthetized.

    • A midline laparotomy is performed to expose the inferior vena cava.

    • A standardized thrombogenic stimulus is applied to a segment of the vena cava. This can be achieved by various methods, including stasis, application of ferric chloride, or electrical injury.

    • The test compound (this compound or alternative) or vehicle is administered orally or intravenously at various doses prior to the thrombogenic stimulus.

    • After a set period, the thrombosed vessel segment is isolated, and the formed thrombus is explanted and weighed.

    • The dose-response relationship for the antithrombotic effect of the compound is determined by comparing the thrombus weight in the treated groups to the vehicle control group.

Visualizing Mechanisms of Action

To better understand the biological context of this compound and its alternatives, the following diagrams illustrate the coagulation cascade and the specific points of inhibition.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin II -> IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin_Inhibitor Direct Thrombin Inhibitors (e.g., this compound, Dabigatran) Thrombin_Inhibitor->Thrombin FactorXa_Inhibitor Factor Xa Inhibitors (e.g., Rivaroxaban) FactorXa_Inhibitor->Xa

Caption: The Coagulation Cascade and Points of Inhibition.

DTI_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (Thrombin + Substrate) Ki_Determination Determination of Ki Enzyme_Assay->Ki_Determination Selectivity_Assay Selectivity Assay (vs. other proteases like Trypsin) Enzyme_Assay->Selectivity_Assay Animal_Model Animal Model of Thrombosis (e.g., Rat, Dog) Dose_Administration Oral Administration of this compound Animal_Model->Dose_Administration Thrombus_Measurement Measurement of Thrombus Weight Dose_Administration->Thrombus_Measurement Bioavailability_Study Pharmacokinetic Analysis (Oral Bioavailability) Dose_Administration->Bioavailability_Study

References

Safety Operating Guide

Navigating the Labyrinth of Laboratory Waste: A Guide to the Proper Disposal of LB30057

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This document provides a comprehensive guide to the proper disposal procedures for LB30057, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is not only a matter of best practice but also a critical component of regulatory compliance.

Due to the inability to locate a specific Safety Data Sheet (SDS) for "this compound," this guide will use Methanol (CAS No. 67-56-1) as a representative example of a flammable liquid chemical waste. The following procedures are based on the safety data for methanol and should be adapted according to the specific hazards of the waste material in your laboratory. Always consult the official Safety Data Sheet for any chemical before handling and disposal.

Quantitative Data for Methanol Waste Disposal

Proper disposal of chemical waste is often guided by specific quantitative parameters. The table below summarizes key data for the safe handling and disposal of methanol-contaminated waste.

ParameterValueUnitsSignificance
Flash Point11°CIndicates the temperature at which methanol vapors can ignite in the air. This low flash point classifies it as a flammable liquid, requiring stringent fire safety precautions.
pHNot ApplicableMethanol is a neutral organic solvent.
Boiling Point64.7°CRelevant for understanding its volatility and the potential for vapor generation.
Vapor Pressure128hPaHigh vapor pressure indicates that it evaporates quickly, leading to a higher concentration of flammable vapors in the air.
Density0.791g/cm³Lighter than water.
Water SolubilityMiscibleCan be mixed with water, which has implications for aqueous waste streams.

Experimental Protocol for the Disposal of Methanol Waste

The following step-by-step protocol outlines the approved procedure for the disposal of waste containing methanol. This protocol is designed to minimize risks and ensure compliance with safety regulations.

Personnel Protective Equipment (PPE) Required:

  • Flame-retardant lab coat

  • Chemical splash goggles

  • Nitrile gloves (ensure they are rated for use with methanol)

  • Closed-toe shoes

Procedure:

  • Segregation of Waste:

    • Collect all methanol and methanol-contaminated waste (e.g., used solvents, contaminated wipes, disposable labware) in a designated, clearly labeled, and chemically compatible waste container.

    • Do not mix methanol waste with incompatible waste streams, such as strong oxidizing agents or acids.

  • Container Management:

    • Use a container made of a material suitable for flammable liquids (e.g., high-density polyethylene or a safety can).

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," "Methanol," and the associated hazard symbols (flammable liquid).

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area must be well-ventilated and away from sources of ignition, such as open flames, hot plates, and electrical equipment.

    • Keep the waste container closed at all times, except when adding waste.

  • Request for Disposal:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (as per institutional and local regulations), submit a request for chemical waste pickup to your institution's Environmental Health and Safety (EHS) department.

    • Provide accurate information on the waste composition and volume.

  • Emergency Preparedness:

    • In case of a spill, immediately alert personnel in the area and evacuate if necessary.

    • Use a spill kit appropriate for flammable liquids to absorb the spilled material.

    • Ensure adequate ventilation to prevent the buildup of flammable vapors.

    • Dispose of the spill cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of methanol waste, from generation to final pickup by EHS.

start Waste Generation (Methanol-containing) segregate Segregate Waste start->segregate container Select & Label Compatible Container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate full Container Full or Max Time Reached? accumulate->full spill Spill Occurs accumulate->spill full->accumulate No request Request EHS Waste Pickup full->request Yes pickup EHS Pickup & Final Disposal request->pickup end End of Process pickup->end spill->full No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->accumulate

Caption: Workflow for the safe disposal of methanol waste.

Essential Safety and Logistical Information for Handling LB30057

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information regarding "LB30057" was found. The following guidance is based on general best practices for handling potentially hazardous laboratory chemicals. It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer for this compound to ensure appropriate safety measures are taken.

This document provides a procedural framework for the safe handling, use, and disposal of chemical compounds in a laboratory setting, using this compound as a placeholder for a substance with unknown specific hazards. The information herein is intended to supplement, not replace, the official SDS and your institution's established safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure to hazardous materials.[1] The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.[1] Below is a general guide to recommended PPE for various laboratory operations involving chemical compounds.

Operation Recommended PPE Rationale
General Laboratory Work Safety glasses with side shields, lab coat, long pants, closed-toe shoes.[2]Provides a baseline of protection against minor splashes and spills.
Handling Stock Solutions Chemical splash goggles, lab coat, chemical-resistant gloves (e.g., nitrile), long pants, closed-toe shoes.Protects against splashes of concentrated chemicals that could cause eye or skin damage.
Weighing and Preparing Solutions Chemical splash goggles, lab coat, chemical-resistant gloves, respiratory protection (if dusty or volatile), long pants, closed-toe shoes.Minimizes inhalation of powders and protects against splashes during preparation.
Running Reactions Chemical splash goggles or face shield, lab coat, appropriate chemical-resistant gloves, long pants, closed-toe shoes.A face shield offers broader protection from splashes and potential reactions.[1]
Waste Disposal Chemical splash goggles, lab coat, heavy-duty chemical-resistant gloves, long pants, closed-toe shoes.Protects against splashes and contact with concentrated chemical waste.

Operational and Disposal Plans

A systematic approach to handling and disposing of chemical waste is essential for laboratory safety and environmental protection. All chemical waste must be treated as hazardous unless confirmed otherwise.[3][4]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling a chemical substance in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (e.g., fume hood) prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_prepare Prepare Solution/Reaction handle_weigh->handle_prepare handle_conduct Conduct Experiment handle_prepare->handle_conduct cleanup_decontaminate Decontaminate Work Area handle_conduct->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Standard Laboratory Chemical Handling Workflow.

Chemical Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical.[4] Never dispose of chemical waste down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department.[4]

Waste Type Container Disposal Procedure
Solid Waste (contaminated) Labeled, sealed, and puncture-resistant container.Collect all contaminated materials (e.g., gloves, weigh boats, paper towels). Label with the chemical name and "Hazardous Waste."
Liquid Waste (aqueous) Labeled, sealed, and compatible plastic or glass container.Collect all aqueous waste containing this compound. Do not mix with other waste streams unless instructed. Label with all components and approximate concentrations.
Liquid Waste (organic) Labeled, sealed, and compatible solvent-safe container.Collect all organic solvent waste containing this compound. Keep halogenated and non-halogenated solvents separate if required by your institution.
Sharps Waste Designated sharps container.All needles, scalpels, or other contaminated sharps must be disposed of in a proper sharps container.

Logical Framework for Waste Disposal

The following diagram illustrates a decision-making process for the proper disposal of chemical waste.

G start Waste Generated is_hazardous Is it Hazardous Waste? start->is_hazardous is_sharp Is it a Sharp? is_hazardous->is_sharp Yes non_hazardous Non-Hazardous Trash is_hazardous->non_hazardous No is_liquid Is it Liquid or Solid? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes is_aqueous Is it Aqueous or Organic? is_liquid->is_aqueous Liquid solid_waste Solid Waste Container is_liquid->solid_waste Solid aqueous_waste Aqueous Waste Container is_aqueous->aqueous_waste Aqueous organic_waste Organic Waste Container is_aqueous->organic_waste Organic

Decision Tree for Chemical Waste Segregation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LB30057
Reactant of Route 2
LB30057

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.